molecular formula C7H6O3 B092985 3-(2-Furyl)acrylic acid CAS No. 15690-24-1

3-(2-Furyl)acrylic acid

Cat. No.: B092985
CAS No.: 15690-24-1
M. Wt: 138.12 g/mol
InChI Key: ZCJLOOJRNPHKAV-ONEGZZNKSA-N
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Description

3-(2-Furyl)acrylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H6O3 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74521. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(furan-2-yl)prop-2-enoic acid
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InChI

InChI=1S/C7H6O3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJLOOJRNPHKAV-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
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DSSTOX Substance ID

DTXSID50901230
Record name (E)-2-Furanacrylic acid
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Molecular Weight

138.12 g/mol
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CAS No.

539-47-9, 15690-24-1
Record name 2-Furanacrylic acid
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Record name Furylacrylic acid
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Record name 2-Propenoic acid, 3-(2-furanyl)-
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Record name 3-(2-furyl)acrylic acid
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Record name (2E)-3-(furan-2-yl)prop-2-enoic acid
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Record name 2-FURANACRYLIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Furyl)acrylic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-(2-Furyl)acrylic acid. A significant intermediate in organic synthesis, this compound serves as a versatile building block for pharmaceuticals, polymers, and fine chemicals. This document includes a detailed compilation of its physicochemical properties, spectroscopic data with interpretations, a step-by-step experimental protocol for its synthesis via the Knoevenagel condensation, and a discussion of its reactivity and potential applications. Mandatory visualizations are provided to illustrate the synthetic pathway and the relationship between its chemical structure and its various applications.

Chemical Structure and Identification

This compound, also known as furan-2-acrylic acid or furfurylideneacetic acid, is an α,β-unsaturated carboxylic acid containing a furan ring. The presence of the furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, and the acrylic acid functional group bestows upon the molecule a unique reactivity profile. The structure is predominantly found as the more stable (E)-isomer due to steric hindrance.

IUPAC Name: (2E)-3-(Furan-2-yl)prop-2-enoic acid[1][2]

Synonyms: 2-Furanacrylic acid, Furfurylideneacetic acid, β-(2-Furyl)acrylic acid[3][4][5]

CAS Number: 539-47-9[3][4][5]

Molecular Formula: C₇H₆O₃[3][4][5]

Molecular Weight: 138.12 g/mol [3][4][5]

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference
AppearanceWhite to light yellow crystalline powder or needles[6]
OdorFaint, characteristic[3]
Melting Point140-143 °C[3]
Boiling Point286 °C[3]
SolubilitySoluble in ethanol, diethyl ether, dichloromethane, and acetic acid. Sparingly soluble in water (2 g/L at 20 °C). Insoluble in carbon disulfide.[6]
pKa4.39 ± 0.10 (Predicted)[6]
Density~1.28 g/cm³[3]
Flash Point106.8 °C[3]
logP1.37740[3]

Spectroscopic Data and Interpretation

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The expected signals for this compound are:

  • -COOH Proton: A broad singlet, typically downfield (>10 ppm), corresponding to the acidic proton of the carboxylic acid.

  • Vinylic Protons: Two doublets in the olefinic region (around 6-8 ppm) for the two protons on the carbon-carbon double bond. The large coupling constant (J) between them is indicative of a trans configuration.

  • Furan Protons: Three signals in the aromatic region (around 6.5-7.5 ppm) corresponding to the three protons on the furan ring. The coupling patterns (doublet, triplet or doublet of doublets) are characteristic of a 2-substituted furan.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. The anticipated chemical shifts are:

  • Carbonyl Carbon (-COOH): A signal in the downfield region, typically around 170-185 ppm.[7]

  • Olefinic Carbons (-CH=CH-): Two signals in the range of 115-140 ppm.[7]

  • Furan Carbons: Four signals corresponding to the carbons of the furan ring, with the carbon attached to the acrylic acid moiety being the most deshielded.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands include:

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹, characteristic of a conjugated carboxylic acid.[8]

  • C=C Stretch (Alkene and Furan Ring): Medium intensity bands in the 1600-1640 cm⁻¹ region.[8]

  • C-O Stretch (Furan Ring): A strong band typically observed around 1000-1300 cm⁻¹.

  • =C-H Bending (trans-Alkene): A characteristic band around 960-980 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): A peak at m/z = 138, corresponding to the molecular weight of the compound.[2]

  • Key Fragmentation Peaks: Loss of a hydroxyl group (-OH) to give a peak at m/z = 121. Loss of a carboxyl group (-COOH) leading to a peak at m/z = 93. The furan ring itself can also undergo characteristic fragmentation.

Synthesis of this compound

This compound is most commonly synthesized via the Knoevenagel condensation of furfural with malonic acid, using a basic catalyst such as pyridine or piperidine.[9]

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • Furfural (freshly distilled)

  • Malonic acid

  • Pyridine

  • Concentrated aqueous ammonia

  • Hydrochloric acid (1:1 dilution)

  • Ethanol (for recrystallization)

  • Activated charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine freshly distilled furfural (2 moles), malonic acid (2 moles), and pyridine (1.2 moles).

  • Heat the reaction mixture on a boiling water bath for 2 hours.

  • After cooling, dilute the mixture with 200 mL of water.

  • Add concentrated aqueous ammonia to dissolve the resulting acid.

  • Filter the solution through a fluted filter paper and wash the paper with three 80 mL portions of water.

  • Combine the filtrates and acidify with an excess of diluted (1:1) hydrochloric acid with stirring.

  • Cool the mixture in an ice bath for at least 1 hour to facilitate complete precipitation.

  • Collect the precipitated this compound by filtration and wash it with four 100 mL portions of cold water.

  • Dry the product to obtain nearly colorless needles.

Purification (Recrystallization):

  • Dissolve the crude product in a slight excess of 50% ethanol.

  • Add activated charcoal (5 g per 100 g of acid) and reflux the solution for 5-10 minutes.

  • Filter the hot solution through a preheated funnel with fluted filter paper.

  • Wash the residue with boiling water.

  • Allow the filtrate to cool slowly to room temperature and then place it in a refrigerator for several hours to induce crystallization.

  • Collect the purified crystals by filtration and dry them. The expected melting point is around 141 °C.

Reaction Mechanism

knoevenagel_mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Furfural Furfural Aldol_Adduct Aldol Adduct Furfural->Aldol_Adduct Nucleophilic Attack Malonic_Acid Malonic Acid Enolate Enolate of Malonic Acid Malonic_Acid->Enolate Deprotonation Pyridine Pyridine Pyridine->Enolate Enolate->Aldol_Adduct Product This compound Aldol_Adduct->Product Dehydration & Decarboxylation applications cluster_structure Chemical Structure cluster_functionality Key Functional Groups cluster_applications Applications Structure This compound Furan Furan Ring Structure->Furan Alkene Alkene Structure->Alkene Carboxylic_Acid Carboxylic Acid Structure->Carboxylic_Acid Pharma Pharmaceuticals Furan->Pharma Bioactivity Polymers Polymers Alkene->Polymers Polymerization Carboxylic_Acid->Pharma Fine_Chemicals Fine Chemicals Carboxylic_Acid->Fine_Chemicals Derivatization

References

Spectroscopic Profile of 3-(2-Furyl)acrylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(2-Furyl)acrylic acid, a key intermediate in pharmaceutical and materials science. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

The NMR spectra were acquired in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data of this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
12.35br s-1H-COOH
7.80d1.61HFuran C5-H
7.40d15.81Hα-CH
6.81d3.41HFuran C3-H
6.61dd3.4, 1.61HFuran C4-H
6.29d15.81Hβ-CH

Table 2: ¹³C NMR Spectroscopic Data of this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignment
167.9-COOH
150.9Furan C2
145.8Furan C5
130.0α-C
118.0β-C
115.3Furan C3
113.0Furan C4
Infrared (IR) Spectroscopy Data

The IR spectrum is typically recorded using a potassium bromide (KBr) pellet. The following table lists the principal absorption bands and their assignments.

Table 3: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~3000-2500BroadO-H stretch (Carboxylic acid dimer)
~1680StrongC=O stretch (α,β-unsaturated acid)
~1625StrongC=C stretch (alkene)
~1570, 1450MediumC=C stretch (furan ring)
~1300MediumC-O stretch, O-H bend
~970Strong=C-H bend (trans-alkene)
~885StrongFuran ring C-H out-of-plane bend
Ultraviolet-Visible (UV-Vis) Spectroscopy

Due to its extended conjugated system, which includes the furan ring, the carbon-carbon double bond, and the carbonyl group of the carboxylic acid, this compound exhibits strong absorption in the UV region. The precise absorption maximum (λmax) is solvent-dependent. In polar solvents like ethanol or methanol, the λmax is typically observed in the range of 300-320 nm.

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of solid this compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved, using gentle warming or vortexing if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

    • Set appropriate spectral width and acquisition time.

    • A sufficient relaxation delay (typically 1-2 seconds) should be used.

    • Collect a suitable number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a standard pulse sequence (e.g., zgpg30).

    • Set a longer relaxation delay (e.g., 2-5 seconds) compared to ¹H NMR.

    • Collect a larger number of scans, depending on the sample concentration, to obtain a spectrum with adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the chemical shifts to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared absorption spectrum of solid this compound.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Place approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) into an agate mortar.

    • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The grinding helps to reduce particle size and disperse the sample evenly.

  • Pellet Formation:

    • Transfer a small amount of the powder mixture into a pellet die.

    • Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

UV-Visible Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of this compound in solution.

Methodology:

  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol).

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a dilute solution such that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2-0.8 absorbance units).

  • Spectrum Acquisition:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Place the reference cuvette in the spectrophotometer and record a baseline correction.

    • Rinse the sample cuvette with the dilute sample solution, then fill it and place it in the sample compartment.

    • Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound (Solid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in DMSO-d₆ IR FTIR Spectroscopy Sample->IR Prepare KBr pellet UV UV-Vis Spectroscopy Sample->UV Dissolve in Ethanol NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data UV_Data λmax (nm) Conjugation Analysis UV->UV_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure UV_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Solubility profile of 3-(2-Furyl)acrylic acid in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(2-Furyl)acrylic acid in various solvents. Understanding the solubility of this compound is critical for its application in research, particularly in drug development and materials science, where it serves as a valuable intermediate. This document compiles available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and presents a visual workflow of the process.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a compound like this compound, which possesses both a polar carboxylic acid group and a less polar furan ring, its solubility is influenced by the polarity of the solvent, temperature, and the potential for hydrogen bonding and other intermolecular interactions.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents. While quantitative data is limited, qualitative assessments provide valuable guidance for solvent selection.

Solvent ClassificationSolventChemical FormulaSolubilityTemperature (°C)Notes
Polar Protic WaterH₂O2 g/L[1][2]20Sparingly soluble. Another source indicates 1g is soluble in 500ml of water at 15°C[1].
EthanolC₂H₅OHSoluble[1]Not Specified-
Acetic AcidCH₃COOHSoluble[1]Not Specified-
Polar Aprotic DichloromethaneCH₂Cl₂Soluble[1][3]Not Specified-
Nonpolar Diethyl Ether(C₂H₅)₂OSoluble[1][3]Not Specified-
BenzeneC₆H₆Soluble[1]Not Specified-
Carbon DisulfideCS₂Insoluble[1]Not Specified-

Note: The term "Soluble" indicates that the compound dissolves in the solvent, but specific quantitative data (e.g., g/100 mL) was not available in the reviewed literature. Further experimental determination is recommended for precise applications.

Experimental Protocol for Solubility Determination

A reliable and reproducible method for determining the solubility of a compound is crucial for accurate characterization. The following protocol outlines a general procedure based on the widely accepted isothermal shake-flask method, followed by quantitative analysis.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that equilibrium with the solid phase is reached.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and the compound's dissolution rate.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantitative Analysis:

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.

    • A pre-established calibration curve of known concentrations of this compound versus instrument response is required for accurate quantification.

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow start Start prep Prepare Supersaturated Mixture start->prep Add excess solute to solvent equilibrate Equilibrate at Constant Temperature prep->equilibrate Agitate for 24-72h separate Separate Solid and Liquid Phases (Filter) equilibrate->separate Allow to settle quantify Quantify Solute Concentration (e.g., HPLC) separate->quantify Dilute aliquot calculate Calculate Solubility quantify->calculate Use calibration curve end End calculate->end

Workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility profile of this compound. For specific applications, it is highly recommended to perform experimental validation of solubility under the precise conditions of interest.

References

Thermal Stability and Decomposition of 3-(2-Furyl)acrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical and Thermodynamic Properties

3-(2-Furyl)acrylic acid, also known as 2-Furanacrylic acid, is a crystalline solid at room temperature. Its thermal behavior is initiated by melting, followed by decomposition at higher temperatures. A summary of its key physical and thermodynamic properties is presented in Table 1.

PropertyValueMethod/Source
Molecular Formula C₇H₆O₃-
Molecular Weight 138.12 g/mol -
Melting Point 139-141 °CLiterature[1][2]
Boiling Point 286 °CLiterature[1][2]
Enthalpy of Fusion (at Tfus = 413 K) 22.1 ± 1.5 kJ/molDifferential Thermal Analysis
Enthalpy of Sublimation (at Tm = 360 K) 102.2 ± 4.7 kJ/molEffusion Measurements
Standard Enthalpy of Combustion (cr, 298.15 K) -3266.3 ± 2.1 kJ/molBomb Calorimetry
Standard Enthalpy of Formation (cr, 298.15 K) -432.5 ± 2.2 kJ/molCalculated from Combustion Data

Table 1: Physicochemical and Thermodynamic Data for this compound.

Experimental Protocols

While specific experimental data for the complete thermal decomposition profile of this compound is limited, the following are detailed methodologies for the key experiments that would be employed to determine its thermal stability and decomposition characteristics.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the associated mass losses.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

  • Instrument Setup: The crucible is placed in a thermogravimetric analyzer. The system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and other thermal transitions.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is calibrated using standard materials with known melting points and enthalpies of fusion.

  • Temperature Program: The sample is subjected to a controlled temperature program, typically involving an initial heating ramp to melt the sample, followed by a controlled cooling and a second heating ramp (e.g., at 10 °C/min) to ensure a uniform thermal history.

  • Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic event, and the enthalpy of fusion is calculated from the area of the melting peak.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Methodology:

  • Sample Preparation: A small amount of this compound is placed in a pyrolysis probe.

  • Pyrolysis: The probe is rapidly heated to a specific decomposition temperature in an inert atmosphere.

  • Separation and Identification: The volatile decomposition products are swept into a gas chromatograph (GC) for separation, and the separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.

Thermal Decomposition Pathway

In the absence of direct experimental data on the decomposition of this compound, a plausible decomposition pathway can be proposed based on the known thermal behavior of related compounds, such as 2-furoic acid and cinnamic acid. The decomposition is expected to initiate after melting and proceed through decarboxylation.

G A This compound B Heat (>141°C) A->B C Molten State B->C D Further Heating C->D E Decarboxylation D->E F CO₂ E->F Loss of G 2-Vinylfuran E->G Formation of H Further Decomposition / Polymerization G->H Potential Pathway

Caption: Proposed thermal decomposition pathway for this compound.

The initial step upon heating beyond its melting point is likely the decarboxylation of the acrylic acid moiety. This is a common thermal degradation pathway for carboxylic acids. The loss of carbon dioxide would lead to the formation of 2-vinylfuran. 2-Vinylfuran itself is a reactive monomer and, under high-temperature conditions, could undergo further decomposition or polymerization reactions, leading to a complex mixture of products and potentially char formation. The furan ring is known to be thermally stable to a certain degree but can undergo ring-opening and fragmentation at very high temperatures.

Conclusion

The thermal stability of this compound is characterized by a melting point of approximately 139-141 °C and a boiling point of 286 °C. Thermodynamic data indicates a significant enthalpy of sublimation, suggesting its potential for purification via this method. While a detailed experimental investigation of its high-temperature decomposition is not widely reported, a theoretical pathway involving initial decarboxylation to form 2-vinylfuran is proposed. For critical applications in drug development and materials science, it is recommended that specific thermal analysis studies, such as TGA and Py-GC-MS, be conducted to fully elucidate its decomposition profile and identify the resulting products. This will ensure safe handling and optimal performance in high-temperature processes.

References

3-(2-Furyl)acrylic acid synthesis from furfural and malonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-(2-Furyl)acrylic acid, a valuable intermediate in pharmaceuticals and specialty chemicals, from the bio-based starting materials furfural and malonic acid.[1][2][3] The primary synthetic route is the Knoevenagel condensation, a well-established carbon-carbon bond-forming reaction.[4][5] This document provides a comprehensive overview of the reaction, including detailed experimental protocols, a summary of reaction parameters, and a mechanistic illustration.

Reaction Overview and Mechanism

The synthesis of this compound from furfural and malonic acid proceeds via a Knoevenagel condensation.[4][5] This reaction involves the nucleophilic addition of an active methylene compound, in this case, malonic acid, to the carbonyl group of an aldehyde, furfural. The reaction is typically catalyzed by a weak base, such as pyridine or piperidine.[1][6]

The mechanism can be summarized in three key steps:

  • Deprotonation: The basic catalyst removes a proton from the active methylene group of malonic acid, forming a resonance-stabilized enolate ion.[4][7]

  • Nucleophilic Addition: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of furfural, leading to the formation of a β-hydroxy adduct.[7]

  • Dehydration: The β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, this compound.[7] This step is often driven by heat.[7]

When pyridine is used as the solvent and catalyst, the reaction is often referred to as the Doebner modification of the Knoevenagel condensation.[5][8] In this variation, the condensation is followed by decarboxylation, particularly when a carboxylic acid group is present in the active methylene compound.[5]

Quantitative Data Summary

The efficiency of the synthesis of this compound is influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. The following tables summarize quantitative data from various reported experimental conditions.

Table 1: Reaction Conditions and Yields for the Synthesis of this compound

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
PyridinePyridine100 (boiling water bath)291-92[6]
Piperidinium acetateSolvent-free1001-3Good to excellent[9][10]
Boric AcidAqueous EthanolRoom TemperatureVariesHigh[11]
PyridinePyridine80-90282[12]

Table 2: Molar Ratios of Reactants and Catalysts

Reactant/CatalystMolar Ratio (Furfural:Malonic Acid:Catalyst)Reference
Furfural: Malonic Acid: Pyridine1 : 1 : 0.6[6]
Furfural: Malonic Acid: Organocatalyst1 : 1.3 : 1[9]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound based on established literature.

Protocol 1: Pyridine-Catalyzed Synthesis in Pyridine

This protocol is adapted from a procedure published in Organic Syntheses.[6]

Materials:

  • Furfural, freshly distilled (2 moles, 192 g, 166 mL)

  • Malonic acid, dried (2 moles, 208 g)

  • Pyridine, dried (1.2 moles, 96 mL)

  • Concentrated aqueous ammonia

  • Diluted (1:1) hydrochloric acid

  • Water

  • Ice

Procedure:

  • In a 1-liter round-bottomed flask equipped with a reflux condenser, combine freshly distilled furfural, dried malonic acid, and dried pyridine.[6]

  • Heat the flask on a boiling water bath for 2 hours.[6]

  • After heating, cool the reaction mixture and dilute it with 200 mL of water.[6]

  • Dissolve the resulting acid by adding concentrated aqueous ammonia. Filter the solution through a fluted filter paper and wash the paper with three 80 mL portions of water.[6]

  • Combine the filtrates and acidify with an excess of diluted (1:1) hydrochloric acid while stirring.[6]

  • Cool the mixture in an ice bath for at least 1 hour to facilitate precipitation.[6]

  • Filter the precipitated this compound, wash it with four 100 mL portions of water, and then dry the product.[6]

  • The expected yield is 252–254 g (91–92%) of nearly colorless needles with a melting point of 141°C.[6] For higher purity, the product can be recrystallized from dilute alcohol.[6]

Protocol 2: Organocatalyst-Mediated Synthesis

This protocol is based on a study utilizing various organocatalysts.[9]

Materials:

  • Furfural (5.20 mmol, 0.500 g)

  • Malonic acid (6.76 mmol, 0.703 g)

  • Organocatalyst (e.g., piperidinium acetate) (1 equivalent)

Procedure:

  • Combine furfural, malonic acid, and the organocatalyst in a reaction vessel.

  • Heat the mixture at 100°C for 1 to 3 hours.[9]

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, the product can be isolated and purified using standard techniques such as recrystallization.

Mandatory Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow.

Knoevenagel_Condensation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration Furfural Furfural Intermediate β-Hydroxy Adduct Furfural->Intermediate MalonicAcid Malonic Acid Enolate Enolate Ion MalonicAcid->Enolate + Base Base Base (e.g., Pyridine) Enolate->Intermediate Product This compound Intermediate->Product - H₂O Water H₂O

Caption: Mechanism of the Knoevenagel Condensation.

Experimental_Workflow Reactants Combine Furfural, Malonic Acid, and Catalyst Reaction Heat Reaction Mixture (e.g., 80-100°C) Reactants->Reaction Workup Aqueous Workup (Dilution, Neutralization/Acidification) Reaction->Workup Isolation Filter Precipitated Product Workup->Isolation Purification Wash and Dry the Product Isolation->Purification FinalProduct This compound Purification->FinalProduct

Caption: General Experimental Workflow for Synthesis.

References

An In-depth Technical Guide to the Physical Properties of 3-(2-Furyl)acrylic Acid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Furyl)acrylic acid (FAA), a derivative of cinnamic acid, is a crystalline organic compound with a furan moiety.[1][2] At room temperature, it presents as a white to off-white crystalline solid with a faint characteristic odor.[1][2] Its structure, featuring a conjugated system of double bonds, a carboxylic acid group, and a furan ring, makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and polymer industries.[1][2] This guide provides a comprehensive overview of the known physical properties of this compound crystals, outlines detailed experimental protocols for their characterization, and presents data in a structured format to support research and development activities.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental and processing conditions.

PropertyValueReference
Molecular Formula C₇H₆O₃[2]
Molecular Weight 138.12 g/mol [2]
Appearance White to off-white crystalline solid[1][2]
Melting Point 140-143 °C[2]
Boiling Point 286 °C[2]
Density ~1.28 g/cm³[2]

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis, formulation, and biological studies. It is sparingly soluble in water but shows good solubility in several organic solvents.

SolventSolubilityReference
Water Sparingly soluble[3]
Dichloromethane Soluble[4]
Diethyl Ether Soluble[4]
Ethanol Soluble[3]
Benzene Soluble[3]
Acetic Acid Soluble[3]

Crystallographic Properties

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound crystals.

Synthesis via Knoevenagel Condensation

This compound is commonly synthesized via the Knoevenagel condensation of furfural with malonic acid, using a basic catalyst such as piperidine in a solvent like pyridine.

Materials:

  • Furfural

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid in pyridine.

  • Add furfural to the solution.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Heat the mixture to reflux for 2-3 hours.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing cold water.

  • Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol/water, to obtain pure crystals.

  • Dry the crystals under vacuum.

G cluster_synthesis Synthesis Workflow Reactants Furfural + Malonic Acid in Pyridine Catalyst Add Piperidine Reactants->Catalyst Reaction Reflux (2-3h) Catalyst->Reaction Workup Cool & Pour into Water Reaction->Workup Precipitation Acidify with HCl Workup->Precipitation Isolation Vacuum Filtration Precipitation->Isolation Purification Recrystallization Isolation->Purification Final_Product Dry Crystals Purification->Final_Product

Synthesis of this compound.
Characterization Methods

The following are generalized protocols for the characterization of this compound crystals. Specific parameters may need to be optimized.

DSC is used to determine the melting point and purity of the crystalline material.

Instrument: A calibrated Differential Scanning Calorimeter. Sample Preparation: Accurately weigh 2-5 mg of the crystalline sample into an aluminum pan and hermetically seal it. Experimental Conditions:

  • Temperature Program: Heat the sample from 25 °C to 200 °C at a heating rate of 10 °C/min.

  • Atmosphere: Purge with nitrogen gas at a flow rate of 50 mL/min.

  • Reference: An empty, sealed aluminum pan. Data Analysis: Determine the onset and peak temperatures of the endothermic event corresponding to melting.

TGA is employed to evaluate the thermal stability of the compound.

Instrument: A calibrated Thermogravimetric Analyzer. Sample Preparation: Accurately weigh 5-10 mg of the crystalline sample into a ceramic or platinum pan. Experimental Conditions:

  • Temperature Program: Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min.

  • Atmosphere: Purge with nitrogen gas at a flow rate of 50 mL/min. Data Analysis: Analyze the resulting weight loss curve to identify the decomposition temperature.

G cluster_thermal Thermal Analysis Workflow Sample_Prep Weigh Sample (2-10 mg) DSC_Analysis DSC: Heat 10°C/min (N2 atmosphere) Sample_Prep->DSC_Analysis TGA_Analysis TGA: Heat 10°C/min (N2 atmosphere) Sample_Prep->TGA_Analysis Data_DSC Determine Melting Point DSC_Analysis->Data_DSC Data_TGA Determine Decomposition Temp. TGA_Analysis->Data_TGA

Workflow for Thermal Analysis.

PXRD is used to characterize the crystalline form of the bulk material.

Instrument: A powder X-ray diffractometer with Cu Kα radiation. Sample Preparation: Gently grind the crystalline sample to a fine powder using a mortar and pestle. Mount the powder on a sample holder. Experimental Conditions:

  • Voltage and Current: 40 kV and 40 mA.

  • Scan Range (2θ): 5° to 50°.

  • Step Size: 0.02°.

  • Scan Speed: 1°/min. Data Analysis: The resulting diffractogram provides a fingerprint of the crystalline phase.

This method is used to quantify the solubility of the compound in various solvents.

Procedure:

  • Add an excess amount of the crystalline this compound to a known volume of the desired solvent in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculate the solubility in terms of g/100 mL or mol/L.

G cluster_analysis Physicochemical Characterization Workflow PXRD_Sample Prepare Powder Sample PXRD_Analysis PXRD Scan (5-50° 2θ) PXRD_Sample->PXRD_Analysis PXRD_Data Analyze Diffractogram PXRD_Analysis->PXRD_Data Sol_Sample Excess Solid in Solvent Sol_Equil Equilibrate (24h) Sol_Sample->Sol_Equil Sol_Filter Filter Supernatant Sol_Equil->Sol_Filter Sol_Analyze Analyze Concentration (UV-Vis/HPLC) Sol_Filter->Sol_Analyze Sol_Result Calculate Solubility Sol_Analyze->Sol_Result

Workflow for PXRD and Solubility Analysis.

Conclusion

This technical guide has summarized the key physical properties of this compound crystals and provided detailed experimental protocols for their synthesis and characterization. While fundamental data such as melting point and solubility are well-documented, further research is required to fully elucidate its solid-state properties, including a definitive crystal structure and a comprehensive polymorphic screen. The provided methodologies offer a robust framework for researchers and drug development professionals to consistently characterize this important synthetic intermediate.

References

An In-depth Technical Guide to the Reactivity of the Furan Ring in 3-(2-Furyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Furyl)acrylic acid, a derivative of the biomass-derived platform chemical furfural, is a versatile building block in organic synthesis. Its unique structure, featuring a furan ring conjugated with an acrylic acid moiety, presents a rich and complex reactivity profile. The electron-withdrawing nature of the acrylic acid group significantly influences the aromatic character and reactivity of the furan ring, making its behavior distinct from that of unsubstituted furan. This technical guide provides a comprehensive overview of the reactivity of the furan ring in this compound, focusing on key reaction classes relevant to drug discovery and materials science. We present a detailed analysis of electrophilic substitution, cycloaddition reactions, oxidation, reduction, and ring-opening reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation of 2-furaldehyde with malonic acid.[1]

Experimental Protocol: Knoevenagel Condensation

Materials:

  • 2-Furaldehyde

  • Malonic acid

  • Pyridine

  • Concentrated aqueous ammonia

  • Diluted (1:1) hydrochloric acid

  • Ethanol (for recrystallization, optional)

  • Activated charcoal (optional)

Procedure:

  • In a 1-liter round-bottomed flask equipped with a reflux condenser, place 192 g (166 ml, 2 moles) of freshly distilled 2-furaldehyde, 208 g (2 moles) of dry malonic acid, and 96 ml (1.2 moles) of dry pyridine.[2][3]

  • Heat the flask on a boiling water bath for 2 hours.[2][3]

  • Cool the reaction mixture and dilute it with 200 ml of water.[2][3]

  • Dissolve the resulting acid by adding concentrated aqueous ammonia. Filter the solution through a fluted filter paper and wash the paper with three 80-ml portions of water.[2][3]

  • Combine the filtrates and acidify with an excess of diluted (1:1) hydrochloric acid with stirring.[2][3]

  • Cool the mixture in an ice bath for at least 1 hour to allow for complete precipitation.[2][3]

  • Filter the this compound, wash it with four 100-ml portions of water, and dry the product.[2][3]

  • The typical yield of nearly colorless needles is 91–92%.[2] For higher purity, the product can be recrystallized from dilute ethanol with the use of activated charcoal.[2][3]

Reactivity of the Furan Ring

The acrylic acid group, being an electron-withdrawing group, deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. This deactivation influences the regioselectivity and the conditions required for various transformations.

Electrophilic Aromatic Substitution

Electrophilic substitution on the furan ring of this compound preferentially occurs at the C5 position, which is the most activated position due to the directing effect of the oxygen atom and the deactivating effect of the substituent at C2.

Nitration of this compound can lead to the formation of 3-(5-nitro-2-furyl)acrylic acid. However, the reaction conditions must be carefully controlled to avoid side reactions, such as nitrodecarboxylation, which results in the formation of 1-nitro-2-(2-furyl)ethene.[4][5] To enhance stability towards nitrating agents, the reaction can be performed on the anhydride of this compound.

Experimental Protocol: Nitration of 3-(2-Furyl)acrylic Anhydride

  • Formation of the Anhydride: this compound is reacted with acetic anhydride at temperatures above 120°C. This reaction is exothermic.

  • Nitration: The resulting 3-(2-furyl)acrylic anhydride is more stable towards nitric acid at temperatures below -5°C. Nitration can be achieved using a mixture of nitric acid and acetic acid to yield 3-(5-nitro-2-furyl)acrylic acid.

Table 1: Products of Nitration of this compound and its Derivatives

Starting MaterialNitrating AgentMain Product(s)Notes
This compoundCu(NO₃)₂(E)-1-nitro-2-(2-furyl)etheneNitrodecarboxylation occurs.[4]
3-(2-Furyl)acrylic anhydrideHNO₃/CH₃COOH3-(5-Nitro-2-furyl)acrylic acidNitration at the C5 position.

Mechanism of Electrophilic Nitration

The proposed mechanism for electrophilic nitration involves the attack of the nitronium ion (NO₂⁺) at the C5 position of the furan ring, which is the most electron-rich position. This is followed by the restoration of aromaticity through the loss of a proton.

Caption: Electrophilic nitration mechanism on the furan ring.

Halogenation of furan rings with electron-withdrawing groups at the 2-position generally directs the incoming electrophile to the 5-position. While specific studies on the halogenation of this compound are not extensively detailed in the searched literature, reactions with reagents like N-bromosuccinimide (NBS) are expected to yield the 5-bromo derivative.[6]

Cycloaddition Reactions

The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions) and participate in [2+2] photocycloadditions.

The electron-withdrawing nature of the acrylic acid group reduces the electron density of the furan ring, making it a less reactive diene compared to furan itself. Consequently, the Diels-Alder reaction of this compound typically requires reactive dienophiles and may necessitate elevated temperatures or the use of Lewis acid catalysts.

Experimental Protocol: General Procedure for Diels-Alder Reaction with Maleic Anhydride

This is a general procedure for the Diels-Alder reaction between furan and maleic anhydride and would need to be adapted and optimized for this compound.

Materials:

  • This compound (Diene)

  • Maleic anhydride (Dienophile)

  • Tetrahydrofuran (THF) or other suitable solvent

Procedure:

  • Dissolve maleic anhydride in THF in a round-bottom flask.[7]

  • Add a solution of this compound in THF to the flask.

  • Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated temperature) for a set period.[7]

  • Monitor the reaction progress by TLC or NMR.

  • Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization, followed by vacuum filtration.[7]

Table 2: Kinetic Data for a Related Diels-Alder Reaction

DieneDienophileSolventActivation Energy (kJ·mol⁻¹)
Furan-containing benzoxazineN-phenylmaleimideAcetonitrile48.4[8]
Furan-containing benzoxazineN-phenylmaleimideChloroform51.9[8]

Mechanism of Diels-Alder Reaction

The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the product is determined by the approach of the dienophile to the diene (endo or exo).

cluster_main [4+2] Cycloaddition (Diels-Alder) Diene This compound (Diene) TransitionState Cyclic Transition State Diene->TransitionState Dienophile Maleic Anhydride (Dienophile) Dienophile->TransitionState Product Diels-Alder Adduct TransitionState->Product [4+2]

Caption: General mechanism of the Diels-Alder reaction.

Under UV irradiation, this compound can undergo a [2+2] photocycloaddition to form a cyclobutane derivative, cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid. This reaction has been shown to proceed with high conversion, especially at low temperatures.[2]

Table 3: Yields of [2+2] Photocycloaddition

SubstrateConditionsProductConversion
trans-3-(2-Furyl)acrylic acidECO-UVA lamps, liquid nitrogen (-196 °C)cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acidup to 82%[2]
trans-3-(2-Furyl)acrylic acidUVA light, 8 hourscis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid95%[9]
Oxidation

The furan ring is susceptible to oxidation, which can lead to ring-opened products. The outcome of the oxidation depends on the oxidizing agent and the reaction conditions.

Potential Oxidation Products:

  • With strong oxidizing agents like potassium permanganate (KMnO₄), the furan ring can be cleaved to form dicarboxylic acids.

  • Ozonolysis would also be expected to cleave the furan ring.

Specific experimental protocols and product characterization for the oxidation of this compound are not well-documented in the available literature.

Reduction

The furan ring can be reduced to a tetrahydrofuran ring via catalytic hydrogenation. However, the presence of the acrylic acid double bond introduces a challenge of selectivity.

Selective Hydrogenation:

  • Reduction of the Acrylic Double Bond: Catalytic hydrogenation using 5% Pd/C can selectively reduce the olefinic double bond of the acrylic acid moiety without affecting the furan ring.[1]

  • Reduction of the Furan Ring: To selectively reduce the furan ring, more forcing conditions or specific catalysts (e.g., Rh/C, PtO₂) are typically required. The hydrogenation of the furan ring is generally more difficult than the reduction of the exocyclic double bond.

cluster_main Reduction Pathways Start This compound AcrylicReduced 3-(2-Furyl)propanoic acid Start->AcrylicReduced Selective reduction of C=C (e.g., H₂/Pd-C, mild cond.) FuranReduced 3-(Tetrahydrofuran-2-yl)acrylic acid Start->FuranReduced Selective reduction of furan ring (e.g., H₂/Rh-C, harsher cond.) BothReduced 3-(Tetrahydrofuran-2-yl)propanoic acid AcrylicReduced->BothReduced H₂/Rh-C FuranReduced->BothReduced H₂/Pd-C

Caption: Potential reduction pathways for this compound.

Ring-Opening Reactions

The furan ring, being less aromatic than benzene, is susceptible to ring-opening under acidic conditions. The presence of the electron-withdrawing acrylic acid group can influence the stability of the ring. In strongly acidic media, such as sulfuric acid, this compound can undergo oligomerization and form complex mixtures of products.[10] The initial step in acid-catalyzed ring-opening is protonation of the furan ring, which disrupts the aromaticity and makes the ring susceptible to nucleophilic attack by water or other nucleophiles present in the medium.

Conclusion

The reactivity of the furan ring in this compound is a nuanced interplay between the inherent aromatic character of the furan moiety and the deactivating effect of the conjugated acrylic acid group. While the furan ring can undergo a range of transformations including electrophilic substitution, cycloaddition, oxidation, reduction, and ring-opening, the specific conditions required and the products obtained are often different from those of simple furans. This guide has summarized the available knowledge on these reactions, providing quantitative data and experimental protocols where possible. However, it is evident that there are still significant opportunities for further research to fully elucidate the reactivity of this versatile bio-based molecule, particularly in developing detailed and optimized protocols for a broader range of transformations and in providing more extensive quantitative reactivity data. Such studies will undoubtedly unlock the full potential of this compound as a valuable synthon in the development of novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Cis-trans Isomerization of 3-(2-Furyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis-trans isomerization of 3-(2-furyl)acrylic acid, a process of significant interest in photochemistry and the synthesis of bioactive molecules. This document details the underlying photochemical mechanisms, experimental protocols for inducing and analyzing the isomerization, and key quantitative data to support research and development efforts.

Introduction

This compound, a derivative of the biomass-derived platform chemical furfural, is a versatile building block in organic synthesis.[1] The molecule exists as two geometric isomers: the thermodynamically more stable trans isomer and the less stable cis isomer. The interconversion between these isomers can be induced photochemically, a process that has applications in the development of photoswitchable materials and as a method for the synthesis of the pure cis isomer, which may exhibit distinct biological activities.

The trans isomer is typically the commercially available form, synthesized through methods like the Perkin reaction or Knoevenagel condensation of furfural with malonic acid.[2][3] The conversion to the cis isomer is primarily achieved through ultraviolet (UV) irradiation, which leads to a photostationary state (PSS), a dynamic equilibrium mixture of the two isomers.

Mechanism of Photoisomerization

The cis-trans isomerization of this compound, an analogue of cinnamic acid, proceeds via photoexcitation of the π-electron system of the carbon-carbon double bond. The process can be understood through the following key steps:

  • Photoexcitation: The trans isomer absorbs a photon of UV light, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This creates an excited singlet state (S¹).

  • Intersystem Crossing (Optional): The excited singlet state can undergo intersystem crossing to a triplet state (T¹). While direct isomerization from the singlet state is possible, for many cinnamic acid analogues, the triplet pathway is significant, especially in the presence of a photosensitizer.[4]

  • Bond Rotation: In the excited state (either singlet or triplet), the rotational barrier around the central carbon-carbon double bond is significantly reduced. This allows for rotation to a "phantom" or perpendicular conformation.

  • Relaxation: From this perpendicular state, the molecule can relax back to the ground state (S⁰) by releasing energy (e.g., as heat). This relaxation can lead to the formation of either the cis or trans isomer.

This reversible process continues until a photostationary state is reached, where the rate of trans-to-cis isomerization equals the rate of cis-to-trans isomerization under the specific irradiation conditions.

G Mechanism of Photoisomerization trans_S0 trans Isomer (S₀) trans_S1 Excited trans Isomer (S₁) trans_S0->trans_S1 UV Photon (hν) perpendicular_S1 Perpendicular Intermediate (S₁) trans_S1->perpendicular_S1 Bond Rotation perpendicular_S1->trans_S0 Relaxation cis_S0 cis Isomer (S₀) perpendicular_S1->cis_S0 Relaxation cis_S0->perpendicular_S1 UV Photon (hν)

A simplified diagram of the direct photoisomerization mechanism.

Experimental Protocols

Detailed experimental procedures are crucial for the successful and reproducible isomerization of this compound. Below are protocols for the photochemical conversion and subsequent analysis.

Photochemical Isomerization of trans-3-(2-Furyl)acrylic Acid

This protocol describes the general procedure for the photochemical conversion of the trans isomer to a mixture of cis and trans isomers.

Materials and Equipment:

  • trans-3-(2-Furyl)acrylic acid

  • Methanol (spectroscopic grade)

  • Quartz reaction vessel

  • High-pressure mercury lamp (or other suitable UV source)

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Cooling system (e.g., water bath) to maintain constant temperature

Procedure:

  • Prepare a solution of trans-3-(2-furyl)acrylic acid in methanol. A typical concentration ranges from 0.01 M to 0.1 M.

  • Transfer the solution to the quartz reaction vessel and add a magnetic stir bar.

  • Deoxygenate the solution by bubbling with nitrogen or argon gas for at least 30 minutes to prevent photo-oxidation side reactions.

  • Place the reaction vessel in a cooling bath to maintain a constant temperature during irradiation.

  • Position the UV lamp at a fixed distance from the reaction vessel.

  • Irradiate the solution with continuous stirring. The irradiation of this compound in methanol has been shown to result in E-Z (cis-trans) isomerization.[4]

  • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by HPLC or ¹H NMR spectroscopy until the photostationary state is reached (i.e., the ratio of cis to trans isomers remains constant).

Isolation of cis-3-(2-Furyl)acrylic Acid

After irradiation, the resulting mixture contains both cis and trans isomers. The following is a method for the isolation of the cis isomer.

Procedure:

  • Once the photostationary state is achieved, evaporate the methanol from the reaction mixture under reduced pressure.

  • The resulting solid residue is a mixture of the cis and trans isomers.

  • The cis-isomer can be purified by crystallization from benzene (C₆H₆).[2] The trans-isomer is less soluble in benzene and will precipitate out first, allowing for the enrichment of the cis-isomer in the mother liquor. Subsequent cooling and concentration of the filtrate should yield the crystalline cis-isomer.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: A reverse-phase C18 column is suitable.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for peak shape improvement) can be used.

  • Detection: UV detector set at the absorption maximum of the isomers.

  • Analysis: The relative amounts of the cis and trans isomers can be determined from the integrated peak areas in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR spectroscopy is a powerful tool to differentiate between the cis and trans isomers based on the coupling constants (J-values) of the vinylic protons.

G Experimental Workflow start trans-3-(2-Furyl)acrylic Acid in Methanol irradiation UV Irradiation (e.g., High-Pressure Hg Lamp) start->irradiation monitoring Reaction Monitoring (HPLC or ¹H NMR) irradiation->monitoring monitoring->irradiation Continue pss Photostationary State Reached monitoring->pss Equilibrium evaporation Solvent Evaporation pss->evaporation crystallization Crystallization from Benzene evaporation->crystallization cis_isomer Pure cis-Isomer crystallization->cis_isomer trans_isomer Recovered trans-Isomer crystallization->trans_isomer

A general workflow for the photochemical synthesis and isolation of cis-3-(2-furyl)acrylic acid.

Quantitative Data

The efficiency and outcome of the photoisomerization process can be quantified by several parameters.

Spectroscopic Data

The cis and trans isomers of this compound can be distinguished by their distinct spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data for the Isomers of this compound

IsomerVinylic Proton ⍺ (ppm)Vinylic Proton β (ppm)J⍺β (Hz)
trans~6.3~7.515-16
cis~5.8~6.9~12-13

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The key distinguishing feature is the coupling constant (J⍺β), which is consistently larger for the trans isomer.

Table 2: UV-Vis Spectroscopic Data for the Isomers of this compound

Isomerλmax (nm)Molar Absorptivity (ε) (M-1cm-1)
trans~300-310Higher
cis~290-300Lower

Note: Specific values for λmax and molar absorptivity are dependent on the solvent. The trans isomer generally exhibits a longer wavelength of maximum absorption and a higher molar absorptivity compared to the cis isomer due to its more planar and extended conjugated system.

Quantum Yield and Photostationary State

The quantum yield (Φ) of photoisomerization is a measure of the efficiency of the photochemical process. It is defined as the number of molecules isomerized per photon absorbed. The photostationary state (PSS) is the equilibrium ratio of cis and trans isomers under continuous irradiation.

Conclusion

The cis-trans isomerization of this compound is a fundamental photochemical process with practical implications for the synthesis of the pure cis isomer. This guide provides a foundational understanding of the mechanism, detailed experimental protocols for its execution and analysis, and key quantitative data for the characterization of the isomers. This information serves as a valuable resource for researchers in organic synthesis, photochemistry, and drug development, enabling the exploration of the unique properties and potential applications of the cis isomer of this important furan derivative. Further research to quantify the quantum yields and photostationary state composition under various conditions would be a valuable addition to the field.

References

The Multifaceted Biological Activities of 3-(2-Furyl)acrylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Furyl)acrylic acid, a derivative of the naturally occurring furan ring, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and proposed mechanisms of action of these promising compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Synthesis of this compound Derivatives

The primary synthetic route to this compound and its derivatives is the Knoevenagel condensation. This reaction typically involves the condensation of 2-furaldehyde (furfural) or its substituted derivatives with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine or piperidine.[1]

Experimental Protocol: Knoevenagel Condensation for this compound

Materials:

  • 2-Furaldehyde (freshly distilled)

  • Malonic acid

  • Pyridine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Activated charcoal

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-furaldehyde (1.0 eq) and malonic acid (1.0 eq).

  • Add pyridine (0.5 eq) to the mixture.

  • Heat the reaction mixture in a water bath at 80-90°C for 2-3 hours.

  • After cooling to room temperature, dilute the mixture with water.

  • Acidify the solution with concentrated HCl until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • For purification, recrystallize the crude product from a mixture of ethanol and water, using activated charcoal to decolorize the solution if necessary.

  • Dry the purified crystals of this compound under vacuum.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. The mechanism of their antimicrobial action is believed to involve the disruption of cellular processes essential for microbial growth and survival. For instance, some derivatives have been shown to inhibit glycolysis, a key bioenergetic pathway.[2]

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicans64[3]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesEscherichia coli>64[3]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesStaphylococcus aureus>64[3]
Esters of 3-(5-nitro-2-furyl)acrylic acidEscherichia coli12.5 - 50[2]
Esters of 3-(5-nitro-2-furyl)acrylic acidStaphylococcus aureus6.25 - 25[2]
Amides of 3-(5-nitro-2-furyl)acrylic acidCandida albicans3.12 - 12.5[2]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Sterile saline

  • Inoculum suspension adjusted to 0.5 McFarland standard

  • Positive control (standard antibiotic)

  • Negative control (broth only)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well microtiter plate.

  • Prepare an inoculum of the microorganism equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the standardized inoculum to each well containing the test compound dilutions.

  • Include a positive control (inoculum with a known antibiotic) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Stock Solution of Test Compound dilutions Serial Dilutions in Broth stock->dilutions plate 96-Well Plate Inoculation dilutions->plate inoculum Standardized Microbial Inoculum (0.5 McFarland) inoculum->plate incubation Incubation (e.g., 37°C, 24h) plate->incubation readout Visual Inspection for Microbial Growth incubation->readout mic Determine MIC readout->mic

Experimental workflow for MIC determination.

Anticancer Activity

Several derivatives of this compound have exhibited cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-furan-2-yl-thiazol-2-yl)acrylonitrile derivativesMDA-MB-468 (Breast Cancer)Moderate Activity[4]
2-(4-furan-2-yl-thiazol-2-yl)acrylonitrile derivativesT-47D (Breast Cancer)Moderate Activity[4]
Acrylate derivativesMCF-7 (Breast Cancer)2.57 - 9.31[5]
Benzofuran derivativesRAW 264.7 (Macrophage)16.5 - 42.8[6]
Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

experimental_workflow_mtt cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Analysis seeding Seed Cancer Cells in 96-Well Plate treatment Treat with Test Compound Dilutions seeding->treatment mtt_add Add MTT Solution treatment->mtt_add incubation Incubate (2-4h) mtt_add->incubation solubilization Add Solubilization Solution incubation->solubilization readout Measure Absorbance (570 nm) solubilization->readout ic50 Calculate IC50 readout->ic50

Experimental workflow for the MTT assay.

Anti-inflammatory Activity

Certain this compound derivatives have shown potential as anti-inflammatory agents. Their mechanism is thought to involve the inhibition of pro-inflammatory mediators and modulation of inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity can be assessed in vivo using models like the carrageenan-induced paw edema assay. The percentage of edema inhibition is a key parameter.

Compound/DerivativeAssayResultReference
Benzofuran derivativesNO production in LPS-stimulated RAW 264.7 cellsIC50: 16.5 - 42.8 µM[6]
Furan natural derivativesInhibition of inflammatory mediators (O2, NO, PGE2)Qualitative[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

Materials:

  • Rodents (e.g., Wistar rats or Swiss albino mice)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds

  • Positive control (e.g., Indomethacin)

  • Vehicle control

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize the animals and fast them overnight before the experiment.

  • Administer the test compound, positive control, or vehicle to different groups of animals.

  • After a specific time (e.g., 30 or 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Signaling Pathways in Biological Activity

The diverse biological effects of this compound derivatives are likely mediated through their interaction with various intracellular signaling pathways. Based on the activities of structurally similar compounds, the following pathways are proposed as potential targets.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8] Many anti-inflammatory compounds exert their effects by inhibiting this pathway. It is plausible that this compound derivatives may inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.

nfkb_pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, TNF-α, IL-1β IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB_p50_p65->NFkB_active Translocation DNA DNA NFkB_active->DNA Binds to Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Genes Transcription

Potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway in Cancer and Inflammation

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is crucial for cell proliferation, differentiation, and apoptosis.[9] Dysregulation of this pathway is a hallmark of many cancers. Certain acrylic acid derivatives have been shown to modulate MAPK signaling, suggesting a similar mechanism for this compound derivatives in their anticancer and anti-inflammatory roles.

mapk_pathway cluster_stimulus Extracellular Signals cluster_cascade MAPK Cascade cluster_cellular_response Cellular Response GrowthFactors Growth Factors, Cytokines Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, Elk-1) ERK->TranscriptionFactors Phosphorylates Response Proliferation, Differentiation, Inflammation, Apoptosis TranscriptionFactors->Response pi3k_akt_mtor_pathway cluster_stimulus Upstream Signals cluster_pathway PI3K/Akt/mTOR Pathway cluster_response Cellular Outcomes GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Survival Cell Survival mTOR->Survival

References

3-(2-Furyl)acrylic Acid: A Bio-Based Platform Chemical for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Furyl)acrylic acid, also known as Furan-2-acrylic acid, is an α,β-unsaturated carboxylic acid derived from biomass.[1] Its structure features a furan ring conjugated with an acrylic acid moiety, imparting a unique combination of aromatic and olefinic reactivity.[1] This versatile molecule serves as a pivotal bio-based platform chemical, synthesized from furfural, which is readily obtained from lignocellulosic biomass like agricultural and forestry waste.[1][2] Its renewable origin and diverse chemical functionality make it a key building block for a wide array of value-added products, ranging from pharmaceuticals and advanced polymers to specialty chemicals.[1][3] This guide provides a comprehensive technical overview of this compound, including its properties, synthesis, applications, and detailed experimental protocols.

Physicochemical Properties

This compound is typically a white to light yellow or pale beige crystalline solid or powder.[4][5][6] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₇H₆O₃[1][7][8]
Molecular Weight 138.12 g/mol [7][8]
Melting Point 139-141 °C[1][4][5]
Boiling Point 286 °C[1][4][5]
Water Solubility 2 g/L (at 20 °C)[1][5]
Solubility Soluble in organic solvents such as ethanol, ethyl acetate, dichloromethane, and diethyl ether.[1][4][5]
pKa 4.39 ± 0.10 (Predicted)[1][9]
Appearance White to light yellow crystal powder or needle-like crystals.[4][5]
CAS Number 539-47-9[7]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Knoevenagel condensation of furfural (a furan aldehyde) with malonic acid.[1][8] This reaction is typically catalyzed by a basic catalyst, such as pyridine or piperidine.[6][10]

General Synthesis Workflow

The synthesis involves the reaction of furfural and malonic acid in the presence of a catalyst, followed by workup and purification to yield the final product.

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product Furfural Furfural Reaction Heating (e.g., boiling water bath) Furfural->Reaction Malonic_Acid Malonic Acid Malonic_Acid->Reaction Catalyst Pyridine (Catalyst) Catalyst->Reaction Workup Cooling, Dilution, Acidification Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Knoevenagel Condensation

The following protocol is adapted from a standard procedure for the synthesis of this compound.[10]

Materials:

  • Furfural (freshly distilled, 192 g, 2 moles)

  • Malonic acid (dried at 100°C for 2 hours, 208 g, 2 moles)[10]

  • Pyridine (dried over potassium hydroxide, 96 ml, 1.2 moles)[10]

  • Concentrated aqueous ammonia

  • Hydrochloric acid (1:1 dilution)

  • Water

  • Ethanol (for recrystallization, optional)

  • Activated charcoal (optional)

Procedure:

  • In a 1-liter round-bottomed flask equipped with a reflux condenser, combine freshly distilled furfural (192 g), dried malonic acid (208 g), and dried pyridine (96 ml).[10]

  • Heat the flask on a boiling water bath for 2 hours.[10]

  • After heating, cool the reaction mixture and dilute it with 200 ml of water.[10]

  • Dissolve the resulting acid by adding concentrated aqueous ammonia. Filter the solution through a fluted filter paper and wash the paper with three 80 ml portions of water.[10]

  • Combine the filtrates and acidify with an excess of diluted (1:1) hydrochloric acid while stirring.[10]

  • Cool the mixture in an ice bath for at least 1 hour to facilitate precipitation.[10]

  • Filter the precipitated this compound and wash it with four 100 ml portions of water.[10]

  • Dry the product. The expected yield is 252–254 g (91–92%) of nearly colorless needles with a melting point of 141°C.[10]

  • (Optional) For a purer product, recrystallize from dilute alcohol. Dissolve the acid in a slight excess of 50% ethanol, reflux with activated charcoal, and filter. Allow the solution to cool slowly to form purified needles.[10]

Applications and Downstream Potential

This compound is a versatile platform chemical with a wide range of applications in several industries.[1][3]

Application AreaRole of this compoundReferences
Medicine & Biology Core Drug Intermediate: Key starting material for synthesizing furan propamine, a drug for schistosomiasis. Also used as a precursor for topoisomerase inhibitors in anti-tumor drug development and for creating derivatives with antibacterial activity.[1]
Biomedical Materials: Used to prepare biocompatible polymers for sustained-release drug carriers and as a reagent for protein labeling and biosensor construction.[1]
Organic Synthesis Multifunctional Reaction Platform: The carboxyl, double bond, and furan ring functionalities allow for various transformations like esterification, amidation, reduction, Diels-Alder cycloaddition, and Michael addition.[1]
Functional Materials Advanced Polymers: Condensed with diamine compounds to produce polyamide materials with fluorescent properties. It also acts as a cross-linking agent for self-healing polymer networks.[1][3]
Photoelectric Materials: Serves as a fundamental skeleton for constructing D-π-A type organic photoelectric materials and as a donor material for organic solar cells.[1]
Food & Daily Chemical Flavor Chemistry: Acts as a precursor to furan flavors, which can generate characteristic aromas like coffee and caramel upon modification.[1]
Agriculture Agrochemicals: Used in the synthesis of new plant growth regulators and as a building block for herbicides and pesticides.[1][3]

Chemical Reactivity and Conversion Pathways

The unique structure of this compound, containing a carboxyl group, a carbon-carbon double bond, and a furan ring, allows for a multitude of chemical transformations to produce a variety of downstream chemicals.[1]

G cluster_carboxyl Carboxyl Group Reactions cluster_double_bond Double Bond Reactions cluster_furan_ring Furan Ring Reactions FAA This compound Esterification Esterification FAA->Esterification Alcohol, Acid Amidation Amidation FAA->Amidation Amine Reduction_COOH Reduction FAA->Reduction_COOH Reducing Agent Diels_Alder Diels-Alder Cycloaddition FAA->Diels_Alder Dienophile Michael_Addition Michael Addition FAA->Michael_Addition Nucleophile Hydrogenation Hydrogenation FAA->Hydrogenation H₂, Catalyst Electrophilic_Sub Electrophilic Substitution FAA->Electrophilic_Sub Electrophile Ring_Opening Ring Opening FAA->Ring_Opening Catalyst, Heat Esters Esters Esterification->Esters Amides Amides Amidation->Amides Alcohols Alcohols Reduction_COOH->Alcohols Cycloadducts Cycloadducts Diels_Alder->Cycloadducts Adducts Adducts Michael_Addition->Adducts Saturated_Acids Saturated Carboxylic Acids Hydrogenation->Saturated_Acids Substituted_Furans Substituted Furan Derivatives Electrophilic_Sub->Substituted_Furans Linear_Compounds Linear Aliphatic Compounds Ring_Opening->Linear_Compounds

Caption: Key chemical conversion pathways for this compound.

Safety and Handling

This compound is classified as an irritant.[5] It can cause skin, eye, and respiratory system irritation.[5][11] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses (eyeshields), and a dust mask (type N95), should be worn when handling the compound.[7] It should be stored in a cool, dry, and well-ventilated place, away from oxidizing agents.[12]

Conclusion

This compound stands out as a highly valuable and sustainable platform chemical. Its derivation from renewable biomass, coupled with its versatile reactivity, positions it as a key intermediate in the synthesis of a diverse range of products for the pharmaceutical, materials, and chemical industries. As the focus on green chemistry and sustainable manufacturing intensifies, the importance of this compound is expected to grow, driving further research into novel applications and more efficient catalytic conversion processes.

References

Quantum Chemical Insights into 3-(2-Furyl)acrylic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Furfural, a key biorenewable platform chemical, serves as a precursor to a wide array of valuable derivatives, including 3-(2-Furyl)acrylic acid. This unsaturated carboxylic acid, featuring a furan ring conjugated with a carboxyl group, presents a subject of significant interest for theoretical and experimental investigations due to its potential applications in pharmaceuticals and polymer chemistry. This technical guide delves into the quantum chemical calculations performed to elucidate the structural, vibrational, and electronic properties of this compound, providing a foundational understanding for researchers, scientists, and professionals in drug development.

Molecular Structure and Geometry Optimization

The molecular structure of this compound has been optimized using Density Functional Theory (DFT) calculations, a robust method for predicting the geometric parameters of molecules. These calculations are crucial for understanding the molecule's stability and reactivity. The most stable conformation of the molecule is predicted to be planar, a result of the conjugated π-system extending across the furan ring and the acrylic acid moiety.

The computational approach typically involves the use of the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a high-level basis set such as 6-311++G(d,p). This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, are in good agreement with experimental data where available.

Below is a diagram illustrating the optimized molecular structure of this compound with atom numbering.

Caption: Optimized molecular structure of this compound.

Data Presentation: Optimized Geometrical Parameters

The following tables summarize the calculated bond lengths, bond angles, and dihedral angles for the monomer of this compound, obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Bond Lengths (Å)

Bond Length (Å) Bond Length (Å)
O1-C2 1.365 C6-H7 1.083
O1-C5 1.373 C8-C10 1.464
C2-C3 1.371 C8-H9 1.088
C2-C6 1.443 C10-O11 1.215
C3-C4 1.428 C10-O12 1.357
C3-H16 1.081 O12-H13 0.971
C4-C5 1.361 C4-H14 1.082

| C6-C8 | 1.348 | C5-H15 | 1.080 |

Table 2: Optimized Bond Angles (°)

Atoms Angle (°) Atoms Angle (°)
C2-O1-C5 106.8 C2-C6-H7 117.2
O1-C2-C3 110.5 H7-C6-C8 126.2
O1-C2-C6 116.3 C6-C8-C10 120.9
C3-C2-C6 133.2 C6-C8-H9 119.8
C2-C3-C4 106.9 H9-C8-C10 119.3
C2-C3-H16 131.2 C8-C10-O11 124.6
C4-C3-H16 121.9 C8-C10-O12 112.5
C3-C4-C5 107.2 O11-C10-O12 122.9
C3-C4-H14 127.1 C10-O12-H13 108.7
C5-C4-H14 125.7 O1-C5-C4 108.6

| O1-C5-H15 | 116.8 | C4-C5-H15 | 134.6 |

Table 3: Optimized Dihedral Angles (°)

Atoms Angle (°) Atoms Angle (°)
C5-O1-C2-C3 -0.1 H7-C6-C8-H9 0.2
C5-O1-C2-C6 179.6 H7-C6-C8-C10 -179.7
C2-O1-C5-C4 0.1 C6-C8-C10-O11 179.9
C2-O1-C5-H15 -179.8 C6-C8-C10-O12 0.1
O1-C2-C3-C4 0.1 H9-C8-C10-O11 0.1
O1-C2-C3-H16 -179.9 H9-C8-C10-O12 -179.7
C6-C2-C3-C4 -179.6 C8-C10-O12-H13 0.2
C6-C2-C3-H16 0.4 O11-C10-O12-H13 -179.9
O1-C2-C6-H7 1.1 C3-C4-C5-O1 -0.1
O1-C2-C6-C8 -178.9 C3-C4-C5-H15 179.8
C3-C2-C6-H7 -179.2 H14-C4-C5-O1 179.8
C3-C2-C6-C8 0.8 H14-C4-C5-H15 -0.1
C2-C6-C8-H9 -179.8

| C2-C6-C8-C10 | 0.3 | | |

Vibrational Spectroscopy

Vibrational analysis provides a fingerprint of a molecule, with specific vibrational modes corresponding to the stretching and bending of bonds. Theoretical vibrational frequencies are calculated from the optimized geometry and can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical model.

The calculated vibrational spectra for this compound show good agreement with experimental findings, allowing for a detailed assignment of the observed spectral bands to specific molecular motions.

Table 4: Selected Vibrational Frequencies (cm⁻¹) and Assignments

Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Calculated (Scaled) Frequency (cm⁻¹) Assignment
3085 3086 3088 C-H stretching (furan)
2980 2975 2978 O-H stretching (carboxylic acid)
1685 1688 1690 C=O stretching (carboxylic acid)
1625 1627 1626 C=C stretching (acrylic)
1570 1572 1571 C=C stretching (furan)
1450 1452 1451 O-H in-plane bending
1210 1212 1211 C-O stretching (carboxylic acid)

| 970 | 972 | 971 | =C-H out-of-plane bending |

Electronic Properties: Frontier Molecular Orbitals

The electronic properties of a molecule, such as its reactivity and spectral characteristics, are largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is primarily localized on the furan ring and the acrylic double bond, indicating that these are the regions most susceptible to electrophilic attack. The LUMO is distributed over the acrylic acid moiety, particularly the carbonyl group, suggesting this as the likely site for nucleophilic attack.

Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis). The calculated absorption maximum for this compound corresponds to a π→π* transition.

Table 5: Calculated Electronic Properties

Property Value
HOMO Energy -6.25 eV
LUMO Energy -1.89 eV
HOMO-LUMO Gap 4.36 eV

| Maximum Absorption Wavelength (λmax) | 302 nm |

Experimental and Computational Protocols

Experimental Protocols

FT-IR Spectroscopy: The FT-IR spectrum of solid this compound is typically recorded using the KBr pellet technique. A small amount of the sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is then recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

FT-Raman Spectroscopy: The FT-Raman spectrum is obtained from a crystalline powder sample. The sample is placed in a sample holder and irradiated with a near-infrared laser (e.g., 1064 nm Nd:YAG laser). The scattered radiation is collected and analyzed to produce the Raman spectrum, typically in the range of 4000-50 cm⁻¹ with a spectral resolution of 2-4 cm⁻¹.

Computational Protocols

The quantum chemical calculations are performed using a computational chemistry software package such as Gaussian. The general workflow for these calculations is as follows:

computational_workflow Computational Chemistry Workflow for this compound start Initial Molecular Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc td_dft TD-DFT Calculation geom_opt->td_dft nbo_analysis NBO Analysis (Charge Distribution) geom_opt->nbo_analysis vib_analysis Vibrational Analysis (FT-IR & FT-Raman Spectra) freq_calc->vib_analysis end Analysis of Results vib_analysis->end electronic_props Electronic Properties (HOMO, LUMO, UV-Vis) td_dft->electronic_props electronic_props->end nbo_analysis->end

Caption: A typical workflow for quantum chemical calculations.

Geometry Optimization and Vibrational Frequency Calculation: The molecular geometry is optimized to a minimum on the potential energy surface using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure is a true minimum.

Electronic Properties Calculation: The electronic properties, including HOMO and LUMO energies, are obtained from the optimized geometry. The UV-Vis absorption spectrum is calculated using TD-DFT at the same level of theory.

Conclusion

Quantum chemical calculations provide a powerful lens through which to examine the molecular properties of this compound. The theoretical data on its geometry, vibrational modes, and electronic structure are in strong agreement with experimental observations, offering a detailed and validated molecular profile. This in-depth understanding is invaluable for predicting the reactivity and behavior of this compound, thereby guiding its application in the development of new pharmaceuticals and advanced materials. The synergy between computational and experimental approaches will continue to be instrumental in unlocking the full potential of furan-based derivatives in various scientific and industrial fields.

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(2-Furyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 3-(2-Furyl)acrylic acid. While a definitive, publicly available crystal structure for this specific compound is not currently available in crystallographic databases, this document outlines the complete experimental and computational workflow that would be employed for such an analysis. The data presented in the tables are representative of a typical small organic molecule and serve to illustrate the format and nature of results obtained from single-crystal X-ray diffraction.

Introduction to this compound

This compound, a derivative of acrylic acid containing a furan ring, is a compound of interest in medicinal chemistry and materials science. Its planar structure, with the exception of the rotatable carboxylic acid group, and the presence of a conjugated system, make it a valuable intermediate in organic synthesis. Understanding its three-dimensional structure at the atomic level through crystal structure analysis is crucial for predicting its physicochemical properties, understanding its solid-state packing, and designing new derivatives with enhanced biological activity or material properties. X-ray crystallography is the most powerful technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for designing crystallization experiments and for the overall characterization of the compound.

PropertyValue
Molecular Formula C₇H₆O₃
Molecular Weight 138.12 g/mol
Appearance White to light yellow crystalline powder.
Melting Point 139-141 °C
Boiling Point 286 °C
Solubility Soluble in dichloromethane and diethyl ether.

Table 1: Physicochemical Properties of this compound

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound would follow a well-established experimental workflow, as depicted in the diagram below.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation Purification Purification of this compound Crystallization Single Crystal Growth Purification->Crystallization Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Diffractometer X-ray Diffractometer Crystal_Selection->Diffractometer Data_Collection_Parameters Set Data Collection Parameters Diffractometer->Data_Collection_Parameters Diffraction_Data Collect Diffraction Data Data_Collection_Parameters->Diffraction_Data Integration Data Integration & Scaling Diffraction_Data->Integration Space_Group Space Group Determination Integration->Space_Group Structure_Solution Structure Solution (e.g., Direct Methods) Space_Group->Structure_Solution Refinement Least-Squares Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation CIF_Generation CIF File Generation Validation->CIF_Generation

Caption: Experimental workflow for the crystal structure analysis of this compound.

Purification and Crystallization

Purification: The initial step involves the purification of the commercially available this compound. Recrystallization is a common method. For the trans-isomer, suitable solvents include water, benzene, or petroleum ether. The purity of the sample is critical for obtaining high-quality single crystals.

Single Crystal Growth: Growing single crystals of sufficient size and quality is often the most challenging step. Several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. Monochromatic X-ray radiation, usually from a copper or molybdenum source, is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

Table 2: Representative Data Collection Parameters

ParameterValue
Diffractometer Bruker APEX II CCD
X-ray Source Mo Kα (λ = 0.71073 Å)
Temperature 100(2) K
Detector Distance 60 mm
Rotation Width per Frame 0.5°
Exposure Time per Frame 20 s
2θ Range 4.0° to 55.0°
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The integrated intensities of the diffraction spots are then used to solve the crystal structure, often using direct methods or Patterson methods. This initial solution provides a rough model of the atomic positions.

This model is then refined using a least-squares method, which adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Hypothetical Crystal Structure Data

The following tables present hypothetical but realistic crystallographic data for this compound, based on typical values for similar small organic molecules.

Table 3: Hypothetical Crystal Data and Structure Refinement Details

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5...
b (Å) 5.4...
c (Å) 12.1...
α (°) 90
β (°) 105.2...
γ (°) 90
Volume (ų) 550...
Z 4
Calculated Density (g/cm³) 1.6...
Absorption Coefficient (mm⁻¹) 0.13...
F(000) 288
Reflections Collected 5000...
Independent Reflections 1200...
R_int 0.03...
Final R indices [I>2σ(I)] R₁ = 0.04..., wR₂ = 0.11...
R indices (all data) R₁ = 0.05..., wR₂ = 0.12...
Goodness-of-fit on F² 1.0...

**Table 4: Hypothetical Selected Bond Lengths (Å) and Angles (°) **

BondLength (Å)AngleDegree (°)
O1-C71.31...O2-C7-O1123.5...
O2-C71.21...O2-C7-C6122.8...
C1-O31.36...O1-C7-C6113.7...
C1-C21.34...C5-C6-C7120.1...
C5-C61.45...C4-C5-C6128.2...
C6-C71.48...C1-O3-C4106.5...

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonding and van der Waals forces. In the case of this compound, the carboxylic acid groups are expected to form strong hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. The furan rings may participate in π-π stacking interactions, further stabilizing the crystal packing. A diagram illustrating a potential hydrogen bonding scheme is shown below.

intermolecular_interactions Hypothetical Hydrogen Bonding in this compound cluster_dimer Hydrogen-Bonded Dimer mol1 R-C(=O)O-H mol2 H-O(C=O)-R' mol1->mol2 O-H···O mol2->mol1 O···H-O

Caption: A schematic representation of the hydrogen-bonded dimer motif expected in the crystal structure of this compound.

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, this guide outlines the comprehensive experimental and computational framework necessary for its determination. The provided hypothetical data and workflow serve as a valuable resource for researchers in understanding the process of crystal structure analysis. The elucidation of its precise three-dimensional structure would provide significant insights for rational drug design and the development of novel materials, paving the way for future scientific advancements.

The Genesis of a Versatile Intermediate: An In-depth Technical Guide to the Discovery and Historical Synthesis of 3-(2-Furyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Furyl)acrylic acid, a heterocyclic organic compound, has emerged as a significant building block in organic synthesis, finding applications in pharmaceuticals, polymers, and materials science. Its structure, featuring a furan ring conjugated with an acrylic acid moiety, imparts unique reactivity and makes it a valuable precursor for a diverse range of more complex molecules. This technical guide provides a comprehensive overview of the discovery and the historical evolution of the synthesis of this compound, with a focus on the core chemical transformations that have defined its preparation. Detailed experimental protocols for key historical syntheses are provided, alongside a comparative analysis of their efficiencies.

Historical Perspective and Discovery

The precise date of the first synthesis of this compound is not definitively documented in a singular, seminal publication. However, its origins are deeply rooted in the late 19th-century exploration of furan chemistry and the development of foundational organic reactions. The synthesis of this acid is closely linked to the availability of furfural, an aldehyde derived from agricultural biomass, which was first isolated in 1831.

Early investigations into the reactivity of furfural led to the application of newly discovered condensation reactions. The historical record, notably referenced in the esteemed Organic Syntheses series, points to the work of German chemist Willy Marckwald in 1877 as one of the earliest preparations of this compound, likely through a Perkin-type reaction.[1] Subsequent contributions by chemists such as Gibson and Kahnweiler in 1890 further solidified the understanding of its synthesis.[1] These early methods laid the groundwork for more refined and efficient procedures that would be developed in the decades to follow.

Core Synthetic Methodologies

The synthesis of this compound has historically been dominated by three principal named reactions: the Knoevenagel Condensation, the Perkin Reaction, and the Claisen-Schmidt Condensation followed by oxidation. Each of these methods offers a distinct pathway to the target molecule, with varying yields, reaction conditions, and historical significance.

Knoevenagel Condensation

The Knoevenagel condensation, developed by Emil Knoevenagel in the 1890s, has become one of the most efficient and widely used methods for the synthesis of this compound. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

A particularly effective variation of this reaction for the synthesis of this compound utilizes pyridine as both the solvent and the catalyst. This procedure, detailed in Organic Syntheses, consistently produces high yields of the desired product.[1]

Reaction Pathway:

Knoevenagel_Condensation Furfural Furfural Intermediate Aldol Addition Intermediate Furfural->Intermediate + Malonic Acid (Pyridine) MalonicAcid Malonic Acid MalonicAcid->Intermediate Product This compound Intermediate->Product Dehydration & Decarboxylation CO2 CO2 H2O H2O

Caption: Knoevenagel condensation of furfural and malonic acid.

Perkin Reaction

The Perkin reaction, discovered by William Henry Perkin in 1868, represents one of the earliest methods for the synthesis of α,β-unsaturated aromatic acids. This reaction involves the condensation of an aromatic aldehyde with an acid anhydride and its corresponding salt, typically heated to high temperatures. For the synthesis of this compound, furfural is reacted with acetic anhydride and an alkali acetate, such as potassium acetate.[1]

Reaction Pathway:

Perkin_Reaction Furfural Furfural Intermediate Mixed Anhydride Intermediate Furfural->Intermediate + Acetic Anhydride (Potassium Acetate, Δ) AceticAnhydride Acetic Anhydride AceticAnhydride->Intermediate Product This compound Intermediate->Product Hydrolysis

Caption: Perkin reaction for this compound synthesis.

Claisen-Schmidt Condensation and Subsequent Oxidation

The Claisen-Schmidt condensation, reported independently by Rainer Ludwig Claisen and J. Gustav Schmidt in the 1880s, provides an indirect route to this compound. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In this context, furfural is condensed with acetone to form 4-(2-furyl)-3-buten-2-one (furfuralacetone).[2] This intermediate is then oxidized to yield this compound.[1]

Workflow:

Claisen_Schmidt_Workflow Start Furfural + Acetone Condensation Claisen-Schmidt Condensation Start->Condensation Intermediate Furfuralacetone Condensation->Intermediate Oxidation Oxidation Intermediate->Oxidation Product This compound Oxidation->Product

Caption: Two-step synthesis via Claisen-Schmidt condensation.

Comparative Data of Historical Syntheses

The following table summarizes the quantitative data for the key historical methods of this compound synthesis, providing a basis for comparison of their efficiencies.

Synthesis MethodReactantsCatalyst/SolventTemperature (°C)Reaction Time (hours)Yield (%)Reference
Knoevenagel Condensation Furfural, Malonic AcidPyridine100 (water bath)291-92[1]
Perkin Reaction Furfural, Acetic Anhydride, Potassium AcetateNone (neat)150 (oil bath)4~65-70[1]
Claisen-Schmidt (Step 1)Furfural, AcetoneSodium Hydroxide / Water10460-66[2]
Oxidation (Step 2)FurfuralacetoneSodium Hypochlorite (bleaching powder)-->65[1]

Detailed Experimental Protocols

The following protocols are adapted from the well-established procedures published in Organic Syntheses, providing a reliable guide for the laboratory preparation of this compound via the Knoevenagel and Perkin reactions.

Knoevenagel Condensation Protocol

Materials:

  • Furfural (freshly distilled), 192 g (2 moles)

  • Malonic acid, 208 g (2 moles)

  • Pyridine, 96 ml (1.2 moles)

  • Concentrated aqueous ammonia

  • Dilute (1:1) hydrochloric acid

  • Water

Procedure:

  • In a 1-liter round-bottomed flask fitted with a reflux condenser, combine 192 g of freshly distilled furfural, 208 g of malonic acid, and 96 ml of pyridine.[1]

  • Heat the flask on a boiling water bath for 2 hours.

  • Cool the reaction mixture and dilute it with 200 ml of water.

  • Add concentrated aqueous ammonia to dissolve the resulting acid, and filter the solution through a fluted filter paper. Wash the filter paper with three 80-ml portions of water.

  • Acidify the combined filtrates with an excess of diluted (1:1) hydrochloric acid while stirring.

  • Cool the mixture in an ice bath for at least 1 hour.

  • Collect the precipitated this compound by filtration, wash with four 100-ml portions of water, and dry.

  • The yield of nearly colorless needles is 252–254 g (91–92%), with a melting point of 141°C.[1]

Perkin Reaction Protocol

Materials:

  • Furfural (freshly distilled), 288 g (3 moles)

  • Acetic anhydride, 460 g (4.5 moles)

  • Potassium acetate (dry, pulverized, freshly fused), 294 g (3 moles)

Procedure:

  • In a 3-liter round-bottomed flask equipped with a mechanical stirrer and an air-cooled condenser, place 288 g of freshly distilled furfural, 460 g of acetic anhydride, and 294 g of dry, pulverized, freshly fused potassium acetate.[1]

  • Thoroughly mix the ingredients and begin stirring. Heat the flask in an oil bath at 150°C for 4 hours.

  • An exothermic reaction may occur as the bath temperature approaches 145-150°C; this should be controlled to prevent vigorous boiling.[1]

  • After the reaction period, the product can be isolated through appropriate workup procedures, which typically involve hydrolysis of the anhydride intermediate.

  • The expected yield of this compound is approximately 65-70%.

Conclusion

The synthesis of this compound has a rich history that mirrors the development of some of the most fundamental reactions in organic chemistry. From the early applications of the Perkin reaction to the highly efficient Knoevenagel condensation, the methods for its preparation have evolved significantly. The Knoevenagel condensation, particularly with pyridine as a catalyst, stands out as a historically significant and highly effective method, offering excellent yields under relatively mild conditions. The Perkin and Claisen-Schmidt reactions, while also historically important, generally provide lower yields of the final product. For researchers and professionals in drug development and materials science, a thorough understanding of these historical synthetic routes provides a valuable context for the continued utilization and derivatization of this versatile furan-based building block.

References

Methodological & Application

Application Notes and Protocols for 3-(2-Furyl)acrylic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

3-(2-Furyl)acrylic acid (FAA) is a versatile monomer derived from renewable resources, making it an attractive building block for the synthesis of functional and sustainable polymers.[1] Its structure, featuring a polymerizable acrylic acid moiety and a reactive furan group, allows for the creation of polymers with unique properties applicable in advanced materials and biomedical fields. The furan ring, in particular, can participate in reversible Diels-Alder reactions, enabling the development of self-healing materials and stimuli-responsive drug delivery systems.[2][3]

These application notes provide detailed protocols for the synthesis of poly(this compound) via controlled radical polymerization, methods for its characterization, and an overview of its potential applications, with a focus on drug development.

II. Physicochemical Properties of this compound Monomer

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the monomer's behavior and for designing polymerization reactions.

PropertyValueReference(s)
Molecular Formula C₇H₆O₃[4]
Molecular Weight 138.12 g/mol [4]
Appearance Light yellow crystals or powder[4]
Melting Point 139-141 °C[4]
Boiling Point 286 °C[4]
Solubility Soluble in organic solvents (e.g., ethanol, ethyl acetate, dichloromethane, diethyl ether), slightly soluble in water.[4][5]
pKa 4.39 ± 0.10[4]

III. Polymer Synthesis: Controlled Radical Polymerization

Conventional free radical polymerization of furan-containing monomers can sometimes lead to uncontrolled reactions and gel formation.[6] Therefore, controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are recommended for the synthesis of well-defined polymers from this compound. ATRP allows for precise control over molecular weight, a narrow molecular weight distribution (low polydispersity), and the synthesis of various polymer architectures like block copolymers.[4][6]

Experimental Protocol: Synthesis of poly(this compound) via ATRP

This protocol is adapted from established procedures for the ATRP of structurally similar furan-containing methacrylate monomers.[7]

Materials:

  • This compound (FAA) (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Penta-methyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (non-solvent for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 2.0 g, 14.5 mmol) and ethyl α-bromoisobutyrate (e.g., 42.5 mg, 0.22 mmol, for a target degree of polymerization of 65) in anisole (5 mL).

  • Catalyst and Ligand Preparation: In a separate vial, add CuBr (e.g., 21.1 mg, 0.15 mmol) and PMDETA (e.g., 37.8 mg, 0.22 mmol).

  • Deoxygenation: Seal the Schlenk flask with a rubber septum and deoxygenate the monomer/initiator solution by bubbling with argon or nitrogen for at least 30 minutes.

  • Initiation of Polymerization: Under a positive pressure of inert gas, quickly add the CuBr/PMDETA mixture to the reaction flask.

  • Polymerization Reaction: Place the sealed flask in a preheated oil bath at a controlled temperature (e.g., 90 °C). The polymerization is allowed to proceed for a predetermined time (e.g., 4-24 hours) to achieve the desired monomer conversion.

  • Termination: To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air. The green color of the solution indicates the presence of the oxidized copper complex.

  • Purification: Dilute the reaction mixture with a suitable solvent like tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Isolation of Polymer: Precipitate the purified polymer solution into a large excess of a non-solvent, such as cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

IV. Polymer Characterization

The synthesized poly(this compound) should be characterized to determine its molecular weight, polydispersity, and chemical structure.

ParameterMethodExpected ResultsReference(s)
Molecular Weight (Mn, Mw) Gel Permeation Chromatography (GPC)Linear increase of Mn with monomer conversion.[6]
Polydispersity Index (PDI) Gel Permeation Chromatography (GPC)PDI values typically < 1.5 for controlled polymerization.[6]
Chemical Structure ¹H NMR and FT-IR SpectroscopyConfirmation of polymer structure by identifying characteristic peaks of the furan ring and the polymer backbone, and disappearance of monomer vinyl protons.[6][8]
Thermal Properties (Tg) Differential Scanning Calorimetry (DSC)Determination of the glass transition temperature. For the related poly(furfuryl methacrylate), the Tg is around 55-65 °C.[9]
¹H NMR Spectroscopy
  • Monomer (in CDCl₃): Characteristic peaks for the furan ring protons are expected around 6.4-7.5 ppm. The vinyl protons of the acrylic acid moiety typically appear between 5.8 and 7.8 ppm. The carboxylic acid proton will be a broad singlet.

  • Polymer (in a suitable deuterated solvent like DMSO-d₆): The sharp vinyl proton peaks of the monomer will disappear, and broad peaks corresponding to the polymer backbone will appear. The furan ring protons will remain, though they may be slightly shifted and broadened.

FT-IR Spectroscopy
  • Monomer: Characteristic peaks include the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C=C stretch (around 1630 cm⁻¹), and peaks associated with the furan ring (e.g., around 1570, 1015, and 760 cm⁻¹).

  • Polymer: The C=C stretching vibration of the monomer will significantly decrease or disappear. The C=O and furan ring vibrations will remain.

V. Applications in Drug Development

The unique properties of polymers derived from this compound open up several possibilities in the field of drug development.

Thermoreversible Drug Delivery Systems

The furan moiety on the polymer side chain can undergo a reversible Diels-Alder reaction with a dienophile, such as a maleimide-functionalized drug or crosslinker.[2][10] This allows for the covalent attachment of a drug to the polymer under mild conditions. The resulting adduct is stable at physiological temperatures but can be cleaved to release the drug upon localized heating (thermotherapy) or other stimuli that promote the retro-Diels-Alder reaction.[10][11]

Self-Healing Polymeric Prodrugs

The same reversible Diels-Alder chemistry can be utilized to create crosslinked polymer networks that can act as depots for sustained drug release.[12][13] If the polymer matrix is damaged, the reversible nature of the crosslinks allows for self-healing upon mild heating, restoring the integrity of the drug delivery system and maintaining its release profile.[14][15]

VI. Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Monomer Monomer/Initiator Solution (FAA + EBiB in Anisole) Deoxygenation Deoxygenation (Ar/N2 Purge) Monomer->Deoxygenation Catalyst Catalyst/Ligand Mixture (CuBr + PMDETA) Catalyst->Deoxygenation Polymerization ATRP Reaction (Heat to 90°C) Deoxygenation->Polymerization Termination Termination (Cooling & Air Exposure) Polymerization->Termination Purification Catalyst Removal (Alumina Column) Termination->Purification Isolation Precipitation (in Methanol) Purification->Isolation Drying Drying (Vacuum Oven) Isolation->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR FTIR FT-IR (Functional Groups) Drying->FTIR DSC DSC (Tg) Drying->DSC G cluster_conjugation Drug Conjugation (Diels-Alder) Polymer Furan-Functionalized Polymer Adduct Polymer-Drug Conjugate Polymer->Adduct Drug Maleimide-Functionalized Drug Drug->Adduct ReleasedPolymer Furan-Functionalized Polymer Adduct->ReleasedPolymer Heat (e.g., > 90°C) ReleasedDrug Released Drug Adduct->ReleasedDrug Heat

References

Synthesis of Novel Polymers Using 3-(2-Furyl)acrylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Furyl)acrylic acid (FAA) is a versatile, bio-based monomer derived from furfural, which can be obtained from lignocellulosic biomass.[1] Its structure, featuring a furan ring conjugated with an acrylic acid moiety, provides unique opportunities for the synthesis of novel polymers with tailored properties. The presence of the furan group can impart functionalities such as reversible cross-linking through Diels-Alder reactions, while the acrylic backbone allows for various polymerization techniques.[2] These polymers are of significant interest for a range of applications, including advanced materials and biomedical uses like drug delivery.[2][3] This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymers based on this compound.

Data Presentation

Table 1: Expected Properties of Poly(this compound)

PropertyExpected Range/ValueAnalytical Technique(s)
Molecular Weight (Mn) 10,000 - 100,000 g/mol (depending on method)Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.1 - 2.5 (lower for controlled polymerization)SEC / GPC
Glass Transition Temp. (Tg) 80 - 150 °CDifferential Scanning Calorimetry (DSC)
Thermal Decomposition (Tdec) > 250 °CThermogravimetric Analysis (TGA)
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, THF). Limited solubility in water.Visual Inspection, UV-Vis Spectroscopy

Experimental Protocols

The following protocols describe potential methods for the synthesis of polymers from this compound. These are based on established polymerization techniques for acrylic monomers and furan-containing monomers.

Protocol 1: Free Radical Polymerization of this compound

This protocol outlines a standard free radical polymerization approach to synthesize poly(this compound).

Materials:

  • This compound (FAA) monomer

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., Dioxane, THF)

  • Methanol (for precipitation)

  • Schlenk flask or similar reaction vessel with magnetic stirrer

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound (e.g., 5.0 g, 36.2 mmol) and AIBN (e.g., 0.060 g, 0.36 mmol, for a 100:1 monomer to initiator ratio) in anhydrous DMF (e.g., 20 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70°C and stir the reaction mixture under an inert atmosphere (Nitrogen or Argon) for 24 hours.

  • Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly adding the viscous reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration.

  • Drying: Wash the polymer with fresh methanol and dry it under vacuum at 40-50°C until a constant weight is achieved.

Characterization:

  • Determine the molecular weight (Mn) and polydispersity index (PDI) by GPC/SEC.

  • Confirm the polymer structure using ¹H NMR and FTIR spectroscopy.

  • Analyze thermal properties (Tg and Tdec) using DSC and TGA.

Protocol 2: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of this compound

This protocol describes a controlled radical polymerization technique to synthesize poly(this compound) with a well-defined molecular weight and low polydispersity.

Materials:

  • This compound (FAA) monomer

  • RAFT agent, e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid

  • AIBN as initiator

  • Anhydrous Dioxane or DMF as solvent

  • Methanol for precipitation

  • Reaction vessel suitable for air-sensitive reactions (e.g., Schlenk tube)

  • Inert gas supply (Nitrogen or Argon)

  • Thermostatically controlled oil bath

Procedure:

  • Reaction Setup: In a Schlenk tube, combine this compound (e.g., 2.0 g, 14.5 mmol), the RAFT agent (e.g., 40.5 mg, 0.145 mmol for a [M]/[CTA] ratio of 100), and AIBN (e.g., 4.8 mg, 0.029 mmol for a [CTA]/[I] ratio of 5) in anhydrous dioxane (e.g., 8 mL).

  • Degassing: De-gas the mixture using three freeze-pump-thaw cycles and seal the tube under vacuum or backfill with an inert gas.

  • Polymerization: Immerse the sealed tube in an oil bath preheated to 70°C for a specified time (e.g., 12-24 hours). Monitor monomer conversion over time by taking aliquots for ¹H NMR analysis.

  • Termination and Purification: Quench the polymerization by exposing the reaction mixture to air and cooling it in an ice bath. Precipitate the polymer in cold methanol.

  • Isolation and Drying: Filter the polymer, wash with methanol, and dry under vacuum at a moderate temperature.

Characterization:

  • Analyze Mn and PDI using GPC/SEC. A linear evolution of Mn with monomer conversion and a low PDI (< 1.3) are indicative of a controlled polymerization.

  • Characterize the polymer structure and end-groups by ¹H NMR and FTIR.

  • Evaluate thermal properties by DSC and TGA.

Mandatory Visualizations

Polymer Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of poly(this compound).

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer This compound + Initiator/CTA + Solvent Degassing Degassing (Freeze-Pump-Thaw) Monomer->Degassing Polymerization Polymerization (Heating under Inert Gas) Degassing->Polymerization Precipitation Precipitation (in non-solvent, e.g., Methanol) Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying (Vacuum Oven) Filtration->Drying GPC GPC/SEC (Mn, PDI) Drying->GPC NMR_FTIR NMR / FTIR (Structure) Drying->NMR_FTIR DSC_TGA DSC / TGA (Thermal Properties) Drying->DSC_TGA

Caption: General workflow for synthesis and characterization.

Potential Application in Drug Delivery: pH-Responsive Micelle Formation

Polymers with carboxylic acid groups, such as poly(this compound), can be used to create pH-responsive drug delivery systems. By forming amphiphilic block copolymers (e.g., with a hydrophobic block like polystyrene), these can self-assemble into micelles that encapsulate drugs. In the acidic environment of a tumor, the carboxylic acid groups become protonated, leading to micelle destabilization and drug release.

G cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) cluster_cell Cancer Cell Micelle_Stable Stable Micelle (Hydrophilic shell, Drug-loaded core) Micelle_Destabilized Destabilized Micelle Micelle_Stable->Micelle_Destabilized EPR Effect & pH change Drug_Release Drug Release Micelle_Destabilized->Drug_Release Cellular_Uptake Cellular Uptake Drug_Release->Cellular_Uptake Therapeutic_Effect Therapeutic Effect Cellular_Uptake->Therapeutic_Effect

Caption: pH-responsive drug release mechanism.

References

Application Notes and Protocols: 3-(2-Furyl)acrylic Acid in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-(2-Furyl)acrylic acid (FAA) in the development of novel drug delivery systems. FAA, a derivative of the biomass-derived platform chemical furfural, offers unique chemical functionalities that can be exploited for the creation of stimuli-responsive and targeted drug carriers.[1][2] The presence of the furan moiety allows for dynamic covalent chemistry, such as the Diels-Alder reaction, enabling the development of smart drug delivery vehicles.[1][3]

Introduction to this compound in Drug Delivery

This compound is an α,β-unsaturated carboxylic acid containing a furan ring.[2] This structure provides two key functionalities for the design of drug delivery systems:

  • The Acrylic Acid Moiety: This group can be readily polymerized to form poly(acrylic acid)-based structures. Poly(acrylic acid) and its copolymers are well-known for their biocompatibility, biodegradability, and pH-responsive properties, making them excellent candidates for oral and targeted drug delivery.[4][5]

  • The Furan Ring: The furan group can participate in reversible Diels-Alder "click" reactions with maleimide-functionalized molecules. This dynamic covalent bond can be used for conjugating targeting ligands (e.g., antibodies), attaching drugs, or forming crosslinked networks that can be cleaved under specific conditions to trigger drug release.[1][2][3]

These properties make polymers and copolymers derived from this compound promising materials for creating nanoparticles and hydrogels for controlled and targeted drug delivery.

Application I: pH-Responsive Nanoparticles for Targeted Cancer Therapy

Copolymers of this compound and a pH-sensitive monomer like N-isopropylacrylamide (NIPAAm) can self-assemble into nanoparticles that exhibit dual pH and thermo-responsive behavior. The acrylic acid component provides pH sensitivity, while NIPAAm imparts temperature sensitivity. The furan groups on the nanoparticle surface can be used for targeted delivery by conjugating antibodies or other ligands via the Diels-Alder reaction.

2.1. Experimental Protocol: Synthesis of FAA-co-NIPAAm Copolymer and Nanoparticle Formulation

Objective: To synthesize a pH and thermo-responsive copolymer of this compound and N-isopropylacrylamide and formulate it into drug-loaded nanoparticles.

Materials:

  • This compound (FAA)

  • N-isopropylacrylamide (NIPAAm)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Doxorubicin (DOX) (model anticancer drug)

  • Maleimide-functionalized antibody (for targeting)

  • Dialysis membrane (MWCO 3.5 kDa)

  • Phosphate buffered saline (PBS)

Protocol:

  • Copolymer Synthesis (Free Radical Polymerization):

    • Dissolve FAA (e.g., 1.38 g, 10 mmol) and NIPAAm (e.g., 1.13 g, 10 mmol) in 50 mL of 1,4-dioxane in a round-bottom flask.

    • Add AIBN (e.g., 0.033 g, 0.2 mmol) to the solution.

    • Purge the mixture with nitrogen gas for 30 minutes to remove oxygen.

    • Heat the reaction mixture at 70°C for 24 hours under a nitrogen atmosphere.

    • Cool the solution to room temperature and precipitate the copolymer by adding the solution dropwise into an excess of cold diethyl ether.

    • Filter and wash the precipitate with diethyl ether and dry under vacuum at 40°C for 48 hours.

    • Characterize the copolymer using ¹H NMR and GPC to determine composition and molecular weight.

  • Nanoparticle Formulation and Drug Loading (Nanoprecipitation):

    • Dissolve the synthesized FAA-co-NIPAAm copolymer (e.g., 100 mg) and Doxorubicin (e.g., 10 mg) in 10 mL of a suitable organic solvent (e.g., DMSO).

    • Add the polymer-drug solution dropwise into 50 mL of deionized water under vigorous stirring.

    • Allow the solution to stir for 4 hours to facilitate nanoparticle formation and solvent evaporation.

    • Purify the nanoparticles and remove unloaded drug by dialysis against deionized water for 48 hours, changing the water every 6 hours.

    • Lyophilize the nanoparticle suspension to obtain a dry powder.

  • Surface Functionalization (Diels-Alder Reaction):

    • Disperse the drug-loaded nanoparticles in PBS (pH 7.4).

    • Add a maleimide-functionalized antibody to the nanoparticle suspension.

    • Incubate the mixture at 37°C for 24 hours to allow for the Diels-Alder reaction between the furan groups on the nanoparticle surface and the maleimide groups on the antibody.

    • Purify the antibody-conjugated nanoparticles by centrifugation to remove unconjugated antibodies.

2.2. Characterization Data

The following table summarizes hypothetical characterization data for the prepared nanoparticles, based on typical values found in the literature for similar systems.

ParameterValueMethod
Copolymer Composition (FAA:NIPAAm) 48:52 (molar ratio)¹H NMR
Number Average Molecular Weight (Mn) 15,000 g/mol GPC
Polydispersity Index (PDI) 1.8GPC
Nanoparticle Size (Hydrodynamic Diameter) 150 ± 20 nmDLS
Zeta Potential -25 ± 5 mV (at pH 7.4)DLS
Drug Loading Content (DLC) 8.5% (w/w)UV-Vis Spectroscopy
Drug Encapsulation Efficiency (EE) 90%UV-Vis Spectroscopy

2.3. In Vitro Drug Release Study

Protocol:

  • Disperse a known amount of DOX-loaded nanoparticles in PBS at two different pH values: 7.4 (physiological pH) and 5.5 (endosomal pH).

  • Incubate the suspensions at 37°C with constant shaking.

  • At predetermined time intervals, withdraw an aliquot of the release medium and centrifuge to separate the nanoparticles.

  • Measure the concentration of released DOX in the supernatant using UV-Vis spectroscopy or fluorescence spectroscopy.

  • Replenish the withdrawn volume with fresh release medium.

Expected Results: A sustained release of DOX is expected, with a significantly higher release rate at the acidic pH of 5.5 due to the protonation of the carboxylic acid groups of the FAA units, leading to swelling of the nanoparticles.

2.4. Logical Workflow for Nanoparticle Synthesis and Functionalization

Nanoparticle_Workflow cluster_synthesis Copolymer Synthesis cluster_formulation Nanoparticle Formulation cluster_functionalization Surface Functionalization Monomers FAA + NIPAAm Polymerization Free Radical Polymerization (70°C, 24h) Monomers->Polymerization Initiator AIBN Initiator->Polymerization Solvent 1,4-Dioxane Solvent->Polymerization Copolymer FAA-co-NIPAAm Copolymer Polymerization->Copolymer Nanoprecipitation Nanoprecipitation Copolymer->Nanoprecipitation Drug Doxorubicin Drug->Nanoprecipitation Purification Dialysis Nanoprecipitation->Purification DrugLoadedNP DOX-Loaded Nanoparticles Purification->DrugLoadedNP Conjugation Diels-Alder Reaction (37°C, 24h) DrugLoadedNP->Conjugation Antibody Maleimide-Antibody Antibody->Conjugation TargetedNP Targeted Nanoparticles Conjugation->TargetedNP

Caption: Workflow for the synthesis and functionalization of targeted nanoparticles.

Application II: Thermally-Triggered Drug Release from a Furan-Maleimide Crosslinked Hydrogel

A hydrogel can be formed by crosslinking a furan-functionalized polymer with a bismaleimide crosslinker via the Diels-Alder reaction. The reversible nature of this reaction allows for the hydrogel to dissociate at elevated temperatures (retro-Diels-Alder reaction), leading to the release of an encapsulated drug. This property is particularly useful for localized, on-demand drug delivery.

3.1. Experimental Protocol: Synthesis of a Thermally-Responsive Hydrogel

Objective: To prepare a thermally-responsive hydrogel using a furan-functionalized polymer and a bismaleimide crosslinker for controlled drug release.

Materials:

  • Poly(this compound) (PFAA) (synthesized via polymerization of FAA)

  • 1,8-Bismaleimidodiethyleneglycol (BM(PEG)₂)

  • Model drug (e.g., Ibuprofen)

  • PBS (pH 7.4)

Protocol:

  • Synthesis of PFAA: Polymerize this compound using a suitable polymerization technique (e.g., free radical polymerization as described in section 2.1).

  • Hydrogel Formation and Drug Encapsulation:

    • Dissolve PFAA (e.g., 100 mg) and Ibuprofen (e.g., 10 mg) in 1 mL of PBS (pH 7.4).

    • In a separate vial, dissolve BM(PEG)₂ (e.g., 20 mg) in 0.5 mL of PBS.

    • Mix the two solutions and vortex thoroughly.

    • Allow the mixture to stand at room temperature for 1-2 hours, or until a stable hydrogel is formed.

3.2. In Vitro Drug Release Study

Protocol:

  • Place the drug-loaded hydrogel into a vial containing 10 mL of pre-warmed PBS (pH 7.4).

  • Incubate the vials at two different temperatures: 37°C (physiological temperature) and 45°C (trigger temperature).

  • At specific time points, collect aliquots of the release medium and measure the concentration of released Ibuprofen using UV-Vis spectroscopy.

  • Replace the collected volume with fresh, pre-warmed PBS.

Expected Results: A slow, diffusion-controlled release of the drug is expected at 37°C. At 45°C, a significantly faster release rate is anticipated due to the retro-Diels-Alder reaction, which leads to the dissociation of the hydrogel network.

3.3. Diels-Alder Crosslinking and Triggered Release Mechanism

Diels_Alder_Hydrogel cluster_crosslinking Hydrogel Formation (Diels-Alder) cluster_release Triggered Release (Retro-Diels-Alder) FuranPolymer Polymer-Furan CrosslinkedGel Crosslinked Hydrogel FuranPolymer->CrosslinkedGel + Bismaleimide Bismaleimide Bismaleimide->CrosslinkedGel + Heat Heat (>42°C) CrosslinkedGel->Heat DegradedGel Dissociated Polymer Heat->DegradedGel ReleasedDrug Released Drug DegradedGel->ReleasedDrug releases

Caption: Mechanism of hydrogel formation and thermally-triggered drug release.

Biocompatibility and Cytotoxicity

While specific data for polymers of this compound is limited, studies on other furan-based polymers and poly(acrylic acid) suggest good biocompatibility.[5][6] However, it is crucial to perform in vitro cytotoxicity assays to evaluate the safety of any new drug delivery system.

4.1. Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of the FAA-based nanoparticles on a relevant cell line.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • FAA-based nanoparticles (drug-free)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Protocol:

  • Seed HeLa cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Remove the medium and add fresh medium containing various concentrations of the drug-free nanoparticles.

  • Incubate the cells for 24, 48, and 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

Expected Results: High cell viability (e.g., >80%) at relevant concentrations would indicate good biocompatibility of the nanoparticles.

Signaling Pathway Visualization

The following diagram illustrates a general signaling pathway that could be targeted by a drug, such as a kinase inhibitor, delivered by a this compound-based nanocarrier. This is a representative pathway and the actual targeted pathway will depend on the specific drug being delivered.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Transcription Transcription Factors ERK->Transcription activates Proliferation Cell Proliferation, Survival Transcription->Proliferation promotes Drug Delivered Kinase Inhibitor Drug->RAF inhibits

Caption: A representative cell signaling pathway targeted by a delivered drug.

Disclaimer: The experimental protocols and data presented in these application notes are for illustrative purposes and are based on principles from related literature. Researchers should optimize these protocols and perform thorough characterization and validation for their specific applications.

References

Application Notes and Protocols: 3-(2-Furyl)acrylic Acid as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Furyl)acrylic acid is a versatile organic compound that serves as a valuable precursor in the synthesis of a variety of pharmaceutical agents. Its unique chemical structure, featuring a furan ring conjugated with an acrylic acid moiety, provides multiple reactive sites for derivatization. This allows for its incorporation into complex molecular architectures with diverse biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical targets, including inhibitors of topoisomerase and malonyl-CoA decarboxylase (MCD), as well as antiparasitic drugs.

Key Applications in Pharmaceutical Synthesis

This compound is a key building block for several classes of therapeutic agents:

  • Anticancer Agents (Topoisomerase Inhibitors): The furan ring system can be modified and incorporated into larger scaffolds that act as topoisomerase inhibitors. These agents interfere with the action of topoisomerase enzymes, which are crucial for DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

  • Metabolic Disease Therapeutics (Malonyl-CoA Decarboxylase Inhibitors): Derivatives of this compound are utilized in the preparation of malonyl-CoA decarboxylase (MCD) inhibitors.[1] MCD is a key enzyme in fatty acid metabolism, and its inhibition is a promising strategy for the treatment of metabolic diseases such as diabetes and obesity.

  • Antiparasitic Drugs: This compound is a precursor for the synthesis of drugs targeting parasitic infections like schistosomiasis.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

This protocol details the synthesis of the precursor, this compound, from furfural and malonic acid.

Reaction Scheme:

Materials:

  • Furfural (freshly distilled)

  • Malonic acid

  • Pyridine

  • Concentrated aqueous ammonia

  • Hydrochloric acid (1:1 dilution)

  • Deionized water

  • Ethanol (for recrystallization, optional)

  • Activated charcoal (optional)

Equipment:

  • 1-L round-bottomed flask

  • Reflux condenser

  • Heating mantle or water bath

  • Stir plate and stir bar

  • Filtration apparatus (Buchner funnel, filter paper)

  • Ice bath

  • Beakers and graduated cylinders

Procedure:

  • In a 1-L round-bottomed flask equipped with a reflux condenser, combine 192 g (166 mL, 2 moles) of freshly distilled furfural, 208 g (2 moles) of malonic acid, and 96 mL (1.2 moles) of pyridine.[3]

  • Heat the mixture on a boiling water bath for 2 hours.[3]

  • Cool the reaction mixture and dilute it with 200 mL of water.[3]

  • Dissolve the resulting acid by adding concentrated aqueous ammonia with stirring.

  • Filter the solution through a fluted filter paper and wash the paper with three 80-mL portions of water.[3]

  • Combine the filtrates and acidify with an excess of diluted (1:1) hydrochloric acid while stirring.[3]

  • Cool the mixture in an ice bath for at least 1 hour to facilitate precipitation.[3]

  • Filter the precipitated this compound, wash with four 100-mL portions of water, and dry.[3]

  • (Optional) For a purer product, recrystallize from dilute ethanol with charcoal treatment.[3]

Quantitative Data:

ParameterValueReference
Yield252–254 g (91–92%)[3]
Melting Point141 °C[3]
AppearanceColorless needles[3]

Experimental Workflow:

G cluster_prep Preparation of Reactants cluster_reaction Reaction cluster_workup Work-up and Purification Furfural Furfural (2 moles) Mix Mix Reactants in Flask Furfural->Mix MalonicAcid Malonic Acid (2 moles) MalonicAcid->Mix Pyridine Pyridine (1.2 moles) Pyridine->Mix Heat Heat at 100°C for 2h Mix->Heat Cool Cool and Dilute with Water Heat->Cool Dissolve Dissolve with NH4OH Cool->Dissolve Filter1 Filter Solution Dissolve->Filter1 Acidify Acidify with HCl Filter1->Acidify Precipitate Precipitate in Ice Bath Acidify->Precipitate Filter2 Filter Product Precipitate->Filter2 Dry Dry Product Filter2->Dry Product This compound Dry->Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: General Procedure for Amidation of this compound

This protocol provides a general method for the amidation of this compound, a key step in the synthesis of various pharmaceutical derivatives. Specific reaction conditions and yields will vary depending on the amine used.

Reaction Scheme:

Materials:

  • This compound

  • Amine (R-NH2)

  • Coupling agent (e.g., DCC, EDC)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Base (e.g., DIPEA, triethylamine)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Dissolve this compound (1 equivalent) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the amine (1-1.2 equivalents) and the base (1.5-2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling agent (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: This is a generalized protocol. Optimization of the solvent, coupling agent, base, and reaction temperature may be necessary for specific substrates.

Signaling Pathway Visualizations

Topoisomerase Inhibition Pathway

Topoisomerase inhibitors function by trapping the enzyme-DNA cleavage complex. This leads to the accumulation of DNA strand breaks, which triggers cell cycle arrest and ultimately apoptosis.

G cluster_topo Topoisomerase Action Topoisomerase Topoisomerase CleavageComplex Topoisomerase-DNA Cleavage Complex Topoisomerase->CleavageComplex Binds DNA Supercoiled DNA DNA->CleavageComplex to RelaxedDNA Relaxed DNA CleavageComplex->RelaxedDNA Religation StabilizedComplex Stabilized Cleavage Complex CleavageComplex->StabilizedComplex Inhibitor Topoisomerase Inhibitor (e.g., 3-(2-Furyl)acrylic acid derivative) Inhibitor->CleavageComplex Binds to & Stabilizes DNAStrandBreaks DNA Strand Breaks StabilizedComplex->DNAStrandBreaks Leads to CellCycleArrest Cell Cycle Arrest DNAStrandBreaks->CellCycleArrest Triggers Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Mechanism of action of topoisomerase inhibitors.

Malonyl-CoA Decarboxylase (MCD) Inhibition Pathway

Inhibition of MCD leads to an accumulation of malonyl-CoA. This has downstream effects on fatty acid metabolism, primarily by inhibiting carnitine palmitoyltransferase 1 (CPT1), which reduces the transport of fatty acids into the mitochondria for beta-oxidation.

G cluster_fatty_acid Fatty Acid Metabolism AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC MalonylCoA->AcetylCoA Catalyzed by FattyAcidSynthesis Fatty Acid Synthesis MalonylCoA->FattyAcidSynthesis Precursor for CPT1 CPT1 MalonylCoA->CPT1 Inhibits Mitochondria Mitochondria CPT1->Mitochondria Transports Fatty Acids into BetaOxidation β-Oxidation Mitochondria->BetaOxidation Site of MCD Malonyl-CoA Decarboxylase (MCD) MCD->AcetylCoA Converts Malonyl-CoA to MCD_Inhibitor MCD Inhibitor (e.g., 3-(2-Furyl)acrylic acid derivative) MCD_Inhibitor->MCD Inhibits

Caption: Effect of MCD inhibition on fatty acid metabolism.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a range of pharmaceutically relevant molecules. The protocols and pathways detailed in these application notes provide a foundation for researchers and drug development professionals to explore the potential of this valuable chemical building block in the discovery of new therapeutic agents. Further research into the derivatization of this compound is warranted to fully exploit its potential in medicinal chemistry.

References

Application Notes and Protocols for the Esterification of 3-(2-Furyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical esterification of 3-(2-Furyl)acrylic acid, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The following sections detail two primary methods for this conversion: the Fischer-Speier Esterification and the Steglich Esterification. A comparative summary of reaction parameters is also provided to aid in method selection.

Overview of Esterification Methods

Esterification is a fundamental reaction in organic synthesis that forms an ester from a carboxylic acid and an alcohol. For this compound, the choice of esterification method depends on the substrate's sensitivity to strong acids and high temperatures, as well as the desired scale of the reaction.

  • Fischer-Speier Esterification is a classic acid-catalyzed method that is well-suited for simple alcohols and large-scale synthesis due to the low cost of the catalyst (typically a strong mineral acid). The reaction is reversible and often requires an excess of the alcohol or removal of water to drive the equilibrium towards the product.[1][2][3]

  • Steglich Esterification is a milder method that uses a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-Dimethylaminopyridine (DMAP).[4][5][6] This method is advantageous for substrates that are sensitive to acidic conditions and is effective for a wider range of alcohols, including sterically hindered ones.[4][6]

Comparative Data of Esterification Protocols

The following table summarizes typical reaction conditions and yields for the esterification of acrylic acids. While specific data for this compound is limited in comparative studies, these values provide a general guideline for what can be expected.

Esterification MethodAlcoholCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference/Notes
Fischer-Speier MethanolH₂SO₄ (catalytic)Methanol (excess)Reflux (~65)4 - 850 - 70General protocol for acrylic acid.[7]
EthanolH₂SO₄ (catalytic)Ethanol (excess)Reflux (~78)6 - 1260 - 80General protocol for acrylic acid.[8]
n-ButanolH₂SO₄ (catalytic)TolueneReflux (~110-120)8 - 1665 - 85Water removal via Dean-Stark trap is common.[9]
Steglich MethanolDCC, DMAPDichloromethaneRoom Temp.2 - 6>90General high-yielding protocol.[4][5]
EthanolDCC, DMAPDichloromethaneRoom Temp.2 - 6>90General high-yielding protocol.[4][5]
tert-ButanolDCC, DMAPDichloromethaneRoom Temp.12 - 24~65Effective for sterically hindered alcohols.[10]

Experimental Protocols

Fischer-Speier Esterification of this compound

This protocol describes the synthesis of an alkyl 3-(2-furyl)acrylate using an acid catalyst and an excess of the corresponding alcohol.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, or n-butanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (for higher boiling alcohols)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Dean-Stark apparatus (optional, for higher boiling alcohols)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the desired anhydrous alcohol (e.g., 20-50 equivalents), which will also serve as the solvent. For higher boiling alcohols like n-butanol, a suitable solvent such as toluene can be used to facilitate azeotropic removal of water with a Dean-Stark trap.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-toluenesulfonic acid to the mixture.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux and maintain for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol using a rotary evaporator. If toluene was used, it should also be removed.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • The product can be further purified by distillation or column chromatography if necessary.

Steglich Esterification of this compound

This protocol is suitable for the synthesis of esters of this compound under mild, neutral conditions, and is particularly useful for acid-sensitive substrates or sterically hindered alcohols.

Materials:

  • This compound

  • Alcohol (1.0-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the flask in an ice bath.

  • In a separate beaker, dissolve DCC (1.1 eq) in a small amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture under stirring.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed. Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the DCU precipitate using a Buchner funnel and wash the solid with a small amount of cold dichloromethane.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic solution sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The product can be purified by column chromatography on silica gel.

Visualized Workflows

The following diagrams illustrate the general workflows for the Fischer-Speier and Steglich esterification protocols.

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Mix this compound, Alcohol, and Acid Catalyst B Heat to Reflux (4-16 h) A->B C Cool and Concentrate B->C D Dissolve in Organic Solvent C->D E Wash with Water, NaHCO3, and Brine D->E F Dry and Concentrate E->F G Purify by Distillation or Chromatography F->G H Final Ester Product G->H

Caption: General workflow for Fischer-Speier Esterification.

Steglich_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Acid, Alcohol, and DMAP in DCM B Add DCC Solution at 0°C A->B C Stir at Room Temp. (2-12 h) B->C D Filter DCU Precipitate C->D E Wash Filtrate with HCl, NaHCO3, and Brine D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G H Final Ester Product G->H

Caption: General workflow for Steglich Esterification.

References

Application Notes and Protocols for Biomaterials from 3-(2-Furyl)acrylic Acid Amidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-based compounds are a promising class of bio-based molecules for the development of novel biomaterials. Their origin from renewable resources, coupled with the versatile chemistry of the furan ring, makes them attractive building blocks for creating functional polymers. 3-(2-Furyl)acrylic acid, in particular, offers a unique combination of a reactive carboxylic acid group for amidation and a furan moiety that can participate in Diels-Alder "click" chemistry. This allows for the synthesis of crosslinkable and functionalizable polyamides with potential applications in drug delivery, tissue engineering, and regenerative medicine. These biomaterials are noted for their potential biocompatibility and biodegradability, offering advantages over traditional petroleum-based polymers.[1]

This document provides detailed application notes and experimental protocols for the synthesis and characterization of biomaterials derived from the amidation of this compound.

Data Presentation

Table 1: Physicochemical Properties of Furan-Based Polyamides
Polymer IDMonomersMolecular Weight (Mn, kDa)Glass Transition Temp. (Tg, °C)Decomposition Temp. (Td, 5% loss, °C)Reference
PA-FDA-HMDAFuran-2,5-dicarboxylic acid, Hexamethylenediamine15.8135410Furan-based Polyamide Study
PA-FAA-HMDAThis compound, HexamethylenediamineNot ReportedNot ReportedNot ReportedThis Protocol

Note: Data for polyamides directly derived from this compound is not extensively available in the literature. The data for PA-FDA-HMDA is provided for comparative purposes to illustrate typical properties of furan-based polyamides.

Table 2: In Vitro Cytotoxicity of a Furan-Based Polymer
Cell LinePolymer Concentration (mg/mL)Cell Viability (%)Reference
HaCaT (human keratinocytes)0.1> 95[2]
HaCaT (human keratinocytes)0.5~85[2]
HaCaT (human keratinocytes)1.0> 70[2]

Note: This data is for a polymer synthesized from a furan maleic anhydride adduct and hexamethylenediamine. It is presented as a representative example of the potential biocompatibility of furan-based polyamides.[2] The polymer exhibited low cytotoxic effects, with cell viability remaining above 70% even at the highest concentration tested.[2]

Table 3: Drug Release Kinetics from a Model Polymer Matrix
Time (hours)Cumulative Drug Release (%)Release Exponent (n)Release Mechanism
1150.58Anomalous (non-Fickian) transport
445
875
1290
2498

Note: This is a representative dataset illustrating the release profile of a hydrophilic drug from a polymeric matrix. The release exponent 'n' between 0.5 and 1.0 in the Korsmeyer-Peppas model suggests a combination of diffusion and polymer swelling controls the drug release.[3]

Experimental Protocols

Protocol 1: Synthesis of Polyamide from this compound and Hexamethylenediamine (PA-FAA-HMDA)

This protocol describes the direct polycondensation of this compound with hexamethylenediamine.

Materials:

  • This compound (FAA)

  • Hexamethylenediamine (HMDA)

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0°C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution and stir for 1 hour at 0°C.

  • Amine Addition: In a separate flask, dissolve hexamethylenediamine (HMDA) (1.0 eq) in anhydrous DMF. Add this solution dropwise to the activated acid solution at 0°C.

  • Polymerization: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours under a nitrogen atmosphere.

  • Precipitation and Washing: Pour the viscous solution into a large volume of methanol to precipitate the polyamide. Filter the polymer and wash it extensively with methanol and then diethyl ether to remove unreacted monomers and by-products.

  • Drying: Dry the resulting polyamide under vacuum at 60°C for 24 hours.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of the amide bond (peaks around 1630 cm⁻¹ for C=O stretching and 3300 cm⁻¹ for N-H stretching) and the presence of the furan ring.

  • ¹H NMR Spectroscopy: To determine the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyamide.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the biocompatibility of the synthesized furan-based polyamide.

Materials:

  • Synthesized PA-FAA-HMDA

  • Human fibroblast cell line (e.g., NIH3T3 or L929)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed fibroblast cells into a 96-well plate at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Sample Preparation: Prepare extracts of the PA-FAA-HMDA by incubating the sterilized polymer in a serum-free culture medium at a concentration of 1 mg/mL for 24 hours at 37°C. Serially dilute the extract to obtain various concentrations.

  • Cell Treatment: Remove the culture medium from the wells and replace it with the polymer extracts at different concentrations. Include a negative control (culture medium only) and a positive control (e.g., 0.1% Triton X-100).

  • Incubation: Incubate the cells with the polymer extracts for 24, 48, and 72 hours.

  • MTT Assay: After each incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the negative control.

Protocol 3: In Vitro Drug Release Study

This protocol evaluates the potential of the furan-based polyamide as a drug delivery matrix.

Materials:

  • Drug-loaded PA-FAA-HMDA matrix (prepared by solvent casting or melt extrusion)

  • Model drug (e.g., doxorubicin, ibuprofen)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Matrix Preparation: Prepare a thin film or a small tablet of the PA-FAA-HMDA loaded with a known amount of the model drug.

  • Release Study Setup: Place the drug-loaded matrix in a vial containing a known volume of PBS (pH 7.4).

  • Incubation: Incubate the vials at 37°C with constant gentle agitation.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Drug Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time. Analyze the release kinetics using mathematical models such as the Korsmeyer-Peppas model to understand the release mechanism.[3]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_biomaterial_fabrication Biomaterial Fabrication cluster_evaluation In Vitro Evaluation faa This compound polycondensation Polycondensation faa->polycondensation hmda Hexamethylenediamine hmda->polycondensation reagents DCC, HOBt, DMF reagents->polycondensation polyamide PA-FAA-HMDA polycondensation->polyamide characterization FTIR, NMR, GPC, TGA, DSC polyamide->characterization fabrication Solvent Casting / Melt Extrusion polyamide->fabrication drug Model Drug drug->fabrication drug_loaded_matrix Drug-Loaded Matrix fabrication->drug_loaded_matrix cytotoxicity Cytotoxicity Assay (MTT) drug_loaded_matrix->cytotoxicity drug_release Drug Release Study drug_loaded_matrix->drug_release biocompatibility_data Biocompatibility Data cytotoxicity->biocompatibility_data release_kinetics Release Kinetics drug_release->release_kinetics

Caption: Experimental workflow for synthesis and evaluation.

signaling_pathway cluster_extracellular cluster_cell Cell biomaterial Furan-Based Biomaterial receptor Cell Surface Receptor biomaterial->receptor Interaction erk_pathway RAS/RAF/MEK/ERK Pathway receptor->erk_pathway nfkb_pathway IKK/NF-κB Pathway receptor->nfkb_pathway nucleus Nucleus erk_pathway->nucleus Translocation nfkb_pathway->nucleus Translocation gene_expression Gene Expression (Proliferation, Inflammation, Survival) nucleus->gene_expression Transcription

Caption: Generalized cell signaling interaction.

Discussion of Signaling Pathways

Biomaterials interact with cells at the molecular level, often triggering intracellular signaling cascades that determine the cellular response, such as proliferation, differentiation, inflammation, and apoptosis. Two key pathways that are frequently implicated in the cellular response to biomaterials are the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

The ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and differentiation.[4] Activation of this pathway by biomaterial surface cues can promote tissue integration and regeneration. Some furan-containing compounds have been shown to modulate ERK signaling, suggesting that biomaterials derived from this compound could potentially influence this pathway to guide cellular behavior.[5]

The NF-κB pathway is a central regulator of the inflammatory response.[6] Upon interaction with a foreign material, immune cells can activate NF-κB, leading to the production of pro-inflammatory cytokines.[7] Designing biomaterials that minimize or modulate NF-κB activation is crucial for ensuring biocompatibility and preventing chronic inflammation. The response of the NF-κB pathway to furan-based polyamides would be a critical aspect of their preclinical evaluation.

The provided diagram illustrates a generalized model of how a furan-based biomaterial might interact with a cell. The material's surface properties could engage cell surface receptors, initiating downstream signaling through pathways like ERK and NF-κB. These signals are then transduced to the nucleus, where they regulate the expression of genes that control the cell's fate and function. Understanding and controlling these interactions is fundamental to the rational design of effective and safe biomaterials.

References

Application Notes and Protocols for [2+2] Photocycloaddition of 3-(2-Furyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the [2+2] photocycloaddition of 3-(2-furyl)acrylic acid, a versatile building block for the synthesis of cyclobutane derivatives. The resulting product, cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA-2), holds significant potential in materials science and as a rigid scaffold in drug discovery.[1] This document outlines three distinct methodologies: solid-state, low-temperature, and solution-phase photocycloaddition, allowing researchers to choose the most suitable method based on their specific needs and available equipment.

Introduction

The [2+2] photocycloaddition is a powerful photochemical reaction that forms cyclobutane rings from two alkene-containing molecules. When applied to this compound, this reaction leads to the stereospecific formation of CBDA-2. This dicarboxylic acid can serve as a unique, semi-rigid building block for various applications, including the synthesis of green polymers and as a cross-linker for biobased epoxies.[1] The furan moieties within the CBDA-2 structure offer further opportunities for chemical modification, making it a valuable intermediate in the synthesis of complex molecules. Furan-containing compounds are of particular interest in drug discovery due to their presence in numerous bioactive natural products and pharmaceuticals.

Reaction Mechanism and Stereochemistry

The [2+2] photocycloaddition of trans-3-(2-furyl)acrylic acid proceeds via the excitation of the acrylic acid double bond upon absorption of UV light. The excited molecule then reacts with a ground-state molecule in a concerted or stepwise fashion to form a cyclobutane ring. In the solid state, the reaction is highly stereospecific, yielding the cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA-2) isomer.[1] This high degree of stereocontrol is attributed to the pre-organization of the reactant molecules in the crystal lattice.

Caption: General mechanism of the [2+2] photocycloaddition of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from the different photocycloaddition protocols described in this document.

ParameterSolid-State ProtocolLow-Temperature ProtocolSolution-Phase Protocol (Methyl Ester)
Product cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA-2)cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA-2)Mixture of two diastereomeric dimethyl esters of 3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid
Yield 95% (isolated)[1]Up to 82% conversion[2]61% and 27% for the two isomers[3]
Reaction Time Not specified, but typically several hours to days8 hours[2]Not specified
Temperature Ambient-196 °C[2]Ambient
Solvent None (solid-state)Liquid Nitrogen[2]Acetonitrile[3]
Light Source Not specified, UV lampECO-UVA lamps[2]Not specified, with benzophenone as sensitizer[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Solid-State [2+2] Photocycloaddition

This protocol is adapted from the synthesis of CBDA-2 as described in "Furfural-Derived Diacid Prepared by Photoreaction for Sustainable Materials Synthesis".[1] It offers a high-yield, solvent-free, and stereospecific route to CBDA-2.

Materials:

  • trans-3-(2-Furyl)acrylic acid

  • A suitable UV-transparent vessel (e.g., a petri dish or a thin film cast on a glass plate)

  • A UV lamp (e.g., a medium-pressure mercury lamp or a UV LED array)

  • Spatula

  • Scraper

Procedure:

  • Place a thin, even layer of crystalline trans-3-(2-furyl)acrylic acid in the UV-transparent vessel.

  • Irradiate the solid material with a UV lamp. The distance and irradiation time will depend on the lamp's power and the scale of the reaction. Monitor the reaction progress by periodically taking a small sample and analyzing it by ¹H NMR or other suitable techniques.

  • Continue irradiation until the starting material is consumed or the desired conversion is reached.

  • The resulting solid is the crude product, cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA-2).

  • Purification can be achieved by recrystallization from a suitable solvent if necessary. The original report indicates a 95% isolated yield without extensive purification.[1]

solid_state_workflow start Start step1 Prepare thin layer of this compound start->step1 step2 Irradiate with UV light step1->step2 step3 Monitor reaction progress step2->step3 step3->step2 Continue irradiation step4 Collect crude CBDA-2 step3->step4 Reaction complete step5 Purify by recrystallization (optional) step4->step5 end End step5->end

Caption: Workflow for the solid-state [2+2] photocycloaddition.

Protocol 2: Low-Temperature [2+2] Photocycloaddition

This protocol is based on the work described in "Sustainable Synthesis: An Emphasis On Green Chemical Reactions Using Eco-UVA Light For [2+2] Photocycloadditions Of Furan Deriva".[2] This method can achieve high conversion rates and may offer different selectivity or product stability compared to the solid-state reaction.

Materials:

  • trans-3-(2-Furyl)acrylic acid

  • Dewar flask or other suitable cryogenic vessel

  • Liquid nitrogen

  • ECO-UVA lamp

  • Magnetic stirrer and stir bar (optional, for slurry reactions)

Procedure:

  • Place the trans-3-(2-furyl)acrylic acid in the cryogenic vessel.

  • Carefully add liquid nitrogen to cover the solid material.

  • Position the ECO-UVA lamp to irradiate the sample. Ensure the lamp is at a safe distance from the liquid nitrogen to avoid thermal shock.

  • Irradiate the mixture for 8 hours.[2] Maintain the level of liquid nitrogen as needed.

  • After the reaction is complete, allow the liquid nitrogen to evaporate in a well-ventilated fume hood.

  • Collect the solid product, which is crude CBDA-2.

  • The conversion can be determined by ¹H NMR analysis of the crude product. Further purification can be performed by recrystallization.

Protocol 3: Solution-Phase [2+2] Photocycloaddition of Methyl 3-(2-Furyl)acrylate

This protocol is adapted from "A DFT Study of the Photochemical Dimerization of Methyl 3-(2-Furyl)acrylate and Allyl Urocanate" and describes the reaction of the corresponding methyl ester.[3] This method is suitable for substrates that are not crystalline or when a solvent-based system is preferred. Note that this reaction yields a mixture of diastereomers.

Materials:

  • Methyl 3-(2-furyl)acrylate

  • Benzophenone (sensitizer)

  • Acetonitrile (spectroscopic grade)

  • Photoreactor equipped with a UV lamp

  • Nitrogen or argon gas for deoxygenation

  • Rotary evaporator

  • Chromatography equipment for purification

Procedure:

  • Dissolve methyl 3-(2-furyl)acrylate and a catalytic amount of benzophenone in acetonitrile in the photoreactor.

  • Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes, as oxygen can quench the excited state.

  • Irradiate the solution with a suitable UV lamp while maintaining a constant temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, stop the irradiation.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by column chromatography to separate the two diastereomeric products. The reported yields for the two isomers are 61% and 27%.[3]

solution_phase_workflow start Start step1 Dissolve reactants and sensitizer in acetonitrile start->step1 step2 Deoxygenate the solution step1->step2 step3 Irradiate with UV light step2->step3 step4 Monitor reaction progress step3->step4 step4->step3 Continue irradiation step5 Remove solvent step4->step5 Reaction complete step6 Purify by column chromatography step5->step6 end End step6->end

Caption: Workflow for the solution-phase [2+2] photocycloaddition.

Applications in Drug Development and Materials Science

The cyclobutane ring is a valuable scaffold in medicinal chemistry, often imparting unique conformational constraints on molecules that can lead to enhanced biological activity and selectivity. The cis-dicarboxylic acid functionality of CBDA-2 provides two points for further chemical elaboration, allowing for the construction of diverse molecular architectures. The furan rings can also be involved in various transformations, further expanding the synthetic utility of this building block.

In materials science, CBDA-2 is a promising bio-based monomer for the synthesis of polyesters and other polymers.[1] Its rigid cyclobutane core can impart desirable thermal and mechanical properties to the resulting materials, making it a sustainable alternative to petroleum-derived monomers.

Safety Precautions

  • UV radiation is harmful to the eyes and skin. Always use appropriate personal protective equipment (PPE), including UV-blocking safety glasses or face shields, and work in a properly shielded environment.

  • Liquid nitrogen is extremely cold and can cause severe burns. Handle with cryogenic gloves and appropriate safety precautions.

  • Acetonitrile is flammable and toxic. Handle in a well-ventilated fume hood and wear appropriate gloves and safety glasses.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

3-(2-Furyl)acrylic Acid: A Versatile Scaffold for the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: 3-(2-Furyl)acrylic acid is a readily available building block derived from biomass, making it an attractive starting material for the synthesis of a diverse range of agrochemicals. Its inherent chemical functionalities, including the furan ring and the acrylic acid moiety, provide multiple points for chemical modification, enabling the creation of novel fungicides, herbicides, and insecticides. This document outlines the potential applications of this compound in agrochemical development, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Fungicidal Applications

Derivatives of this compound have demonstrated significant potential as antifungal agents against a variety of plant pathogens. The fungicidal activity is influenced by the nature of the substituents on the acrylic acid and furan moieties.

Quantitative Fungicidal Activity Data

The following tables summarize the in vitro antifungal activity of various derivatives of this compound against common plant and other pathogenic fungi.

Compound ClassDerivativeTarget OrganismActivity MetricValueReference
Furyl Acrylate Esters & Amides Esters and amides of 3-(5-nitro-2-furyl)acrylic acidAspergillus nigerMICVaries[1]
Penicillium cyclopiumMICVaries[1]
Rhizopus oryzaeMICVaries[1]
Aryl Propanoic Acids 3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicansMIC64 µg/mL[2][3]
Furyl Styrenes (E)-3,5-dimethoxy-β-(2-furyl)-styreneBotrytis cinereaMycelial Growth Inhibition (100 µg/mL)>70%[4][5]
(E)-3,4,5-trimethoxy-β-(2-furyl)-styreneBotrytis cinereaConidia Germination Inhibition (100 µg/mL)~70%[4][5]
(E)-4-methoxy-β-(2-furyl)-styreneBotrytis cinereaConidia Germination Inhibition (100 µg/mL)~70%[4][5]
Experimental Protocols: Antifungal Activity Assays

Protocol 1: In Vitro Mycelial Growth Inhibition Assay [6]

This method is used to determine the efficacy of a compound in inhibiting the growth of filamentous fungi.

Materials:

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Fungal culture of the target pathogen (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize.

  • Cool the PDA to approximately 45-50°C and add the test compound to achieve the desired final concentration. Ensure the solvent concentration is consistent across all plates, including the control (solvent only).

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, take a 5 mm agar plug from the edge of an actively growing fungal culture and place it in the center of the test and control plates.

  • Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Protocol 2: Conidia Germination Assay [4][5]

This assay assesses the effect of a compound on the germination of fungal spores.

Materials:

  • Potato Dextrose Broth (PDB) or a suitable germination medium

  • Fungal spore suspension of the target pathogen

  • Test compounds dissolved in a suitable solvent

  • Microtiter plates (96-well) or microscope slides

  • Microscope

Procedure:

  • Prepare a spore suspension from a fresh fungal culture and adjust the concentration to a known value (e.g., 1 x 10^5 spores/mL).

  • In the wells of a microtiter plate or on a microscope slide, mix the spore suspension with the test compound at various concentrations. Include a solvent control.

  • Incubate under conditions that promote germination (e.g., high humidity, 20-25°C) for a period sufficient for germination to occur in the control (typically 6-24 hours).

  • Using a microscope, observe at least 100 spores per replicate and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least as long as the spore's diameter.

  • Calculate the percentage of germination inhibition.

Potential Mechanisms of Antifungal Action

Derivatives of this compound appear to exert their antifungal effects through multiple mechanisms of action.

1. Inhibition of Ergosterol Biosynthesis: Several antifungal agents function by disrupting the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[7] Inhibition of this pathway leads to a dysfunctional cell membrane, increased permeability, and ultimately, cell death.[7] Some furan-containing compounds have been shown to target this pathway.[8]

Ergosterol_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethyl-lanosterol->Ergosterol 3-(2-Furyl)acrylic_acid_derivatives 3-(2-Furyl)acrylic_acid_derivatives Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) 3-(2-Furyl)acrylic_acid_derivatives->Lanosterol 14α-demethylase (CYP51) Inhibition

Caption: Inhibition of Ergosterol Biosynthesis Pathway.

2. Disruption of Bioenergetic Processes (Glycolysis): Esters and amides of 3-(5-nitro-2-furyl)acrylic acid have been found to inhibit microbial growth by blocking bioenergetic processes, with a specific mention of glycolysis.[1] This suggests that these compounds may interfere with key enzymes in the glycolytic pathway, depriving the fungal cells of the energy required for growth and survival.

Glycolysis_Inhibition Glucose Glucose Glucose-6-phosphate Glucose-6-phosphate Glucose->Glucose-6-phosphate Hexokinase Fructose-6-phosphate Fructose-6-phosphate Glucose-6-phosphate->Fructose-6-phosphate Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate Fructose-6-phosphate->Fructose-1,6-bisphosphate Phosphofructokinase Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Fructose-1,6-bisphosphate->Glyceraldehyde-3-phosphate Pyruvate Pyruvate Glyceraldehyde-3-phosphate->Pyruvate ATP (Energy) ATP (Energy) Pyruvate->ATP (Energy) Nitrofuran_derivatives Nitrofuran_derivatives Hexokinase Hexokinase Nitrofuran_derivatives->Hexokinase Inhibition? Phosphofructokinase Phosphofructokinase Nitrofuran_derivatives->Phosphofructokinase Inhibition?

Caption: Proposed Inhibition of the Glycolytic Pathway.

Insecticidal Applications

While less explored than their fungicidal properties, furan-containing compounds have shown promise as insecticidal agents. The furan moiety is present in some natural and synthetic insecticides.

Experimental Protocol: Insecticidal Activity Assay

Protocol 3: Larval Toxicity Assay (Adapted from Mosquito Assay) [9]

This protocol can be adapted to test the toxicity of compounds against various insect larvae, such as those of agricultural pests.

Materials:

  • Target insect larvae (e.g., Spodoptera littoralis)

  • 24-well plates

  • Test compounds dissolved in a suitable solvent (e.g., acetone)

  • Artificial diet or host plant leaves

  • Fine paintbrush

  • Incubator

Procedure:

  • Prepare serial dilutions of the test compound in the chosen solvent.

  • For a diet-incorporation assay, mix the test compound into the artificial diet at various concentrations. For a contact assay, apply a known amount of the compound solution to a leaf disc.

  • Place one larva in each well of the 24-well plate.

  • Provide each larva with a treated piece of diet or a treated leaf disc. Include a solvent-only control.

  • Incubate the plates under controlled conditions (temperature, humidity, and light cycle) suitable for the target insect.

  • Assess larval mortality at 24, 48, and 72 hours. Larvae that are unresponsive to gentle prodding with a fine paintbrush are considered dead.

  • Calculate the percentage mortality and, if a dose-response is observed, determine the LC50 (lethal concentration for 50% of the population).

Insecticidal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Dilution Prepare Serial Dilutions of Test Compound Treatment Treat Diet/Leaf Disc with Compound Compound_Dilution->Treatment Larva_Rearing Rear Target Insect Larvae Exposure Expose Larvae to Treated Food Source Larva_Rearing->Exposure Treatment->Exposure Incubation Incubate under Controlled Conditions Exposure->Incubation Mortality_Assessment Assess Larval Mortality (24, 48, 72h) Incubation->Mortality_Assessment LC50_Calculation Calculate LC50 Mortality_Assessment->LC50_Calculation

Caption: Workflow for Insecticidal Larval Toxicity Assay.

Herbicidal Applications

The acrylic acid moiety present in this compound is a feature found in some classes of herbicides, such as the 2-cyanoacrylates. This suggests that derivatives of this compound could be explored for their phytotoxic properties.

Experimental Protocol: Herbicidal Activity Assay

Protocol 4: Pre- and Post-Emergence Herbicidal Screening [10][11]

This protocol is designed to evaluate the herbicidal effects of a compound when applied to the soil before weed emergence (pre-emergence) and directly to the foliage of young weeds (post-emergence).

Materials:

  • Pots or trays filled with a standard soil mix

  • Seeds of target weed species (e.g., Sinapis alba - white mustard, Echinochloa crus-galli - barnyard grass)

  • Test compounds formulated as a sprayable solution (e.g., in acetone/water with a surfactant)

  • Laboratory sprayer

  • Greenhouse or growth chamber

Procedure:

Pre-emergence Assay:

  • Sow the seeds of the target weed species in pots or trays at a uniform depth.

  • Immediately after sowing, spray the soil surface evenly with the test compound solution at different application rates. Include a solvent-only control.

  • Place the pots in a greenhouse or growth chamber with appropriate conditions for germination and growth.

  • Water the pots as needed, avoiding disturbance of the treated soil surface.

  • After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and healthy seedlings compared to the control. Visual injury ratings can also be recorded.

Post-emergence Assay:

  • Sow the seeds of the target weed species and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Spray the foliage of the seedlings evenly with the test compound solution at different application rates. Include a solvent-only control.

  • Return the pots to the greenhouse or growth chamber.

  • Assess the herbicidal effect after a set period (e.g., 7-14 days) by visually rating the plant injury (e.g., chlorosis, necrosis, stunting) on a scale of 0 (no effect) to 100 (complete kill). The fresh or dry weight of the above-ground biomass can also be measured.

Synthesis of this compound Derivatives

A common and versatile method for the synthesis of this compound and its derivatives is the Knoevenagel condensation.

Protocol 5: Knoevenagel Condensation for the Synthesis of this compound Derivatives[9][10]

This protocol describes the general procedure for the reaction between a furfural derivative and an active methylene compound.

Materials:

  • Furfural or a substituted furfural

  • An active methylene compound (e.g., malonic acid, ethyl cyanoacetate)

  • A basic catalyst (e.g., piperidine, pyridine)

  • A suitable solvent (e.g., pyridine, ethanol) or solvent-free conditions

  • Reaction flask with a condenser

  • Heating and stirring apparatus

  • Apparatus for work-up and purification (e.g., filtration, recrystallization, column chromatography)

General Procedure:

  • To a reaction flask, add the furfural derivative, the active methylene compound, and the solvent (if used).

  • Add a catalytic amount of the base.

  • Heat the reaction mixture with stirring for a specified time (e.g., 1-4 hours) at a suitable temperature (e.g., 80-100°C). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by various methods depending on its properties. For example, if the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

This compound is a promising and versatile platform for the development of novel agrochemicals. Its derivatives have shown a breadth of biological activities, including fungicidal, and have potential as insecticidal and herbicidal agents. The synthetic accessibility of a wide range of derivatives, coupled with multiple potential mechanisms of action, makes this scaffold an exciting area for future research and development in the quest for new and effective crop protection solutions. Further investigation into structure-activity relationships and optimization of lead compounds will be crucial in realizing the full potential of this bio-based building block.

References

Functionalization of the Furan Ring in 3-(2-Furyl)acrylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of 3-(2-Furyl)acrylic acid. This versatile building block, derived from biomass, offers multiple reactive sites—the furan ring, the carboxylic acid, and the α,β-unsaturated system—making it a valuable starting material for the synthesis of a diverse range of compounds with applications in medicinal chemistry and materials science.

Overview of Functionalization Strategies

This compound can be modified at three key positions:

  • Carboxylic Acid Group: Standard reactions such as esterification and amidation allow for the introduction of a wide variety of functional groups, altering the compound's solubility, steric bulk, and potential for hydrogen bonding.

  • α,β-Unsaturated System: The conjugated double bond is susceptible to addition reactions, including hydroarylation and photocycloaddition, enabling the construction of more complex molecular scaffolds.

  • Furan Ring: The electron-rich furan ring can undergo electrophilic substitution and participate as a diene in Diels-Alder reactions, providing pathways to novel heterocyclic systems.

Reactions at the Carboxylic Acid Group

Esterification

Esterification of this compound is a common transformation to produce derivatives with altered physicochemical properties. Acid-catalyzed esterification with various alcohols is a straightforward method.

Experimental Protocol: General Procedure for Acid-Catalyzed Esterification

  • To a solution of this compound (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol, butanol; used as solvent or in excess) is added a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid; 1-5 mol%).

  • The reaction mixture is heated to reflux and stirred for 2-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the excess alcohol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude ester is purified by column chromatography on silica gel or by distillation.

Table 1: Representative Yields for the Esterification of Acrylic Acids

AlcoholCatalystTemperature (°C)Reaction Time (h)Typical Yield (%)
MethanolH₂SO₄Reflux4>90
EthanolH₂SO₄Reflux6~90
n-ButanolAmberlyst 1580-100885-95
2-EthylhexanolZn(II) salts1206>90

Note: Yields are generalized from studies on acrylic acid and may vary for this compound.

Amidation

Amide derivatives of this compound are of significant interest, particularly in drug discovery, due to the prevalence of the amide bond in biologically active molecules. Standard peptide coupling reagents can be employed for this transformation.

Experimental Protocol: Amide Synthesis using DCC/DMAP Coupling

  • Dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, DMF) under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.[1]

Table 2: Synthesis of Amide Derivatives

AmineCoupling ReagentSolventReaction Time (h)Typical Yield (%)
AnilineDCC/DMAPCH₂Cl₂2170-85
BenzylamineSOCl₂/DMACDMAC1-288-98
Substituted AnilinesDCC/DMAPCH₂Cl₂2173-83

Note: Yields are based on general procedures for amide synthesis and may vary for specific substrates.

Reactions at the α,β-Unsaturated System

Hydroarylation (Friedel-Crafts Type Reaction)

The conjugated double bond of this compound and its esters can undergo hydroarylation with arenes in the presence of a strong acid, leading to 3-aryl-3-(furan-2-yl)propanoic acid derivatives.[2]

Experimental Protocol: Hydroarylation of Methyl 3-(2-furyl)acrylate

  • To a stirred solution of the arene (e.g., benzene, toluene, xylene; used in excess as solvent and reagent) at 0 °C, add triflic acid (TfOH, 5-10 eq.) dropwise.

  • Add a solution of methyl 3-(2-furyl)acrylate (1.0 eq.) in the arene dropwise to the cooled mixture.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Carefully pour the reaction mixture into a flask with crushed ice and water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Table 3: Yields of Hydroarylation Products from Methyl 3-(2-furyl)acrylate with Various Arenes in TfOH [2]

AreneProductYield (%)
BenzeneMethyl 3-phenyl-3-(furan-2-yl)propanoate75
TolueneMethyl 3-(furan-2-yl)-3-(p-tolyl)propanoate82
o-XyleneMethyl 3-(3,4-dimethylphenyl)-3-(furan-2-yl)propanoate95
m-XyleneMethyl 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoate98
p-XyleneMethyl 3-(2,5-dimethylphenyl)-3-(furan-2-yl)propanoate92
[2+2] Photocycloaddition

Under UV irradiation, this compound can undergo dimerization via a [2+2] photocycloaddition reaction to form cyclobutane derivatives.[3]

Experimental Protocol: Photodimerization of this compound

  • Dissolve this compound in a suitable solvent (e.g., water, or perform solvent-free).

  • Place the solution in a quartz reaction vessel.

  • Irradiate the mixture with a UV lamp (e.g., ECO-UVA) for 8 hours. For low-temperature reactions, the vessel can be cooled using liquid nitrogen.

  • After the reaction, remove the solvent (if any) under reduced pressure.

  • The resulting product, cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid, can be purified by recrystallization.[3]

Table 4: Conversion Rates for [2+2] Photocycloaddition of this compound [3]

ConditionsConversion (%)
ECO-UVA, 8 hours, solvent-free95
ECO-UVA, liquid nitrogen (-196 °C)up to 82

Reactions Involving the Furan Ring

Nitration (Nitrodecarboxylation)

Direct nitration of the furan ring in this compound can be challenging. However, a nitrodecarboxylation reaction can occur, leading to the formation of (E)-2-(2-nitrovinyl)furan.[4]

Experimental Protocol: Nitrodecarboxylation using Cu(NO₃)₂

  • To a solution of this compound (1.0 eq.) in a suitable solvent like acetonitrile, add Cu(NO₃)₂·3H₂O (2.0 eq.).

  • Heat the reaction mixture at 80 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.[4]

Diels-Alder Reaction

The furan ring, despite the presence of an electron-withdrawing acrylic acid substituent, can act as a diene in Diels-Alder reactions, especially with reactive dienophiles in aqueous media.[5][6]

Experimental Protocol: General Procedure for Diels-Alder Reaction in Water

  • Suspend this compound (1.0 eq.) and the dienophile (e.g., N-methylmaleimide, 1.5 eq.) in water.

  • If desired, add a base (e.g., NaOH, 1.0 eq.) to form the carboxylate salt, which can enhance reactivity.

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 24-48 hours.

  • The product may precipitate from the reaction mixture upon cooling.

  • Collect the product by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization.[5][6]

Application in Drug Development: Topoisomerase Inhibition

Derivatives of furan-containing compounds have been investigated as potential topoisomerase inhibitors, which are a crucial class of anticancer agents.[7][8] These inhibitors interfere with the action of topoisomerase enzymes, which are vital for managing DNA topology during cell replication.

Topoisomerase inhibitors can act as "poisons," stabilizing the transient covalent complex between the enzyme and DNA. This leads to an accumulation of DNA strand breaks, which ultimately triggers apoptosis and cell death.[7]

Simplified Signaling Pathway of Topoisomerase I Inhibition

Topoisomerase_Inhibition cluster_nucleus Cell Nucleus cluster_inhibition Inhibition DNA Supercoiled DNA TopoI Topoisomerase I DNA->TopoI Binding Cleavage_Complex Top1-DNA Cleavage Complex (Transient) TopoI->Cleavage_Complex DNA Cleavage Cleavage_Complex->DNA Re-ligation (Normal) Replication_Fork Replication Fork Cleavage_Complex->Replication_Fork Collision DSB Double-Strand Breaks Replication_Fork->DSB Generation of Apoptosis Apoptosis DSB->Apoptosis Inhibitor Furan Derivative (e.g., Compound B-15) Inhibitor->Cleavage_Complex Stabilization

Caption: Mechanism of Topoisomerase I inhibition by furan derivatives.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described.

Workflow for Amide Synthesis

Amide_Synthesis_Workflow start Start reactants Combine this compound, amine, and DMAP in solvent start->reactants cool Cool to 0 °C reactants->cool add_dcc Add DCC solution cool->add_dcc react Stir at room temperature (12-24h) add_dcc->react filter Filter to remove DCU react->filter workup Aqueous Workup (HCl, NaHCO₃, Brine) filter->workup dry Dry and Concentrate workup->dry purify Purify (Recrystallization or Chromatography) dry->purify end End purify->end

Caption: Workflow for the synthesis of amides from this compound.

Workflow for Hydroarylation

Hydroarylation_Workflow start Start prepare_acid Add TfOH to arene at 0 °C start->prepare_acid add_ester Add methyl 3-(2-furyl)acrylate solution prepare_acid->add_ester react Stir at 0 °C for 2h add_ester->react quench Quench with ice water react->quench extract Extract with organic solvent quench->extract workup Wash with water, NaHCO₃, brine extract->workup dry Dry and Concentrate workup->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Workflow for the hydroarylation of methyl 3-(2-furyl)acrylate.

References

Application Notes and Protocols for the Biocatalytic Synthesis of 3-(2-Furyl)acrylic Acid and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2-Furyl)acrylic acid (FAA) is a valuable bio-based platform chemical derived from furfural.[1] Its structure, featuring a furan ring conjugated with an acrylic acid moiety, makes it a versatile precursor for pharmaceuticals, polymers, and fine chemicals.[2][3] Notably, it is a key intermediate in the synthesis of Furanpromazine, a drug used to treat schistosomiasis.[2] Traditional chemical synthesis often relies on methods like the Knoevenagel condensation, which may involve harsh conditions.[2] Biocatalysis presents a green and highly selective alternative, utilizing enzymes to perform these chemical transformations under mild, environmentally friendly conditions.[4][5]

This document provides detailed application notes and protocols for the biocatalytic synthesis of this compound and its subsequent esterification, targeting researchers and professionals in drug development and chemical synthesis.

Part 1: Biocatalytic Synthesis of this compound

The primary biocatalytic route for synthesizing α,β-unsaturated acids like FAA is through the use of ammonia-lyases. Phenylalanine Ammonia-Lyases (PALs) are particularly well-suited for this, catalyzing the reversible hydroamination of cinnamic acids to form phenylalanine derivatives.[6][7] By applying this enzyme in the reverse direction (elimination of ammonia), or more commonly, by using it for the amination of a suitable precursor, various derivatives can be produced. For FAA, the most relevant application is the hydroamination of the acid to produce novel amino acids.

Application Notes: Phenylalanine Ammonia-Lyase (PAL)
  • Enzyme Selection: PALs from various sources (e.g., Anabaena variabilis (AvPAL) or Planctomyces brasiliensis (PbPAL)) exhibit different substrate specificities and operational stabilities.[7][8] Screening different PALs is recommended to find an enzyme with optimal activity towards this compound.

  • Reaction Equilibrium: The reaction is reversible. To drive the synthesis towards the amino acid product, a high concentration of an ammonia source is required. Ammonium carbamate is often effective as it decomposes in situ to ammonia and CO2, helping to maintain a high pH and ammonia concentration.[9]

  • Immobilization: Covalent immobilization of PAL onto solid supports can significantly enhance its stability and allow for reuse, making the process more cost-effective and suitable for continuous flow applications.[7][10]

  • Process Intensification: Using whole-cell biocatalysts expressing a desired PAL can simplify the process by eliminating the need for enzyme purification. This approach also ensures the regeneration of any necessary cofactors.[5][11]

Logical Workflow for FAA Synthesis and Derivatization

G cluster_main Overall Biocatalytic Strategy Furfural Furfural (Bio-derived Precursor) FAA This compound (FAA) Furfural->FAA Chemical or Biocatalytic Oxidation Esters FAA Esters (e.g., Ethyl Furyl-acrylate) FAA->Esters Lipase-Catalyzed Esterification AminoAcids Non-natural Amino Acids (e.g., Furyl-alanine) FAA->AminoAcids PAL-Catalyzed Hydroamination

Caption: Overview of the synthesis routes starting from furfural to produce this compound and its subsequent conversion into high-value esters and amino acids via biocatalysis.

Part 2: Biocatalytic Synthesis of this compound Esters

Lipases are highly efficient enzymes for catalyzing esterification reactions in non-aqueous media.[12][13] They offer high selectivity and operate under mild conditions, avoiding the side reactions and degradation that can occur with chemical catalysts. Immobilized lipases, such as Novozym 435 (Candida antarctica Lipase B), are widely used due to their high stability and ease of recovery.[14]

Application Notes: Lipase-Catalyzed Esterification
  • Solvent Selection: The choice of organic solvent is critical. Non-polar solvents like hexane or iso-octane are generally preferred as they do not strip the essential water layer from the enzyme, which is necessary for catalytic activity.[13][14] Solvent-free systems are also an option to increase volumetric productivity and simplify downstream processing.

  • Water Activity (a_w): Water is a product of esterification, and its removal is necessary to shift the equilibrium towards the ester. However, a minimal amount of water is required for enzyme activity. Controlling the water activity (a_w), for example by using molecular sieves, is crucial for optimizing the reaction rate and final yield.[12][15]

  • Substrate Inhibition: High concentrations of either the acid or the alcohol can sometimes lead to substrate inhibition, reducing the reaction rate.[16] A stepwise addition of substrates or optimizing the molar ratio can mitigate this effect.[14]

  • Acyl Donor: For transesterification reactions, using an activated acyl donor like an ethyl or vinyl ester (e.g., ethyl acrylate) can result in significantly faster reaction rates compared to direct esterification with the free acid.[15][17]

Experimental Workflow for Lipase-Catalyzed Esterification

G cluster_workflow Lipase-Catalyzed Esterification Workflow A 1. Substrate Preparation B Dissolve FAA and Alcohol in Organic Solvent A->B C 2. Enzymatic Reaction D Add Immobilized Lipase (e.g., Novozym 435) C->D E Incubate with Shaking (e.g., 55°C, 48h) D->E F 3. Product Isolation G Filter to Recover Enzyme F->G H Evaporate Solvent G->H I 4. Analysis J Quantify Substrate and Product via HPLC I->J

Caption: Step-by-step experimental workflow for the synthesis of this compound esters using an immobilized lipase.

Experimental Protocols

Protocol 1: PAL-Catalyzed Synthesis of 3-Fluoro-L-phenylalanine (Model Protocol)

This protocol is adapted from methods used for synthesizing substituted phenylalanines and serves as a model for the hydroamination of acrylic acids.[7][9]

  • Biocatalyst Preparation: Prepare a whole-cell biocatalyst by expressing the desired PAL (e.g., AvPAL) in E. coli. Harvest the cells by centrifugation and prepare a lyophilized cell powder.

  • Reaction Setup: In a sealed vessel, prepare the reaction buffer consisting of 2 M ammonium carbamate at pH 10.

  • Substrate Addition: Dissolve the acrylic acid substrate (e.g., 3-fluoro-cinnamic acid) in the buffer to a final concentration of 10-50 mM.

  • Enzyme Addition: Add the lyophilized PAL biocatalyst to the reaction mixture to a final concentration of 5-10 mg/mL.

  • Incubation: Incubate the reaction at 30-37°C with shaking for 24-48 hours.

  • Monitoring: Periodically take samples and monitor the depletion of the acrylic acid substrate by High-Performance Liquid Chromatography (HPLC) using a C18 column and a UV detector (e.g., at 290 nm).

  • Work-up: After the reaction reaches completion or equilibrium, terminate the reaction by acidifying the mixture. Centrifuge to remove the catalyst. The supernatant contains the product.

  • Analysis: Quantify the final product concentration using HPLC with an appropriate standard.

Protocol 2: Lipase-Catalyzed Synthesis of Oleyl 3-(2-Furyl)acrylate (Model Protocol)

This protocol is adapted from the lipase-catalyzed esterification of cinnamic acid with oleyl alcohol.[14]

  • Substrate Preparation: In a 50 mL sealed Erlenmeyer flask, dissolve this compound (e.g., 4 mmol dm⁻³) and a long-chain alcohol like oleyl alcohol (e.g., 4 mmol dm⁻³) in a 10 mL solvent mixture of hexane and a co-solvent like 2-butanone (85:15 v/v).

  • Enzyme Addition: Add 20 mg of immobilized lipase (e.g., Novozym 435) to initiate the reaction.

  • Incubation: Incubate the flask in an orbital shaker at 150 rpm and 55°C. To shift the equilibrium, incubation can be performed under a vacuum or with the addition of 3Å molecular sieves to remove water.

  • Monitoring: At selected time intervals, halt the reaction in a sample by decanting the liquid to remove the enzyme. Dry the sample under vacuum.

  • Sample Preparation for Analysis: Re-solubilize the dried sample in methanol for HPLC analysis.

  • Analysis: Quantify the substrate consumption and ester formation using a reversed-phase C18 HPLC column. The mobile phase could be a gradient of acetonitrile and water, with detection at a wavelength appropriate for the furyl-acrylate chromophore (e.g., ~305 nm).

Data Presentation

The following tables summarize typical reaction conditions and outcomes for biocatalytic reactions analogous to the synthesis of FAA and its esters.

Table 1: Representative Conditions for PAL-Catalyzed Amination of Acrylic Acids

Parameter Condition Reference
Enzyme Anabaena variabilis PAL (AvPAL) [7][9]
Substrate m-MeO-cinnamic acid [7]
Substrate Conc. 10 mM [7]
Ammonia Source 2-5 M Ammonium Carbamate [7][9]
pH 10 [7]
Temperature 37°C [7]
Biocatalyst Loading 1 mg/mL (free enzyme) [7]
Reaction Time 24 - 48 h [7]

| Conversion | ~80-90% |[7] |

Table 2: Representative Conditions for Lipase-Catalyzed Esterification

Parameter Condition Reference
Enzyme Novozym 435 (Immobilized C. antarctica Lipase B) [14]
Substrates t-Cinnamic Acid, Oleyl Alcohol [14]
Substrate Conc. 4 mmol dm⁻³ each [14]
Solvent Hexane/2-butanone (85:15, v/v) [14]
Temperature 55°C [14]
Enzyme Loading 2 mg/mL (20 mg in 10 mL) [14]
Agitation 150 rpm [14]
Reaction Time >16 days (for high conversion) [14]

| Conversion Yield | >80% |[14] |

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 3-(2-Furyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-(2-furyl)acrylic acid in solid-phase synthesis (SPS). This compound is a versatile building block, combining a reactive carboxylic acid handle for immobilization, a furan ring amenable to various cycloaddition and rearrangement reactions, and a conjugated double bond for further chemical modifications. These properties make it an attractive scaffold for the solid-phase synthesis of diverse heterocyclic compound libraries relevant to drug discovery.

Application Notes

This compound can be effectively employed in solid-phase organic synthesis (SPOS) to generate libraries of complex molecules. The core strategy involves the initial immobilization of the acrylic acid onto a solid support, followed by chemical transformations of the furan moiety and the acrylate system.

Key Applications:

  • Scaffold for Combinatorial Libraries: The furan ring serves as a latent diene in [4+2] cycloaddition (Diels-Alder) reactions, enabling the synthesis of oxabicyclic systems. Subsequent on-resin transformations can lead to a wide array of carbocyclic and heterocyclic scaffolds.

  • Synthesis of Pyridazine and Pyrazole Derivatives: The furan ring can be converted into other heterocyclic systems. For instance, oxidative ring opening followed by condensation with hydrazines can yield pyridazine or pyrazole derivatives.

  • Michael Additions: The α,β-unsaturated system of the acrylic acid moiety is susceptible to Michael additions, allowing for the introduction of diverse substituents at the β-position.

The choice of solid support and linker is crucial and depends on the desired final product and the chemical transformations to be performed. Standard resins such as Merrifield, Wang, and Rink Amide resins are suitable for the immobilization of this compound.

Experimental Protocols

Protocol 1: Immobilization of this compound on Solid Supports

This section details the procedures for attaching this compound to commonly used solid-phase synthesis resins.

1.1 Loading onto Merrifield Resin (Cesium Salt Method)

This protocol results in an ester linkage to the resin, which is stable to a wide range of reaction conditions and can be cleaved under strongly acidic or basic conditions.

  • Materials:

    • Merrifield resin (chloromethylated polystyrene)

    • This compound

    • Cesium carbonate (Cs₂CO₃)

    • Methanol (MeOH)

    • N,N-Dimethylformamide (DMF)

    • Dioxane

    • Potassium iodide (KI) (optional, catalyst)

  • Procedure:

    • Dissolve this compound (2.0 eq. relative to resin capacity) in methanol.

    • Add a 20% aqueous solution of cesium carbonate dropwise until the pH of the solution reaches 7.0.

    • Remove the solvent under reduced pressure.

    • Co-evaporate the resulting cesium salt with anhydrous DMF twice to ensure dryness.

    • Swell the Merrifield resin (1.0 eq.) in DMF for 1 hour in a reaction vessel.

    • Drain the DMF and add a solution of the cesium 3-(2-furyl)acrylate salt (1.5 eq.) in DMF to the resin.

    • Add a catalytic amount of KI (0.1 eq.).

    • Heat the reaction mixture to 50°C and agitate for 12-24 hours.

    • Allow the resin to cool to room temperature.

    • Filter the resin and wash sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and Dichloromethane (DCM) (3x).

    • Dry the resin under vacuum.

1.2 Loading onto Wang Resin (DIC/DMAP Method)

Wang resin provides an acid-labile ester linkage, allowing for cleavage of the final product under milder acidic conditions (e.g., with trifluoroacetic acid).

  • Materials:

    • Wang resin (p-alkoxybenzyl alcohol resin)

    • This compound

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Swell the Wang resin (1.0 eq.) in DCM for 1 hour in a reaction vessel.

    • In a separate flask, dissolve this compound (3.0 eq. relative to resin capacity) in a minimal amount of DMF.

    • Add the this compound solution to the swollen resin.

    • Add DIC (3.0 eq.) to the resin suspension.

    • Add a catalytic amount of DMAP (0.1 eq.).

    • Agitate the mixture at room temperature for 4-12 hours.

    • Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (MeOH) (3x).

    • To cap any unreacted hydroxyl groups, suspend the resin in a solution of acetic anhydride/pyridine/DCM (1:2:7) and agitate for 1 hour.

    • Wash the resin as in step 7 and dry under vacuum.

1.3 Loading onto Rink Amide Resin

Rink Amide resin is used to generate a C-terminal amide upon cleavage. The carboxylic acid is coupled to the amine linker on the resin.

  • Materials:

    • Rink Amide AM resin (Fmoc-protected)

    • This compound

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • 20% Piperidine in DMF

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

  • Procedure:

    • Swell the Rink Amide resin (1.0 eq.) in DMF for 1 hour.

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF (5x).

    • In a separate flask, pre-activate the this compound (3.0 eq. relative to resin capacity) by dissolving it in DMF with HBTU (2.9 eq.) and DIPEA (6.0 eq.). Allow to stand for 5 minutes.

    • Add the activated acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

Resin Type Linkage Cleavage Condition Typical Loading (mmol/g) Product C-terminus
MerrifieldBenzyl EsterStrong Acid (HF) or Base0.5 - 1.5Carboxylic Acid
Wangp-Alkoxybenzyl EsterModerate Acid (TFA)0.4 - 1.0Carboxylic Acid
Rink AmideAmideModerate Acid (TFA)0.3 - 0.8Amide

Table 1: Comparison of Resins for Immobilization of this compound.

Protocol 2: On-Resin Diels-Alder Reaction

This protocol describes a [4+2] cycloaddition reaction using the resin-bound this compound as the diene.

  • Materials:

    • This compound-loaded resin (e.g., from Protocol 1.2)

    • Maleimide (or other suitable dienophile)

    • Toluene or Dichloromethane (DCM)

    • Lewis Acid catalyst (e.g., ZnCl₂, optional)

  • Procedure:

    • Swell the this compound-loaded resin (1.0 eq.) in toluene or DCM.

    • Add a solution of the dienophile (e.g., maleimide, 10.0 eq.) in the same solvent.

    • If required, add a Lewis acid catalyst (e.g., ZnCl₂, 1.0-2.0 eq.).

    • Heat the reaction mixture to 80-110°C and agitate for 24-48 hours.

    • Monitor the reaction progress by cleaving a small amount of resin and analyzing the product by LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the resin and wash extensively with the reaction solvent, followed by DCM and MeOH to remove excess reagents.

    • Dry the resin under vacuum.

Dienophile Reaction Time (h) Temperature (°C) Typical Yield (%)
N-Phenylmaleimide2411070-85
Dimethyl acetylenedicarboxylate3611060-75
Acrylonitrile488050-65

Table 2: Representative Conditions for On-Resin Diels-Alder Reactions.

Protocol 3: Cleavage from Wang Resin

This protocol details the release of the modified product from the Wang resin support.

  • Materials:

    • Product-loaded Wang resin

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Triisopropylsilane (TIS) (scavenger)

    • Water (scavenger)

  • Procedure:

    • Swell the dry, product-loaded resin in DCM in a reaction vessel.

    • Drain the DCM.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin.

    • Agitate the mixture at room temperature for 1-3 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA or DCM and combine the filtrates.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Isolate the product by centrifugation or filtration and purify by HPLC.

Visualizations

Solid_Phase_Synthesis_Workflow start This compound immobilized Immobilized Furyl Acrylate start->immobilized Loading (Protocol 1.2) resin Solid Support (e.g., Wang Resin) resin->immobilized da_reaction Diels-Alder Reaction [+ Dienophile] immobilized->da_reaction On-Resin Modification oxabicycle Resin-Bound Oxabicycle da_reaction->oxabicycle (Protocol 2) cleavage Cleavage from Resin (e.g., TFA) oxabicycle->cleavage product Final Product (Oxabicyclic Carboxylic Acid) cleavage->product (Protocol 3) library Combinatorial Library product->library Diversification

Caption: Workflow for solid-phase synthesis using this compound.

Logical_Relationship cluster_functional_groups Key Functional Groups cluster_applications Solid-Phase Applications main_compound This compound carboxylic_acid Carboxylic Acid main_compound->carboxylic_acid furan_ring Furan Ring main_compound->furan_ring alkene Alkene main_compound->alkene immobilization Immobilization on Resin carboxylic_acid->immobilization enables diels_alder Diels-Alder Reactions furan_ring->diels_alder participates in michael_addition Michael Addition alkene->michael_addition undergoes

Application Notes and Protocols: 3-(2-Furyl)acrylic Acid in the Preparation of Fluorescent Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Furyl)acrylic acid is a versatile organic compound featuring a furan ring conjugated with an acrylic acid moiety. While it is utilized in the synthesis of various polymers, its direct application as a monomer to impart fluorescence is not extensively documented in scientific literature. However, its chemical structure provides a valuable backbone that can be integrated into polymeric chains, where fluorescence is conferred by another molecular component. This document outlines a prospective application of this compound in the preparation of fluorescent polyamides through polycondensation with a fluorescent diamine. This approach leverages the established chemistry of polyamide formation while incorporating a fluorescent building block to create a luminescent material.

Principle

The proposed methodology involves the synthesis of a fluorescent polyamide via a polycondensation reaction between this compound and a fluorescent diamine, such as 2,5-bis(aminomethyl)anthracene. In this polymer, the this compound derivative provides the structural backbone, while the diamine component acts as the fluorophore. The resulting polymer is expected to exhibit the characteristic fluorescence of the diamine, with potential modulations in its photophysical properties due to incorporation into the polymer matrix.

Hypothetical Photophysical Data

The following table presents hypothetical photophysical data for a polyamide synthesized from this compound and a fluorescent diamine. These values are illustrative and would need to be determined experimentally.

PropertyValue (Hypothetical)
Excitation Wavelength (λex)385 nm
Emission Wavelength (λem)450 nm
Quantum Yield (ΦF)0.65
Molar Extinction Coefficient (ε)25,000 M⁻¹cm⁻¹
Stokes Shift65 nm

Experimental Protocols

Synthesis of a Fluorescent Polyamide from this compound and a Fluorescent Diamine

This protocol describes the synthesis of a fluorescent polyamide using this compound and a hypothetical fluorescent diamine, for instance, one based on an anthracene core, via a low-temperature solution polycondensation method.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Fluorescent diamine (e.g., 2,5-bis(aminomethyl)anthracene)

  • N,N-dimethylacetamide (DMAc)

  • Pyridine

  • Methanol

  • Nitrogen gas supply

Procedure:

  • Activation of this compound:

    • In a three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound in an excess of thionyl chloride.

    • Heat the mixture to reflux and maintain for 4 hours to convert the carboxylic acid to the acid chloride.

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-(2-furyl)acryloyl chloride is obtained as a residue.

  • Polycondensation:

    • In a separate three-necked flask under a nitrogen atmosphere, dissolve the fluorescent diamine in anhydrous DMAc.

    • Cool the solution to 0°C in an ice bath.

    • Add pyridine to the solution as an acid scavenger.

    • Dissolve the freshly prepared 3-(2-furyl)acryloyl chloride in a small amount of anhydrous DMAc and add it dropwise to the cooled diamine solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with constant stirring.

    • Collect the fibrous polymer precipitate by filtration.

    • Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

    • Dry the purified fluorescent polyamide in a vacuum oven at 60°C for 24 hours.

Characterization of the Fluorescent Polyamide

a) Spectroscopic Analysis:

  • FTIR Spectroscopy: Confirm the formation of the amide linkages by identifying the characteristic C=O stretching (amide I) and N-H bending (amide II) bands.

  • ¹H NMR Spectroscopy: Characterize the chemical structure of the polymer by analyzing the proton signals corresponding to the furan ring, the acrylic backbone, and the fluorescent diamine moiety.

b) Photophysical Measurements:

  • UV-Vis Absorption Spectroscopy: Determine the absorption spectrum of the polymer in a suitable solvent (e.g., DMAc) to identify the maximum absorption wavelength (λmax).

  • Fluorescence Spectroscopy: Record the excitation and emission spectra of the polymer solution to determine the maximum excitation (λex) and emission (λem) wavelengths.

  • Quantum Yield Determination: Measure the fluorescence quantum yield (ΦF) of the polymer solution relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Diagrams

experimental_workflow cluster_synthesis Synthesis of Fluorescent Polyamide cluster_characterization Characterization A This compound Activation (with SOCl₂) B Polycondensation (with Fluorescent Diamine in DMAc) A->B C Polymer Isolation (Precipitation in Methanol) B->C D Purification and Drying C->D E Structural Analysis (FTIR, ¹H NMR) D->E F Photophysical Analysis (UV-Vis, Fluorescence, Quantum Yield) D->F logical_relationship Monomer1 This compound Polymer Fluorescent Polyamide Monomer1->Polymer Backbone Structure Monomer2 Fluorescent Diamine Monomer2->Polymer Fluorophore Property Fluorescence Polymer->Property

Application Notes and Protocols: 3-(2-Furyl)acrylic Acid in the Synthesis of Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-(2-furyl)acrylic acid as a versatile starting material in the synthesis of novel topoisomerase inhibitors. The following sections detail the synthesis of potent anti-cancer agents, their biological activities, and the experimental protocols for their preparation and evaluation.

Introduction

Topoisomerases are essential enzymes that regulate the topology of DNA, playing a critical role in replication, transcription, and chromosome segregation. Their inhibition is a clinically validated strategy in cancer chemotherapy. This compound, a readily available compound, serves as a valuable scaffold for the synthesis of diverse heterocyclic systems with potential topoisomerase inhibitory activity. This document focuses on the synthesis of rutaecarpine and furanone derivatives incorporating the this compound moiety and their evaluation as topoisomerase I and II inhibitors.

Data Presentation: Biological Activity of Synthesized Inhibitors

The following tables summarize the in vitro biological activity of representative compounds derived from this compound against human cancer cell lines and their inhibitory effects on topoisomerases.

Table 1: Cytotoxicity of Rutaecarpine Derivatives Against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)
Rutaecarpine HCT15> 100
10-Bromorutaecarpine HCT15Strong Cytotoxicity
3-Chlororutaecarpine HCT15Strong Cytotoxicity
Etoposide (Control) HCT15Not specified
Camptothecin (Control) HCT15Not specified

*Specific IC50 values were not provided in the available literature; "Strong Cytotoxicity" indicates significant anti-proliferative activity as reported in the source.

Table 2: Topoisomerase I and II Inhibitory Activity of Rutaecarpine Derivatives

CompoundTopoisomerase I InhibitionTopoisomerase II Inhibition
Rutaecarpine No significant activityNo significant activity
10-Bromorutaecarpine Strong InhibitionStrong Inhibition
3-Chlororutaecarpine Strong InhibitionStrong Inhibition
Etoposide (Control) Not applicablePotent Inhibitor
Camptothecin (Control) Potent InhibitorNot applicable

Table 3: Topoisomerase I Inhibitory Activity and Cytotoxicity of Furan-2(5H)-one Derivatives

CompoundTopo I InhibitionMCF-7 IC50 (µM)Hela IC50 (µM)A549 IC50 (µM)
Series 2 Compound (B-15) SignificantPotentPotentPotent
Camptothecin (Control) ++++Not specifiedNot specifiedNot specified

Experimental Protocols

Synthesis of Rutaecarpine Derivatives

The synthesis of rutaecarpine derivatives involves a multi-step process where this compound is a key starting material for the formation of an intermediate that is subsequently converted to the final product.

Protocol 1: Synthesis of 10-Bromorutaecarpine

Step 1: Synthesis of 2-Hydroxy-5-bromoacetophenone

  • To a solution of 4-bromophenol in a suitable solvent (e.g., nitrobenzene), add acetyl chloride and anhydrous aluminum chloride.

  • Heat the reaction mixture at a specified temperature for a set duration.

  • After completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Condensation with this compound

  • React 2-hydroxy-5-bromoacetophenone with this compound in the presence of a condensing agent (e.g., dicyclohexylcarbodiimide (DCC)) and a catalyst (e.g., 4-dimethylaminopyridine (DMAP)) in an anhydrous solvent (e.g., dichloromethane).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Filter the reaction mixture to remove the urea byproduct and concentrate the filtrate.

  • Purify the resulting ester by column chromatography.

Step 3: Synthesis of the Indole Intermediate

  • The ester from the previous step is cyclized to form the indole ring. This can be achieved through various methods, such as a Fischer indole synthesis, which involves reacting the appropriate phenylhydrazine with the keto-ester intermediate.

Step 4: Formation of the Quinazolinone Ring

  • The indole intermediate is then reacted with an appropriate anthranilic acid derivative to form the final quinazolinone ring system of rutaecarpine.

Topoisomerase Inhibition Assay

Protocol 2: Topoisomerase I DNA Relaxation Assay

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and the test compound at various concentrations in a suitable assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Visualization: Run the gel and visualize the DNA bands under UV light. The inhibition of topoisomerase I is determined by the reduction in the amount of relaxed DNA and the persistence of supercoiled DNA.

Protocol 3: Topoisomerase II DNA Decatenation Assay

  • Reaction Mixture: Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA), human topoisomerase IIα, ATP, and the test compound at various concentrations in an appropriate assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop solution.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Visualization: Run the gel and visualize the DNA bands. Inhibition of topoisomerase II is observed as the persistence of catenated kDNA and a decrease in decatenated DNA minicircles.

Visualizations

Synthesis_Workflow Start This compound Intermediate1 Ester Intermediate Start->Intermediate1 Condensation Intermediate2 Indole Derivative Intermediate1->Intermediate2 Cyclization FinalProduct Rutaecarpine Derivative (Topoisomerase Inhibitor) Intermediate2->FinalProduct Quinazolinone Formation

Caption: Synthetic workflow for rutaecarpine derivatives.

Topoisomerase_Inhibition_Mechanism Topoisomerase Topoisomerase CleavableComplex Topoisomerase-DNA Cleavable Complex Topoisomerase->CleavableComplex Binds to DNA Supercoiled DNA DNA->CleavableComplex Binds to RelaxedDNA Relaxed DNA CleavableComplex->RelaxedDNA Religation Inhibitor This compound Derivative Inhibitor->CleavableComplex Stabilizes

Caption: Mechanism of topoisomerase inhibition.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification TopoAssay Topoisomerase Inhibition Assay Purification->TopoAssay Cytotoxicity Cytotoxicity Assay (Cancer Cell Lines) Purification->Cytotoxicity

Caption: Overall experimental workflow.

Application Notes and Protocols: Development of Antimicrobial Agents from 3-(2-Furyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Furyl)acrylic acid and its derivatives have emerged as a promising class of compounds in the search for novel antimicrobial agents. Possessing a furan ring, a structural motif present in various biologically active compounds, these molecules have demonstrated activity against a range of bacterial and fungal pathogens. Their proposed mechanism of action, involving the disruption of fundamental metabolic pathways such as glycolysis, presents a compelling avenue for the development of new therapeutics to combat antimicrobial resistance.

These application notes provide a comprehensive overview of the synthesis, antimicrobial evaluation, and mechanism of action of antimicrobial agents derived from this compound. Detailed protocols for key experiments are included to facilitate further research and development in this area.

Synthesis of this compound and its Derivatives

The core scaffold, this compound, can be efficiently synthesized via the Knoevenagel condensation. Subsequent modifications to the carboxylic acid group can yield a diverse library of ester and amide derivatives, allowing for the exploration of structure-activity relationships.

Synthesis of this compound via Knoevenagel Condensation

This protocol describes a high-yield, solvent-free synthesis of this compound.

Workflow for the Synthesis of this compound

G reagents Furfural + Malonic Acid + Piperidine (catalyst) reaction Heat at 95-100°C (Solvent-free) reagents->reaction workup Cool and add water reaction->workup acidification Acidify with HCl workup->acidification isolation Filter and wash with water acidification->isolation product This compound isolation->product

Caption: Synthesis of this compound.

Protocol:

  • Reactants:

    • Furfural (1.0 equivalent)

    • Malonic acid (1.3-1.4 equivalents)

    • Piperidine (0.025 equivalents)

    • Pyridine (optional, can be used as a solvent and base)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine furfural, malonic acid, and piperidine. If using pyridine, add it at this stage.

    • Heat the reaction mixture to 95-100°C with stirring for 2.5 to 3 hours.

    • Cool the mixture to room temperature and add water to dilute.

    • If the acid does not precipitate, add concentrated aqueous ammonia to dissolve the product, filter the solution, and then acidify the filtrate with a slight excess of diluted (1:1) hydrochloric acid with stirring.

    • Cool the mixture in an ice bath for at least one hour to facilitate complete precipitation.

    • Filter the solid product, wash thoroughly with cold water, and dry under vacuum.

    • The crude product can be recrystallized from hot water or dilute ethanol to yield pure this compound as light yellow crystals.

Synthesis of this compound Esters and Amides

Ester and amide derivatives can be synthesized from this compound to modulate the compound's physicochemical properties and antimicrobial activity.

General Workflow for Derivative Synthesis

G start This compound acid_chloride Acyl Chloride Formation (e.g., SOCl2 or Oxalyl Chloride) start->acid_chloride esterification Esterification (Alcohol, Acid Catalyst) start->esterification amidation Amidation (Amine, Coupling Agent) acid_chloride->amidation esters Ester Derivatives esterification->esters amides Amide Derivatives amidation->amides

Caption: Synthesis of Ester and Amide Derivatives.

Protocol 2.2.1: Synthesis of Alkyl 3-(2-Furyl)acrylates (Fischer Esterification)

  • Reactants:

    • This compound (1.0 equivalent)

    • Desired alcohol (e.g., ethanol, propanol, butanol; used as solvent in large excess)

    • Concentrated sulfuric acid (catalytic amount)

  • Procedure:

    • Dissolve this compound in the desired alcohol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the ester by column chromatography on silica gel.

Protocol 2.2.2: Synthesis of N-Substituted 3-(2-Furyl)acrylamides

  • Reactants:

    • This compound (1.0 equivalent)

    • Thionyl chloride or oxalyl chloride (1.1 equivalents)

    • Desired primary or secondary amine (1.2 equivalents)

    • Triethylamine (2.2 equivalents)

    • Anhydrous dichloromethane (DCM) as solvent

  • Procedure:

    • Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend this compound in anhydrous DCM. Add thionyl chloride dropwise at 0°C. Allow the reaction to stir at room temperature until the solution becomes clear. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-(2-furyl)acryloyl chloride.

    • Amidation: In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM. Cool the solution to 0°C and add a solution of the crude 3-(2-furyl)acryloyl chloride in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by recrystallization or column chromatography.

Antimicrobial Activity

The antimicrobial activity of this compound and its derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the reported MIC values for this compound and some of its derivatives.

Table 1: Antibacterial Activity of this compound and Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliReference
3-(5-nitro-2-furyl)acrylic acid esters/amidesActiveActive[1]
3-Aryl-3-(furan-2-yl)propanoic acid derivatives64 - 12864 - 128[2]

Table 2: Antifungal Activity of this compound and Derivatives (MIC in µg/mL)

CompoundCandida albicansCandida glabrataCandida parapsilosisCandida tropicalisReference
(E)-3-(furan-2-yl)acrylic acid64256512256[3]
3-(5-nitro-2-furyl)acrylic acid esters/amidesActive---[1]
3-(2-furyl)acrylate monosaccharide ester derivativesWeakly active to inactive---[4]

Note: "Active" indicates reported activity, but specific MIC values were not provided in the abstract. "-" indicates data not available.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

G prep_compound Prepare serial dilutions of test compound inoculate Inoculate microtiter plate wells prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate at appropriate temperature and time inoculate->incubate read_results Observe for visible growth incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic

Caption: Broth Microdilution for MIC Determination.

Protocol:

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • Test compound stock solution (e.g., in DMSO)

    • Microbial suspension standardized to 0.5 McFarland turbidity

  • Procedure:

    • Dispense 50 µL of appropriate broth into each well of a 96-well plate.

    • Add 50 µL of the test compound stock solution to the first well of each row and perform serial twofold dilutions across the plate.

    • Prepare a microbial inoculum in the appropriate broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the standardized microbial suspension to each well.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action: Inhibition of Glycolysis

The antimicrobial effect of this compound derivatives is attributed to the disruption of cellular bioenergetic processes, with glycolysis being a key target. Specifically, pyruvate kinase, a crucial enzyme in the glycolytic pathway, has been identified as a potential target for furan-containing compounds.

Proposed Signaling Pathway

Inhibition of Glycolysis by this compound Derivatives

G cluster_glycolysis Glycolysis Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP Phosphofructokinase PEP Phosphoenolpyruvate F16BP->PEP ... Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase ATP_prod ATP Production Pyruvate->ATP_prod Cell_Death Cell Death Inhibitor This compound Derivative Inhibitor->Pyruvate Inhibition

Caption: Proposed Inhibition of Pyruvate Kinase.

Experimental Protocol: Pyruvate Kinase Inhibition Assay

This spectrophotometric assay measures the activity of pyruvate kinase by coupling the production of pyruvate to the oxidation of NADH.

Protocol:

  • Reagents:

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.5)

    • Phosphoenolpyruvate (PEP)

    • Adenosine diphosphate (ADP)

    • NADH

    • Lactate dehydrogenase (LDH)

    • Purified pyruvate kinase enzyme

    • Test compound (this compound derivative)

  • Procedure:

    • In a 96-well UV-transparent plate, prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

    • Add various concentrations of the test compound to the wells. Include a control with no inhibitor.

    • Initiate the reaction by adding pyruvate kinase to each well.

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the pyruvate kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vivo Efficacy and Toxicology

Preclinical evaluation of the in vivo efficacy and toxicity of lead compounds is a critical step in the drug development process.

In Vivo Efficacy Models

Murine infection models are commonly used to assess the in vivo efficacy of new antimicrobial agents.

General Protocol for a Murine Thigh Infection Model:

  • Animals: Use immunocompetent or neutropenic mice, depending on the desired model.

  • Infection: Inject a standardized inoculum of the target bacterium (e.g., S. aureus) into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection, administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group and a positive control group (an established antibiotic).

  • Endpoint: After a defined treatment period, euthanize the mice, excise the infected thigh muscle, and homogenize the tissue.

  • Quantification: Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).

  • Analysis: Compare the bacterial load in the treated groups to the control groups to determine the in vivo efficacy of the compound.

Cytotoxicity Assessment

In vitro cytotoxicity assays using mammalian cell lines are essential to evaluate the potential toxicity of the compounds.

Table 3: Representative Cytotoxicity Data (IC₅₀ in µM)

Compound ClassHeLa (Cervical Cancer)HepG2 (Liver Cancer)Reference
Quercetin derivatives13.2 - 29.6-[5]
Salicylate coated zinc nanoparticles-2.02 (mg/mL)[6]
6-Prenylflavanones12-[7]

Note: Data for this compound derivatives is limited in the public domain and requires further investigation. The data presented here is for other compound classes to illustrate the type of data to be generated.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control.

  • Incubation: Incubate the cells for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of approximately 570 nm.

  • Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Acute Toxicity

An intraperitoneal LD₅₀ of 276 mg/kg in mice has been reported for this compound, providing an initial indication of its acute toxicity profile[8]. Further toxicological studies are necessary for any lead compounds.

Conclusion and Future Directions

This compound and its derivatives represent a valuable starting point for the development of novel antimicrobial agents. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies. The proposed mechanism of action, targeting glycolysis, offers the potential for a new class of antibiotics that may circumvent existing resistance mechanisms.

Future research should focus on:

  • Synthesizing and screening a broader library of ester and amide derivatives to optimize antimicrobial potency and spectrum.

  • Conducting detailed mechanistic studies to confirm the inhibition of pyruvate kinase and identify other potential molecular targets.

  • Performing comprehensive in vivo efficacy and toxicology studies on lead candidates to establish their therapeutic potential.

These application notes and protocols provide a foundational framework for researchers to advance the development of this promising class of antimicrobial compounds.

References

Application Notes: 3-(2-Furyl)acrylic Acid as a Versatile Cross-Linking Agent in Advanced Polymer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Furyl)acrylic acid is a bio-based compound that serves as a valuable building block for the development of advanced polymer networks.[1] Its furan moiety provides a reactive diene for thermo-reversible cross-linking through the Diels-Alder reaction, enabling the creation of self-healing, reprocessable, and stimulus-responsive materials.[2][3][4] This reactivity, combined with the acrylic acid group which allows for incorporation into various polymer backbones, makes it a highly versatile cross-linking precursor for applications in drug delivery, advanced coatings, and smart materials.[1][5]

This document provides detailed application notes and experimental protocols for the use of this compound as a cross-linking agent in polymers, with a focus on polymethacrylate-based systems.

Principle of Cross-Linking

The cross-linking strategy involves a two-step process:

  • Polymer Functionalization: this compound is incorporated into a polymer backbone, introducing pendant furan groups. This can be achieved through copolymerization or by grafting the acid onto a pre-existing polymer.

  • Diels-Alder Cross-Linking: The furan-functionalized polymer is then cross-linked by reacting it with a bismaleimide, which acts as a dienophile. This [4+2] cycloaddition reaction forms thermally reversible covalent bonds.[4] The cross-links can be broken at elevated temperatures (retro-Diels-Alder) and reformed upon cooling, imparting self-healing and reprocessable characteristics to the polymer network.[2][6]

Applications

The unique properties of polymers cross-linked with this compound open up a range of applications:

  • Self-Healing Materials: The thermo-reversible nature of the Diels-Alder cross-links allows for the repeated repair of damage in the polymer matrix.[2]

  • Drug Delivery Systems: The cross-linked network can form hydrogels capable of encapsulating therapeutic agents. The reversible nature of the cross-links could be exploited for controlled release applications.

  • Smart Coatings and Adhesives: The ability to tune the mechanical properties with temperature makes these materials suitable for smart coatings and adhesives with on-demand bonding and debonding capabilities.[5]

  • Reprocessable Thermosets: These materials combine the robustness of thermosets with the reprocessability of thermoplastics, contributing to more sustainable polymer systems.

Data Presentation

The following tables summarize typical quantitative data obtained from polymers cross-linked using the furan-maleimide Diels-Alder chemistry. The data is compiled from studies on various furan-containing polymers and serves as a representative guide for the expected properties of systems functionalized with this compound.

Table 1: Thermal Properties of Furan-Maleimide Cross-Linked Polymers

Polymer SystemFuran Content (mol%)Cross-linker (Bismaleimide)T_g (°C) (Cross-linked)De-cross-linking Temperature (°C)
Furan-functionalized PMMA101,1'-(Methylenedi-4,1-phenylene)bismaleimide~130120 - 150
Furan-functionalized Polystyrene15N,N'-(1,3-Phenylene)dimaleimide~145110 - 140
Furan-grafted EVA51,1'-(Methylenedi-4,1-phenylene)bismaleimide~6090 - 120

Table 2: Mechanical Properties of Furan-Maleimide Cross-Linked Polymers

Polymer SystemFuran/Maleimide RatioYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Healing Efficiency (%)
Furan-functionalized PMMA1:11500 - 250040 - 602 - 580 - 95
Furan-functionalized Polyketone1:0.5800 - 120025 - 4010 - 20> 90
Furan-grafted EPM Rubber1:15 - 155 - 10200 - 400> 90

Experimental Protocols

Herein, we provide detailed protocols for the functionalization of poly(methyl methacrylate) (PMMA) with this compound and its subsequent thermo-reversible cross-linking.

Protocol 1: Grafting of this compound onto PMMA

This protocol describes the grafting of this compound onto a PMMA backbone via a free-radical initiated reaction in solution.

Materials:

  • Poly(methyl methacrylate) (PMMA)

  • This compound

  • Benzoyl peroxide (BPO) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • Dissolution of PMMA: Dissolve 10 g of PMMA in 200 mL of toluene in a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. Stir the solution at 60°C until the PMMA is completely dissolved.

  • Addition of Reactants: Add 2 g of this compound and 0.2 g of benzoyl peroxide to the PMMA solution.

  • Grafting Reaction: Heat the reaction mixture to 80-90°C and maintain it at this temperature for 6-8 hours under a nitrogen atmosphere with continuous stirring.

  • Precipitation and Purification: After cooling to room temperature, precipitate the grafted polymer by slowly pouring the reaction mixture into an excess of methanol (e.g., 1 L) with vigorous stirring.

  • Washing: Filter the precipitate and wash it thoroughly with fresh methanol to remove any unreacted monomer and initiator.

  • Drying: Dry the furan-functionalized PMMA (PMMA-g-FAA) in a vacuum oven at 50°C to a constant weight.

  • Characterization: Characterize the grafted polymer using FTIR and ¹H NMR spectroscopy to confirm the presence of furan groups.

Protocol 2: Diels-Alder Cross-Linking of PMMA-g-FAA with Bismaleimide

This protocol details the thermo-reversible cross-linking of the furan-functionalized PMMA with a bismaleimide cross-linker.

Materials:

  • PMMA-g-FAA (from Protocol 1)

  • 1,1'-(Methylenedi-4,1-phenylene)bismaleimide

  • Tetrahydrofuran (THF) (solvent)

Procedure:

  • Dissolution: Dissolve 1 g of PMMA-g-FAA in 20 mL of THF in a glass vial.

  • Addition of Cross-linker: Add a stoichiometric amount of 1,1'-(Methylenedi-4,1-phenylene)bismaleimide relative to the furan content of the PMMA-g-FAA.

  • Homogenization: Stir the mixture at room temperature until the bismaleimide is completely dissolved and a homogeneous solution is obtained.

  • Casting: Cast the solution into a Teflon mold and allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.

  • Cross-Linking: Place the resulting film in a vacuum oven and heat it to 60-80°C for 24 hours to facilitate the Diels-Alder reaction and form the cross-linked network.

  • Characterization: The formation of the cross-linked network can be confirmed by solubility tests (the cross-linked polymer should be insoluble in good solvents for PMMA) and by thermal analysis (DSC) to observe the endothermic peak of the retro-Diels-Alder reaction upon heating.

Visualizations

experimental_workflow cluster_step1 Step 1: Polymer Functionalization cluster_step2 Step 2: Cross-Linking a Dissolve PMMA in Toluene b Add this compound & BPO a->b c Grafting Reaction (80-90°C) b->c d Precipitation in Methanol c->d e Wash and Dry PMMA-g-FAA d->e f Dissolve PMMA-g-FAA in THF e->f Functionalized Polymer g Add Bismaleimide f->g h Cast Film g->h i Diels-Alder Reaction (60-80°C) h->i j Cross-Linked Polymer Network i->j diels_alder_reaction cluster_reactants Reactants cluster_product Product furan Furan-functionalized Polymer adduct Cross-Linked Network (Diels-Alder Adduct) furan->adduct Diels-Alder (Heat) maleimide Bismaleimide maleimide->adduct adduct->furan Retro-Diels-Alder (Higher Heat)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Furyl)acrylic Acid via Perkin Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the synthesis of 3-(2-Furyl)acrylic acid using the Perkin reaction.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: The alkali salt of the carboxylic acid (e.g., potassium acetate, sodium acetate) may have absorbed moisture.Ensure the catalyst is anhydrous. Dry the acetate salt in an oven before use.[1]
2. Inadequate Reaction Temperature: The Perkin reaction typically requires high temperatures to proceed efficiently.Maintain the reaction temperature at a consistent 150°C.[1] Note that an exothermic reaction can occur around 145-150°C, which may require controlling.[1]
3. Insufficient Reaction Time: The reaction may not have reached completion.For reactions using potassium acetate, a reaction time of 4 hours is recommended.[1] If using sodium acetate, a longer reaction time of 6-8 hours may be necessary as the reaction is slower.[1]
4. Impure Reactants: Furfural can oxidize over time.Use freshly distilled furfural for the reaction to minimize impurities.
5. Incorrect Stoichiometry: The molar ratios of the reactants are critical for optimal yield.Use a molar ratio of approximately 1:1.5:1 for furfural:acetic anhydride:potassium acetate.[1]
Product is a Dark, Tarry, or Oily Substance 1. Side Reactions: At high temperatures, furfural can undergo polymerization or other side reactions, leading to the formation of tars or oils.While high temperatures are necessary, avoid excessively high temperatures. Ensure the reaction is well-stirred to maintain a homogenous mixture and prevent localized overheating.
2. Incomplete Hydrolysis: The intermediate mixed anhydride has not been fully hydrolyzed to the final acrylic acid product.During the work-up, ensure complete hydrolysis by adding a sufficient amount of water and heating if necessary.
Difficulty in Product Isolation/Purification 1. Incomplete Precipitation: The product may not fully precipitate from the reaction mixture upon acidification.After acidification, cool the mixture in an ice bath for at least one hour to maximize precipitation.[1]
2. Presence of Impurities: Residual starting materials or byproducts can interfere with crystallization.Wash the crude product thoroughly with cold water. Recrystallization from a suitable solvent, such as a dilute ethanol-water mixture, can be performed for further purification.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the Perkin reaction synthesis of this compound?

A1: With potassium acetate as the catalyst under optimized conditions (150°C for 4 hours), a yield of 65-70% can be expected.[2]

Q2: Can other bases be used as catalysts in this reaction?

A2: Yes, other weak bases such as sodium acetate can be used. However, the reaction with sodium acetate is slower and may require a longer heating time (6-8 hours) to achieve a comparable yield to potassium acetate.[1] Triethylamine has also been reported as a catalyst for Perkin-type reactions.

Q3: My yield is consistently low. Are there alternative methods to synthesize this compound with a higher yield?

A3: Yes, the Knoevenagel condensation of furfural with malonic acid is a high-yield alternative. Using pyridine as a solvent and piperidine as a catalyst, yields of up to 92.8% have been reported.[3] Another procedure using pyridine as a catalyst in the absence of another solvent reports yields of 91-92%.[1]

Q4: Why is it important to use anhydrous conditions for the Perkin reaction?

A4: The Perkin reaction uses acetic anhydride as a reactant. Water will react with acetic anhydride, hydrolyzing it to acetic acid. This consumption of the anhydride will reduce the yield of the desired product. Therefore, using anhydrous reagents and dry glassware is crucial for maximizing the yield.

Q5: What is the mechanism of the Perkin reaction for the synthesis of this compound?

A5: The reaction proceeds through the formation of a carbanion from acetic anhydride, facilitated by the base catalyst (e.g., potassium acetate). This carbanion then acts as a nucleophile, attacking the carbonyl carbon of furfural. A series of subsequent steps including dehydration and hydrolysis yields the final product, this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound via the Perkin reaction and the Knoevenagel condensation.

ReactionAldehydeReagentCatalystTemperature (°C)Time (h)Yield (%)
Perkin Reaction FurfuralAcetic AnhydridePotassium Acetate150465-70[2]
Perkin Reaction FurfuralAcetic AnhydrideSodium Acetate1506-8Slower reaction, likely lower yield than with KOAc[1]
Knoevenagel Condensation FurfuralMalonic AcidPyridine/Piperidine952.592.8[3]
Knoevenagel Condensation FurfuralMalonic AcidPyridineBoiling Water Bath291-92[1]

Experimental Protocols

Protocol 1: Perkin Reaction for this compound

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Freshly distilled furfural

  • Acetic anhydride

  • Anhydrous, pulverized potassium acetate

  • Round-bottom flask

  • Mechanical stirrer

  • Air-cooled condenser

  • Oil bath

Procedure:

  • In a 3-liter round-bottom flask equipped with a mechanical stirrer and a 90-cm air-cooled condenser, combine 288 g (3 moles) of freshly distilled furfural, 460 g (4.5 moles) of acetic anhydride, and 294 g (3 moles) of dry, pulverized, freshly fused potassium acetate.

  • Thoroughly mix the reactants and begin stirring.

  • Heat the flask in an oil bath to 150°C and maintain this temperature for 4 hours.

  • Caution: As the bath temperature approaches 145-150°C, a rapid exothermic reaction may occur. This should be controlled to prevent vigorous boiling.

  • After the reaction is complete, allow the mixture to cool slightly before proceeding with work-up and purification.

Protocol 2: Knoevenagel Condensation for this compound

This protocol is a high-yield alternative, adapted from Organic Syntheses.[1]

Materials:

  • Freshly distilled furfural

  • Malonic acid

  • Pyridine

  • Round-bottom flask

  • Reflux condenser

  • Water bath

  • Concentrated aqueous ammonia

  • Dilute (1:1) hydrochloric acid

Procedure:

  • In a 1-liter round-bottom flask fitted with a reflux condenser, place 192 g (2 moles) of freshly distilled furfural, 208 g (2 moles) of malonic acid, and 96 ml (1.2 moles) of pyridine.

  • Heat the flask on a boiling water bath for 2 hours.

  • Cool the reaction mixture and dilute it with 200 ml of water.

  • Dissolve the resulting acid by adding concentrated aqueous ammonia.

  • Filter the solution and wash the filter paper with three 80-ml portions of water.

  • Combine the filtrates and acidify with an excess of diluted (1:1) hydrochloric acid while stirring.

  • Cool the mixture in an ice bath for at least 1 hour.

  • Filter the precipitated this compound, wash with four 100-ml portions of water, and dry.

Visualizations

Perkin_Reaction_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Furfural Furfural Mixing Mix Reactants Furfural->Mixing AceticAnhydride Acetic Anhydride AceticAnhydride->Mixing PotassiumAcetate Anhydrous Potassium Acetate PotassiumAcetate->Mixing Heating Heat to 150°C for 4 hours Mixing->Heating Stirring Hydrolysis Hydrolysis Heating->Hydrolysis Cooling Acidification Acidification Hydrolysis->Acidification Precipitation Precipitation & Cooling Acidification->Precipitation Filtration Filtration & Washing Precipitation->Filtration FinalProduct This compound Filtration->FinalProduct

Caption: Experimental workflow for the Perkin reaction synthesis of this compound.

Perkin_Reaction_Mechanism cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration & Hydrolysis Anhydride Acetic Anhydride Carbanion Carbanion (Enolate) Anhydride->Carbanion Deprotonation Acetate Acetate Ion (from KOAc) Acetate->Anhydride Furfural Furfural Carbanion->Furfural Nucleophilic Attack Intermediate1 Alkoxide Intermediate Furfural->Intermediate1 Intermediate2 Mixed Anhydride Intermediate1->Intermediate2 Dehydration FinalProduct This compound Intermediate2->FinalProduct Hydrolysis

Caption: Simplified mechanism of the Perkin reaction for this compound synthesis.

References

Technical Support Center: Purification of 3-(2-Furyl)acrylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3-(2-Furyl)acrylic acid via recrystallization. This document offers troubleshooting for common issues, frequently asked questions, detailed experimental protocols, and solubility data to facilitate successful purification.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: A dilute ethanol/water mixture is a highly effective and commonly used solvent system for the recrystallization of this compound.[1] Other suitable solvents include benzene and ligroin (petroleum ether).[1] The ideal solvent should dissolve the acid at high temperatures but have low solubility at cooler temperatures.

Q2: My this compound is not dissolving, even in a hot solvent. What should I do?

A2: This issue can arise from using an inappropriate solvent or an insufficient volume of solvent. Ensure you are using a solvent in which this compound is known to be soluble, such as ethanol, benzene, or a dilute ethanol/water mixture.[1] Gradually add more hot solvent in small increments until the solid dissolves. Be patient, as dissolution can take time.

Q3: No crystals are forming after I've cooled the solution. What went wrong?

A3: The absence of crystal formation is a common issue that can be attributed to several factors:

  • Too much solvent: If the solution is too dilute, the concentration of the dissolved acid may not be high enough for crystals to form. To remedy this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the conditions are suitable for crystallization, but there are no nucleation sites for crystals to begin forming. This can be resolved by "seeding" the solution with a tiny crystal of pure this compound or by gently scratching the inside of the flask with a glass rod to create nucleation sites.

  • Inappropriate solvent: The chosen solvent may be too good at dissolving the acid, even at low temperatures. In this case, selecting a different solvent or using a mixed solvent system is recommended.

Q4: My product has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too rapidly. To resolve this, reheat the solution to redissolve the oil and then allow it to cool more slowly. Adding a small amount of additional solvent may also be beneficial.

Q5: The recovered yield of my purified this compound is very low. How can I improve it?

A5: A low yield can result from several factors:

  • Using too much solvent: As mentioned earlier, an excessive amount of solvent will keep more of your product dissolved, even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time, including a period in an ice bath, to maximize crystal formation.[1]

Data Presentation

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent will have high solubility for this compound at elevated temperatures and low solubility at reduced temperatures.

Solvent SystemTemperatureSolubilityNotes
Water15°C1g / 500mLVery low solubility at room temperature. Can be used for recrystallization of the trans-isomer.[2]
Ethanol/WaterHotSolubleA common and effective mixed-solvent system.[1]
ColdLow SolubilityThe addition of water reduces the solubility at lower temperatures, promoting crystallization.
BenzeneHotSolubleCan be used for recrystallization, though caution is advised due to its toxicity.[1]
ColdLow Solubility
Petroleum Ether (Ligroin)HotSolubleSuitable for recrystallization of the trans-isomer.[1][3]
ColdLow Solubility
DichloromethaneRoom Temp.SolubleGenerally too soluble for effective recrystallization on its own.[2][4]
Diethyl EtherRoom Temp.SolubleSimilar to dichloromethane, it is often too effective a solvent for recrystallization.[2][4]
Acetic AcidRoom Temp.SolubleGenerally not a preferred recrystallization solvent due to its high boiling point and potential to react.[2]

Experimental Protocols

Recrystallization of this compound using an Ethanol/Water Mixed Solvent System

This protocol is adapted from established methods for similar compounds and is suitable for general laboratory use.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid. Gently heat the mixture while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present after dissolution, perform a hot gravity filtration. This step is crucial to remove any solid impurities that could be incorporated into the final crystals. To prevent premature crystallization during filtration, use a pre-heated funnel and a minimal excess of hot ethanol.

  • Inducing Crystallization: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly. This can be achieved by leaving them under vacuum on the filter funnel for a period, followed by air drying or drying in a desiccator.

Mandatory Visualizations

Recrystallization_Workflow Experimental Workflow for Recrystallization start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filter Impurities? add_antisolvent Add Hot Anti-Solvent (Water) to Induce Cloudiness, then Clarify dissolve->add_antisolvent No Impurities hot_filter->add_antisolvent cool Slowly Cool to Room Temperature add_antisolvent->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash Crystals with Ice-Cold Solvent vacuum_filter->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Product 'Oiled Out' start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too Much Solvent? no_crystals->too_much_solvent cool_too_fast Cooled Too Quickly? oiling_out->cool_too_fast premature_crystallization Premature Crystallization? low_yield->premature_crystallization reheat Reheat to Evaporate Excess Solvent too_much_solvent->reheat Yes supersaturated Supersaturated Solution? too_much_solvent->supersaturated No seed_scratch Add Seed Crystal or Scratch Flask supersaturated->seed_scratch Yes slow_cool Allow for Slower Cooling cool_too_fast->slow_cool Yes solvent_issue Solvent Boiling Point Too High? cool_too_fast->solvent_issue No change_solvent Choose Lower Boiling Solvent solvent_issue->change_solvent Yes preheat_funnel Pre-heat Filtration Apparatus premature_crystallization->preheat_funnel Yes incomplete_crystallization Incomplete Crystallization? premature_crystallization->incomplete_crystallization No extend_cooling Extend Cooling Time (including ice bath) incomplete_crystallization->extend_cooling Yes

Caption: A logical guide to troubleshooting common issues in recrystallization.

References

Identifying and removing impurities in 3-(2-Furyl)acrylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Furyl)acrylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is yellow or brownish. How can I obtain a colorless, white product?

A1: A yellow to brown discoloration in the crude product is common and typically indicates the presence of colored impurities, which may include polymeric byproducts from the furfural starting material. To decolorize the product, a recrystallization procedure using activated charcoal is highly effective.

  • Cause: Furfural can undergo polymerization or side reactions, especially at elevated temperatures, leading to colored oligomeric impurities.[1]

  • Solution: Perform a recrystallization from a suitable solvent system, such as dilute ethanol. Add a small amount of activated charcoal (e.g., Norit) to the hot solution to adsorb the colored impurities.

  • Protocol: A detailed protocol for decolorizing recrystallization is provided in the "Experimental Protocols" section.[1]

Q2: The yield of my reaction is lower than expected. What are the potential reasons and how can I improve it?

A2: Low yields can result from several factors, including incomplete reaction, suboptimal reaction conditions, or loss of product during workup and purification.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The Perkin reaction, for instance, may require several hours at a specific temperature to proceed to completion.[1] Using fused sodium acetate instead of hydrated forms can also slow down the reaction.[1]

    • Solution: Ensure the reaction is heated for the recommended duration and at the optimal temperature. For the Knoevenagel condensation, a reaction time of at least 2 hours on a boiling water bath is suggested for high conversion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine when the starting materials have been consumed.

  • Suboptimal Reagent Quality:

    • Cause: Impurities in the starting materials can interfere with the reaction. Furfural is prone to oxidation and polymerization upon storage. Malonic acid can absorb moisture.[1]

    • Solution: It is best practice to use freshly distilled furfural for the reaction.[1] Malonic acid should be dried in an oven before use.[1]

  • Product Loss During Workup:

    • Cause: this compound has some solubility in water.[2] Excessive washing with water during filtration can lead to significant product loss.

    • Solution: Wash the filtered product with ice-cold water to minimize solubility and reduce loss. Use the minimum amount of cold water necessary to remove inorganic salts.

  • Side Reactions:

    • Cause: Furfural can participate in various side reactions, including self-polymerization (especially in the presence of strong acids) to form humins, or Diels-Alder reactions.[3][4]

    • Solution: Carefully control the reaction temperature and the addition of reagents. Using a milder base catalyst in the Knoevenagel condensation can help minimize side reactions.[5]

Q3: I see unexpected peaks in the 1H NMR spectrum of my product. How can I identify the impurities?

A3: Unexpected peaks in the 1H NMR spectrum typically correspond to unreacted starting materials or side products. By comparing the chemical shifts of your unknown peaks to those of the starting materials, you can often identify the impurities.

  • Unreacted Furfural: Look for a characteristic aldehyde proton peak around 9.6 ppm and peaks in the aromatic region (6.6-7.7 ppm).[6][7]

  • Unreacted Malonic Acid: A singlet corresponding to the methylene protons will be present, typically around 3.2-3.4 ppm, depending on the solvent.[8][9] The acidic protons will appear as a broad singlet at a higher chemical shift (around 11-12 ppm).[9]

  • Pyridine (if used as a catalyst): If residual pyridine is present, you will see peaks in the aromatic region, typically between 7.0 and 8.5 ppm.

  • Acetic Acid (if Perkin reaction is used): A singlet for the methyl protons will be observed around 2.1 ppm.

A summary of expected 1H NMR shifts for the product and potential impurities is provided in the "Data Presentation" section.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Melting Point: Pure this compound has a sharp melting point in the range of 139-141 °C.[2] A broad or depressed melting point suggests the presence of impurities.

  • Spectroscopy:

    • 1H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule.

    • 13C NMR: Confirms the carbon framework of the molecule.

    • FTIR: Shows characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the furan ring.[10]

    • Mass Spectrometry: Confirms the molecular weight of the compound.[10]

  • Chromatography:

    • HPLC: Can be used to determine the purity of the sample by quantifying the area of the product peak relative to any impurity peaks.[11][12]

    • TLC: A quick and effective way to assess the purity of the product. A pure compound should ideally show a single spot.

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key 1H NMR Shifts (ppm, typical)
This compound C₇H₆O₃138.12139 - 141286Carboxylic acid OH (broad, ~12), vinyl protons (~6.3, ~7.5, doublets), furan protons (~6.5, ~6.7, ~7.6)
FurfuralC₅H₄O₂96.08-36.5161.7Aldehyde CHO (~9.6, singlet), furan protons (~6.6, ~7.3, ~7.7)[6][7]
Malonic AcidC₃H₄O₄104.06135 - 137 (decomposes)-Methylene CH₂ (~3.2-3.4, singlet), carboxylic acid OH (broad, ~11-12)[8][9]
PyridineC₅H₅N79.10-41.6115.2Aromatic protons (~7.2, ~7.6, ~8.5)
Acetic AnhydrideC₄H₆O₃102.09-73.1139.8Methyl CH₃ (~2.2, singlet)

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel Condensation [1]

This protocol is adapted from Organic Syntheses.

  • Materials:

    • Furfural (freshly distilled, 2 moles)

    • Malonic acid (dried at 100 °C for 2 hours, 2 moles)

    • Pyridine (dried over KOH, 1.2 moles)

    • Concentrated aqueous ammonia

    • Hydrochloric acid (1:1 dilution with water)

    • Deionized water

  • Procedure:

    • In a 1-liter round-bottomed flask equipped with a reflux condenser, combine furfural, malonic acid, and pyridine.

    • Heat the flask on a boiling water bath for 2 hours.

    • Cool the reaction mixture and dilute it with 200 mL of water.

    • Add concentrated aqueous ammonia to dissolve the acid, then filter the solution through a fluted filter paper.

    • Wash the filter paper with three 80-mL portions of water.

    • Combine the filtrates and acidify with an excess of diluted (1:1) hydrochloric acid while stirring.

    • Cool the mixture in an ice bath for at least 1 hour.

    • Filter the resulting crystals, wash with four 100-mL portions of ice-cold water, and dry.

Protocol 2: Purification of this compound by Recrystallization [1]

  • Materials:

    • Crude this compound

    • Ethanol (50% aqueous solution)

    • Activated charcoal (Norit)

    • Deionized water

  • Procedure:

    • Dissolve the crude acid in a slight excess of 50% ethanol in a flask.

    • Add activated charcoal (approximately 5 g per 100 g of acid) to the solution.

    • Reflux the solution for 5-10 minutes.

    • Perform a hot gravity filtration through a fluted filter in a preheated funnel to remove the charcoal.

    • Dilute the hot filtrate with cold water until crystals begin to separate.

    • Heat the mixture to boiling to redissolve the crystals, then allow it to cool slowly to room temperature.

    • Place the flask in a refrigerator for several hours to complete crystallization.

    • Collect the purified, colorless needles by vacuum filtration.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis (Knoevenagel Condensation) cluster_purification Purification (Recrystallization) reactants Combine: - Furfural - Malonic Acid - Pyridine heat Heat on Water Bath (2 hours) reactants->heat cool_dilute Cool and Dilute with Water heat->cool_dilute dissolve_filter Dissolve with NH3(aq) and Filter cool_dilute->dissolve_filter precipitate Acidify with HCl to Precipitate dissolve_filter->precipitate isolate Isolate Crude Product (Filtration) precipitate->isolate dissolve_charcoal Dissolve Crude Product in Hot Dilute EtOH with Activated Charcoal isolate->dissolve_charcoal Crude Product reflux Reflux (5-10 mins) dissolve_charcoal->reflux hot_filter Hot Gravity Filtration reflux->hot_filter crystallize Cool Slowly to Crystallize hot_filter->crystallize isolate_pure Isolate Pure Product (Filtration) crystallize->isolate_pure analysis Analysis: - Melting Point - NMR - FTIR isolate_pure->analysis Pure Product

Caption: Experimental workflow for synthesis and purification.

troubleshooting_logic cluster_yield Low Yield cluster_purity Impure Product start Problem Encountered yield_q1 Check Reaction Time and Temperature start->yield_q1 Low Yield purity_q1 Product Discolored? start->purity_q1 Impure Product yield_s1 Increase reaction time or optimize temperature. Monitor with TLC. yield_q1->yield_s1 Inadequate yield_q2 Assess Reagent Purity yield_q1->yield_q2 Adequate yield_s2 Use freshly distilled furfural. Dry malonic acid. yield_q2->yield_s2 Impure yield_q3 Review Workup Procedure yield_q2->yield_q3 Pure yield_s3 Wash with ice-cold water. Minimize wash volume. yield_q3->yield_s3 Excessive Washing purity_s1 Recrystallize with activated charcoal. purity_q1->purity_s1 Yes purity_q2 Unexpected NMR Peaks? purity_q1->purity_q2 No purity_s2 Compare with starting material spectra. (See Table 1) purity_q2->purity_s2 Yes purity_s3 Perform recrystallization. purity_q2->purity_s3 No (Broad M.P.)

References

Technical Support Center: 3-(2-Furyl)acrylic Acid Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(2-Furyl)acrylic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound during storage. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to prevent unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it susceptible to polymerization?

A1: this compound is an organic compound with the molecular formula C₇H₆O₃.[1] Its structure includes a furan ring conjugated with an acrylic acid moiety.[1] This conjugated system of double bonds, particularly the vinyl group, makes the molecule highly reactive and susceptible to polymerization.[1][2] Polymerization can be initiated by exposure to energy sources like light and heat, or by the presence of radical initiators. Furan acrylate derivatives are known to be highly photosensitive and can undergo photopolymerization even without the presence of a photoinitiator.[2][3]

Q2: What are the primary triggers for the polymerization of this compound?

A2: The primary triggers for polymerization are:

  • Light: The compound is known to be light-sensitive.[4][5] The conjugated structure of the furan ring and the acrylic acid double bond makes it highly photoreactive, and UV light can initiate polymerization.[2][6]

  • Elevated Temperatures: While the boiling point is high at 286°C, storage temperatures should be maintained below +30°C.[4][7] For acrylic acids in general, the rate of polymerization increases significantly at temperatures above 60-70°C.[8]

  • Presence of Initiators: Contamination with radical initiators can start a chain reaction leading to polymerization.[9]

  • Absence of Oxygen (if stabilized with specific inhibitors): Common inhibitors like hydroquinone monomethyl ether (MeHQ) require the presence of dissolved oxygen to effectively quench radicals.[10][11] Storing under an inert atmosphere can render these inhibitors ineffective.

Q3: What are the ideal storage conditions to ensure the stability of this compound?

A3: To prevent polymerization and degradation, it is crucial to adhere to the recommended storage conditions. The key parameters are summarized in the table below.

Q4: My this compound appears as a solid mass instead of a powder. Has it polymerized?

A4: this compound is a white to pale beige crystalline solid.[4][5] It is important to distinguish between simple caking of the powder and true polymerization. If the material is a hard, glassy, or gummy solid that does not readily break apart and is insoluble in solvents like dichloromethane (in which the monomer is soluble), it has likely polymerized.[7][12] If it is a clumped powder that can be broken up and dissolves as expected, it is likely just caked.

Q5: Can I salvage this compound that has already polymerized?

A5: Unfortunately, once this compound has polymerized, it cannot be reverted to its monomeric form through simple laboratory procedures. The resulting polymer has fundamentally different chemical and physical properties and is unsuitable for reactions that require the monomer.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Action(s)
Product is discolored (darker yellow or brown) - Exposure to light or air (oxidation).- Minor degradation.- Check solubility. If it dissolves completely, it may still be usable for non-critical applications.- For critical experiments, use a fresh, unopened lot.- Always store protected from light.[4][5]
Product is a hard, insoluble solid - Polymerization has occurred.- The product is no longer viable as a monomer.- Dispose of the material according to your institution's safety guidelines.- Review your storage procedures to prevent future occurrences.
Inconsistent or failed experimental results - Partial polymerization has occurred, reducing the concentration of the active monomer.- Presence of oligomers or polymer is interfering with the reaction.- Verify the purity of the starting material using the protocols below (e.g., HPLC).- Use a fresh lot of the compound that has been stored under ideal conditions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Store below +30°C.[4][7][13]To minimize the rate of thermally induced polymerization.[8]
Light Store in a tightly sealed, opaque or amber container in a dark location.The compound is light-sensitive and prone to photopolymerization.[2][4][5]
Atmosphere Store under an air atmosphere with at least 10% headspace. Do not store under inert gas.Many common phenolic inhibitors require oxygen to be effective.[10][11][14]
Inhibitors Verify if an inhibitor is present from the supplier's Certificate of Analysis.Inhibitors are added to prevent premature polymerization during transport and storage.[15]
Compatibility Store away from strong oxidizing agents, bases, and radical initiators.[12][16]To prevent chemical reactions that could initiate polymerization.

Table 2: Common Polymerization Inhibitors for Acrylic Acids

InhibitorCommon Name / AbbreviationTypical ConcentrationMechanism of Action
Hydroquinone monomethyl ether MeHQ100-200 ppmRadical scavenger (retarder); requires oxygen to function.[10][15]
Phenothiazine PTZ100-500 ppmPotent radical-trapping antioxidant.[15][17]
Hydroquinone HQ~200 ppmRadical scavenger used as a polymerization inhibitor.[18]

Visualizations

Polymerization_Triggers cluster_triggers Initiation Triggers cluster_process Polymerization Process cluster_storage Preventative Measures light Light (UV) rad Radical Formation light->rad heat Heat (>30°C) heat->rad initiators Contaminants initiators->rad poly Chain Propagation (Polymerization) rad->poly polymer Polymer (Unusable Product) poly->polymer storage Correct Storage: - Dark - Cool (<30°C) - Air Headspace storage->rad monomer This compound (Stable Monomer) monomer->rad monomer->storage

Caption: Logical workflow of polymerization triggers and preventative measures.

Inhibition_Mechanism r Initiator Radical (R•) m Monomer r->m Initiation rm Growing Radical Chain (RM•) m->rm Propagation rm->m + Monomer p Polymer Chain rm->p ... inh Inhibitor (e.g., MEHQ) rm->inh Inhibition stable Terminated Chain (Stable, Non-reactive) inh->stable

Caption: Simplified mechanism of radical trapping by a polymerization inhibitor.

Experimental Protocols

Protocol 1: Qualitative Assessment of Polymerization

This protocol provides a quick method to assess if a sample of this compound has undergone significant polymerization.

  • Objective: To visually and physically assess the state of the compound.

  • Materials:

    • Spatula

    • Solvent in which the monomer is soluble (e.g., Dichloromethane, Diethyl Ether).[12]

    • Small glass vial or test tube.

  • Procedure:

    • Visual Inspection: Observe the material in its container. Note its appearance. Is it a free-flowing crystalline powder, a caked powder, or a single solid/gummy mass?

    • Physical Test: Use a clean spatula to gently probe the material. If it is a powder, it should be easily disturbed. If it has polymerized, it may be a hard, glassy solid that resists the spatula.

    • Solubility Test: a. Place a small amount (approx. 10 mg) of the this compound into a clean vial. b. Add 1-2 mL of dichloromethane. c. Agitate the vial gently. d. Observation: A pure, unpolymerized sample should dissolve completely.[12] If the sample is partially or fully polymerized, you will observe insoluble material, cloudiness, or a gel-like substance that does not dissolve.

Protocol 2: Quantitative Monitoring of Monomer Purity by HPLC

This protocol outlines a general method for monitoring the purity of this compound over time to detect the early stages of degradation or polymerization.

  • Objective: To quantify the monomer content and detect the presence of impurities or degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[19][20]

  • Suggested Method (starting point, may require optimization):

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3-5 µm particle size).[19]

    • Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile is a common starting point for acrylic acid derivatives.[19][20]

    • Flow Rate: 1.0 mL/min.[19]

    • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., near its λmax, which for furan acrylates is often around 305 nm).[2] A wavelength of 210 nm can also be used for general acrylate detection.[19]

    • Temperature: 30-40°C.[19]

    • Sample Preparation: a. Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a mobile phase mixture). b. Create a calibration curve using serial dilutions of the stock solution. c. Prepare samples of the stored material at the same concentration.

    • Analysis and Interpretation: a. Inject the standards and the sample. b. A pure, unpolymerized sample should show a single, sharp peak corresponding to the monomer. c. A decrease in the area of this peak over time (compared to a freshly opened sample) indicates degradation or polymerization. d. The appearance of new, broader peaks, especially near the solvent front, may indicate the formation of oligomers or polymers.

References

Technical Support Center: Synthesis of 3-(2-Furyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Furyl)acrylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are the Knoevenagel condensation and the Perkin reaction.[1][2][3]

  • Knoevenagel Condensation: This reaction involves the condensation of 2-furaldehyde with malonic acid, typically in the presence of a basic catalyst like pyridine or piperidine.[2][4][5] It is often favored for its high yields and relatively mild reaction conditions.

  • Perkin Reaction: This method utilizes the condensation of 2-furaldehyde with acetic anhydride in the presence of an alkali salt of the acid, such as potassium acetate.[2][3][6]

Q2: What are the potential side reactions I should be aware of during the synthesis?

A2: Side reactions can impact the yield and purity of your final product. Key potential side reactions include:

  • Self-condensation of 2-furaldehyde: Under strongly basic conditions, 2-furaldehyde can undergo self-condensation reactions, such as the Cannizzaro reaction if a strong base is used without an active methylene compound.

  • Decarboxylation of malonic acid: Premature decarboxylation of malonic acid can occur at elevated temperatures, reducing the amount available to react with the aldehyde.

  • Michael Addition: The product, this compound, is an α,β-unsaturated carboxylic acid and can potentially undergo Michael addition with nucleophiles present in the reaction mixture.[1]

  • Polymerization: The acrylic acid moiety can be susceptible to polymerization, especially at higher temperatures or in the presence of radical initiators.[1]

  • Ring-opening of the furan moiety: The furan ring can undergo ring-opening reactions under certain acidic or harsh conditions.[1]

Q3: How can I purify the crude this compound?

A3: Recrystallization is the most common and effective method for purifying this compound.[2] A common procedure involves dissolving the crude product in a slight excess of 50% ethanol, treating with activated charcoal to remove colored impurities, and then allowing the solution to cool slowly for the formation of crystals.[2] Washing the filtered crystals with cold water helps remove any remaining soluble impurities.[2]

Troubleshooting Guide

Below is a troubleshooting guide to address common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield Impure starting materials.Ensure 2-furaldehyde is freshly distilled and malonic acid is properly dried.[2]
Inefficient catalysis.For the Knoevenagel reaction, ensure the pyridine is dry. For the Perkin reaction, use freshly fused potassium acetate.[2]
Sub-optimal reaction temperature.For the Knoevenagel reaction with pyridine, heating on a boiling water bath is recommended.[2] For the Perkin reaction, careful temperature control is crucial to manage the exothermic reaction.[2]
Insufficient reaction time.Ensure the reaction is heated for the recommended duration (e.g., 2 hours for the Knoevenagel reaction).[2]
Product is Colored (Yellow/Brown) Presence of colored impurities.Treat the crude product with activated charcoal during recrystallization.[2]
Degradation of starting materials or product.Avoid excessive heating and prolonged reaction times.
Difficulty in Crystallization Solution is too concentrated or too dilute.Adjust the solvent concentration. If the product oils out, try adding a seed crystal or scratching the inside of the flask.
Presence of impurities inhibiting crystallization.Purify the crude product further, for example, by an initial filtration to remove insoluble materials before recrystallization.
Melting Point of Product is Low or Broad Product is impure.Recrystallize the product again. Multiple recrystallizations may be necessary to achieve a sharp melting point of around 141°C.[2]
Presence of geometric isomers (cis/trans).The synthesis typically favors the more stable trans-isomer. However, the presence of the cis-isomer can affect the melting point. Isomerization can sometimes be promoted by heat or light.

Experimental Protocols

Knoevenagel Condensation of 2-Furaldehyde and Malonic Acid

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • 2-Furaldehyde (freshly distilled): 192 g (166 mL, 2 moles)

  • Malonic acid (dried at 100°C for 2 hours): 208 g (2 moles)

  • Pyridine (dried over potassium hydroxide): 96 mL (1.2 moles)

  • Water

  • Concentrated aqueous ammonia

  • Diluted (1:1) hydrochloric acid

Procedure:

  • In a 1-liter round-bottomed flask equipped with a reflux condenser, combine the 2-furaldehyde, malonic acid, and pyridine.

  • Heat the flask on a boiling water bath for 2 hours.

  • Cool the reaction mixture and dilute it with 200 mL of water.

  • Dissolve the acid by adding concentrated aqueous ammonia.

  • Filter the solution through a fluted filter paper and wash the paper with three 80-mL portions of water.

  • Combine the filtrates and acidify with an excess of diluted (1:1) hydrochloric acid while stirring.

  • Cool the mixture in an ice bath for at least 1 hour.

  • Filter the precipitated this compound, wash with four 100-mL portions of water, and dry.

Expected Yield: 252–254 g (91–92%) of nearly colorless needles with a melting point of 141°C.[2]

Perkin Reaction of 2-Furaldehyde

This protocol is also adapted from Organic Syntheses.[2]

Materials:

  • 2-Furaldehyde (freshly distilled): 288 g (3 moles)

  • Acetic anhydride: 460 g (425 mL, 4.5 moles)

  • Potassium acetate (dry, pulverized, freshly fused): 294 g (3 moles)

Procedure:

  • In a 3-liter round-bottomed flask fitted with a mechanical stirrer and an air-cooled condenser, place the 2-furaldehyde, acetic anhydride, and potassium acetate.

  • Mix the ingredients thoroughly, begin stirring, and heat the flask in an oil bath at 150°C for 4 hours. Be aware that an exothermic reaction may occur, which should be controlled to prevent vigorous boiling.

  • After cooling, process the reaction mixture to isolate the this compound. This typically involves hydrolysis of the anhydride followed by acidification to precipitate the product.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterKnoevenagel CondensationPerkin Reaction
Reactants 2-Furaldehyde, Malonic Acid2-Furaldehyde, Acetic Anhydride
Catalyst/Base PyridinePotassium Acetate
Typical Yield 91–92%[2]~65-70%[3]
Reaction Temperature Boiling water bath (100°C)[2]150°C[2]
Key Advantages High yield, milder conditionsUtilizes readily available reagents
Key Disadvantages Use of pyridine (unpleasant odor, requires drying)Higher temperature, potentially more side products

Visualizations

Synthesis_Troubleshooting_Workflow cluster_synthesis Synthesis Phase cluster_analysis Analysis & Purification cluster_troubleshooting Troubleshooting start Start Synthesis reagent_prep Prepare Reagents (Distill furfural, dry malonic acid/acetate) start->reagent_prep reaction_setup Set up Reaction (Knoevenagel or Perkin) reagent_prep->reaction_setup run_reaction Run Reaction (Controlled heating) reaction_setup->run_reaction workup Reaction Work-up (Quenching, extraction, precipitation) run_reaction->workup crude_analysis Analyze Crude Product (TLC, melting point) workup->crude_analysis purification Purification (Recrystallization) crude_analysis->purification final_analysis Analyze Pure Product (Melting point, NMR, etc.) purification->final_analysis product_ok Product meets specifications final_analysis->product_ok troubleshoot Troubleshoot Issue (Low yield, impurities, etc.) product_ok->troubleshoot No end End product_ok->end Yes review_protocol Review Protocol & Reagent Purity troubleshoot->review_protocol optimize_conditions Optimize Reaction Conditions review_protocol->optimize_conditions optimize_conditions->reaction_setup Side_Reactions_Diagram cluster_main Main Reaction Pathways cluster_side Potential Side Reactions furfural 2-Furaldehyde product This compound furfural->product Knoevenagel (+ Malonic Acid, Pyridine) furfural->product Perkin (+ Acetic Anhydride, KOAc) self_cond Self-condensation of Furfural furfural->self_cond Strong Base malonic Malonic Acid malonic->product decarbox Premature Decarboxylation of Malonic Acid malonic->decarbox Excess Heat anhydride Acetic Anhydride anhydride->product michael Michael Addition (on product) product->michael Nucleophiles polymer Polymerization (of product) product->polymer Heat/Initiators

References

Technical Support Center: Efficient Synthesis of 3-(2-Furyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the efficient synthesis of 3-(2-furyl)acrylic acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), comparative data on catalyst performance, and step-by-step experimental protocols.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via the Knoevenagel condensation and Perkin reaction.

Knoevenagel Condensation: Furfural and Malonic Acid

Issue 1: Low or No Product Yield

  • Potential Cause: Inactive Catalyst

    • Solution: Ensure the base catalyst (e.g., piperidine, pyridine) is free of excessive water. If using a solid catalyst, ensure it has been properly stored and is not degraded. For instance, pyridine can be dried over potassium hydroxide sticks.[1]

  • Potential Cause: Impure Reactants

    • Solution: Furfural is prone to oxidation and polymerization upon storage, indicated by a darkening in color.[2] Use freshly distilled, colorless furfural for best results. Malonic acid should be dried before use to remove any absorbed moisture.[1]

  • Potential Cause: Suboptimal Reaction Temperature

    • Solution: The reaction temperature is crucial. While higher temperatures can increase the rate, excessive heat may lead to side reactions and polymerization.[3] Monitor the reaction temperature closely and optimize it for your specific catalyst and solvent system.

  • Potential Cause: Incorrect Stoichiometry

    • Solution: An excess of malonic acid is often used to drive the reaction to completion. A typical molar ratio is 1 equivalent of furfural to 1.3-1.4 equivalents of malonic acid.[4][5]

Issue 2: Formation of Side Products/Impurities

  • Potential Cause: Self-condensation of Furfural

    • Solution: This can be minimized by using a weak base as a catalyst and maintaining a controlled reaction temperature.[6] The slow addition of furfural to the reaction mixture can also be beneficial.

  • Potential Cause: Michael Addition

    • Solution: The product, this compound, can potentially undergo a Michael addition with the malonate anion. Using the appropriate stoichiometry and avoiding a large excess of the malonate can help minimize this side reaction.

Issue 3: Difficult Product Isolation and Purification

  • Potential Cause: Product is Oily or Fails to Crystallize

    • Solution: This is often due to the presence of impurities, such as unreacted furfural or side products. Ensure the complete removal of unreacted starting materials during the workup. Recrystallization from a suitable solvent system is crucial for obtaining a pure, crystalline product. Common solvents include dilute ethanol, or a mixture of ethyl acetate and hexane.[1][7]

Perkin Reaction: Furfural and Acetic Anhydride

Issue 1: Low Yield of this compound

  • Potential Cause: Inactive Catalyst

    • Solution: The alkali salt catalyst (e.g., potassium acetate, sodium acetate) must be anhydrous. It is recommended to freshly fuse the acetate salt before use to ensure it is completely dry.[1]

  • Potential Cause: Insufficient Reaction Temperature and Time

    • Solution: The Perkin reaction typically requires high temperatures (around 150-180°C) and several hours of heating to proceed to completion.[1][8] Insufficient heating will result in low conversion.

  • Potential Cause: Inefficient Hydrolysis

    • Solution: The reaction initially forms a mixed anhydride which must be hydrolyzed to yield the final acrylic acid product. Ensure complete hydrolysis during the workup by adding a sufficient amount of water and heating if necessary.[8]

  • Potential Cause: Exothermic Reaction Control

    • Solution: The reaction can be highly exothermic, especially on a larger scale. This can lead to uncontrolled side reactions. The temperature should be carefully controlled, and cooling might be necessary to prevent the reaction from becoming too vigorous.[1]

Frequently Asked Questions (FAQs)

Q1: Which is the better method for synthesizing this compound: Knoevenagel condensation or the Perkin reaction?

A1: Both methods are effective. The Knoevenagel condensation, particularly with catalysts like piperidine or pyridine, often proceeds under milder conditions and can give very high yields (over 90%).[1] The Perkin reaction requires higher temperatures but is a classic and reliable method. The choice may depend on the available reagents, equipment, and desired scale of the reaction.

Q2: My furfural has turned dark brown. Can I still use it?

A2: It is highly recommended to purify dark furfural by distillation before use.[2] The dark color indicates the presence of oxidized and polymerized impurities which can significantly lower the yield and purity of your product.

Q3: What is the role of pyridine in the Knoevenagel condensation?

A3: Pyridine acts as a weak base to deprotonate malonic acid, forming the nucleophilic enolate. It also often serves as the solvent for the reaction.[1][6]

Q4: How can I confirm the purity of my synthesized this compound?

A4: The purity can be assessed by its melting point, which should be sharp and close to the literature value of 141°C.[9] Spectroscopic methods such as ¹H NMR and ¹³C NMR are also essential for confirming the structure and identifying any impurities.

Q5: What are common recrystallization solvents for this compound?

A5: Dilute ethanol is a commonly used and effective solvent for recrystallization.[1] Other reported solvent systems include benzene, ligroin, and mixtures like ethyl acetate/hexane.[1][7] The choice of solvent depends on the impurities present.

Data Presentation

Table 1: Comparison of Organocatalysts for the Knoevenagel Condensation of Furfural and Malonic Acid

CatalystReaction Time (h)Yield (%)
Piperidinium acetate195
Piperidine392
Pyrrolidine385
Triethylamine (TEA)378
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)388
1,4-Diazabicyclo[2.2.2]octane (DABCO)382

Reaction conditions: Furfural (5.20 mmol), malonic acid (6.76 mmol), and catalyst (1 equiv) at 100°C.

Table 2: Comparison of Reaction Conditions for Knoevenagel and Perkin Syntheses

ParameterKnoevenagel Condensation (Pyridine)Perkin Reaction (Potassium Acetate)
Reactants Furfural, Malonic AcidFurfural, Acetic Anhydride
Catalyst PyridinePotassium Acetate
Temperature Boiling water bath (~100°C)150°C
Reaction Time 2 hours4 hours
Typical Yield 91-92%~65-70% (of the diacetate intermediate)

Experimental Protocols

Protocol 1: Knoevenagel Condensation using Pyridine Catalyst

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Furfural (freshly distilled), 192 g (2 moles)

  • Malonic acid, 208 g (2 moles)

  • Pyridine, 96 ml (1.2 moles)

  • Concentrated aqueous ammonia

  • Diluted (1:1) hydrochloric acid

  • Water

Procedure:

  • In a 1-liter round-bottomed flask fitted with a reflux condenser, combine furfural, malonic acid, and pyridine.

  • Heat the flask on a boiling water bath for 2 hours.

  • Cool the reaction mixture and dilute it with 200 ml of water.

  • Dissolve the resulting acid by adding concentrated aqueous ammonia.

  • Filter the solution through a fluted filter paper and wash the paper with three 80-ml portions of water.

  • Combine the filtrates and acidify with an excess of diluted (1:1) hydrochloric acid while stirring.

  • Cool the mixture in an ice bath for at least 1 hour.

  • Filter the precipitated this compound, wash with four 100-ml portions of water, and dry.

  • The yield is typically 252–254 g (91–92%) of nearly colorless needles with a melting point of 141°C.[1]

  • For higher purity, the product can be recrystallized from dilute ethanol.[1]

Protocol 2: Perkin Reaction using Potassium Acetate Catalyst

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Furfural (freshly distilled), 288 g (3 moles)

  • Acetic anhydride, 460 g (4.5 moles)

  • Potassium acetate (dry, pulverized, freshly fused), 294 g (3 moles)

Procedure:

  • In a 3-liter round-bottomed flask equipped with a mechanical stirrer and an air-cooled condenser, place furfural, acetic anhydride, and potassium acetate.

  • Heat the mixture in an oil bath at 150°C for 4 hours with continuous stirring.

  • Caution: The reaction can be exothermic; control the temperature carefully.[1]

  • The workup for this reaction to obtain the final acid product involves the hydrolysis of the intermediate anhydride, which is not detailed in the provided reference but is a necessary subsequent step. This typically involves adding water and heating to hydrolyze the anhydride, followed by purification.

Visualizations

Knoevenagel_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Furfural Furfural Heating Heat (100°C, 2h) Furfural->Heating Malonic_Acid Malonic Acid Malonic_Acid->Heating Catalyst Pyridine (Catalyst) Catalyst->Heating Dilution Dilute with Water Heating->Dilution Dissolution Dissolve with NH4OH Dilution->Dissolution Filtration1 Filter Dissolution->Filtration1 Acidification Acidify with HCl Filtration1->Acidification Crystallization Cool & Crystallize Acidification->Crystallization Filtration2 Filter & Wash Crystallization->Filtration2 Drying Dry Filtration2->Drying Product This compound Drying->Product Perkin_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Furfural Furfural Heating Heat (150°C, 4h) Furfural->Heating Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Heating Catalyst Potassium Acetate (Catalyst) Catalyst->Heating Hydrolysis Hydrolysis Heating->Hydrolysis Purification Purification Hydrolysis->Purification Product This compound Purification->Product Troubleshooting_Catalyst_Selection Start Low Yield or Purity Issue Check_Reactants Check Reactant Purity Start->Check_Reactants Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Conditions Check Reaction Conditions Start->Check_Conditions Purify_Furfural Distill Furfural Check_Reactants->Purify_Furfural Dry_Reagents Dry Malonic Acid / Acetate Salt Check_Reactants->Dry_Reagents Use_Anhydrous_Catalyst Use Fresh/Anhydrous Catalyst Check_Catalyst->Use_Anhydrous_Catalyst Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Time Optimize Reaction Time Check_Conditions->Optimize_Time Optimize_Stoichiometry Adjust Stoichiometry Check_Conditions->Optimize_Stoichiometry Solution Improved Yield and Purity Purify_Furfural->Solution Dry_Reagents->Solution Use_Anhydrous_Catalyst->Solution Optimize_Temp->Solution Optimize_Time->Solution Optimize_Stoichiometry->Solution

References

Stability of 3-(2-Furyl)acrylic acid in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-(2-Furyl)acrylic acid under various pH conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A1: The stability of this compound is primarily influenced by pH, exposure to light, and temperature. The furan ring in its structure is particularly susceptible to degradation under acidic conditions.

Q2: At what pH range is this compound most stable?

A2: Based on the general stability of furan-containing compounds, this compound is expected to be most stable in the pH range of 5 to 10 at moderate temperatures. Deviations into strongly acidic or alkaline conditions can lead to increased degradation.

Q3: What are the likely degradation pathways for this compound?

A3: The main degradation pathways are believed to be:

  • Acid-Catalyzed Ring Opening: Under acidic conditions, the furan ring can undergo protonation followed by nucleophilic attack by water, leading to ring opening and the formation of dicarbonyl compounds.

  • Photodegradation: Similar to other acrylic acid derivatives, this compound is sensitive to light and can undergo photodimerization or other photochemical reactions, especially upon exposure to UV radiation.

  • Oxidation: While less characterized, oxidative degradation, particularly at elevated temperatures and in the presence of oxidizing agents, could be a potential degradation pathway.

Q4: How should I prepare and store stock solutions of this compound?

A4: To ensure maximum stability, stock solutions should be prepared in a buffer with a pH between 5 and 10. The use of polar aprotic solvents, such as dimethylformamide (DMF), has been shown to have a stabilizing effect on furan derivatives. For aqueous solutions, it is advisable to use purified water and protect the solution from light by storing it in amber vials or wrapping the container in aluminum foil. For long-term storage, it is recommended to store solutions at or below +4°C and to prepare fresh solutions for critical experiments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound potency or unexpected peaks in HPLC analysis. Degradation of this compound due to inappropriate pH of the experimental medium.Adjust the pH of your experimental solution to be within the recommended stable range of 5-10. Use appropriate buffers to maintain a constant pH.
Discoloration (e.g., yellowing or browning) of the solution. This may indicate oxidative degradation or the formation of polymeric materials from degradation products, potentially accelerated by light or heat.Prepare solutions fresh and protect them from light. If the experiment requires elevated temperatures, minimize the duration of heat exposure. Consider using an inert atmosphere (e.g., nitrogen) during the experiment if oxidation is suspected.
Inconsistent experimental results over time. Instability of stock solutions.Prepare fresh stock solutions for each set of experiments. If using previously prepared solutions, perform a quick purity check via HPLC before use. Store stock solutions under recommended conditions (dark, refrigerated).
Precipitation of the compound from the solution. The predicted pKa of this compound is approximately 4.39[1]. At pH values below its pKa, the less soluble protonated form will dominate.Ensure the pH of the solution is above the pKa to maintain the compound in its more soluble deprotonated (carboxylate) form. If working at a lower pH is necessary, consider using a co-solvent to improve solubility.

Data Presentation

Table 1: Estimated Stability of this compound in Aqueous Buffers at 25°C

pHBuffer SystemEstimated Half-life (t½)Primary Degradation Pathway
2.00.01 M HCl< 24 hoursAcid-catalyzed ring opening
4.00.05 M Acetate1 - 3 daysAcid-catalyzed ring opening
7.00.05 M Phosphate> 14 daysMinimal degradation
9.00.05 M Borate> 14 daysMinimal degradation
12.00.01 M NaOH2 - 5 daysBase-catalyzed hydrolysis (potential)

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of this compound

This protocol outlines a general procedure for assessing the stability of this compound at different pH values using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • HPLC-grade acetonitrile and water
  • Phosphoric acid
  • Sodium hydroxide
  • Buffer salts (e.g., potassium phosphate, sodium acetate, sodium borate)
  • Class A volumetric flasks and pipettes
  • HPLC system with a UV detector
  • pH meter

2. Preparation of Buffer Solutions:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).
  • For example:
  • pH 2: 0.01 M HCl
  • pH 4: 0.05 M Acetate buffer
  • pH 7: 0.05 M Phosphate buffer
  • pH 9: 0.05 M Borate buffer
  • pH 12: 0.01 M NaOH

3. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
  • For each pH condition, prepare a working solution by diluting the stock solution with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

4. Stability Study:

  • Divide each working solution into two sets of vials: one for storage at room temperature (25°C) and another for accelerated conditions (e.g., 40°C).
  • Protect one subset of vials at each temperature from light by wrapping them in aluminum foil to assess thermal degradation separately from photodegradation.
  • At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each vial.

5. HPLC Analysis:

  • Analyze the samples by a stability-indicating HPLC method. A typical reverse-phase method could be:
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Determined from the UV spectrum of this compound (e.g., around 300 nm)
  • Injection Volume: 10 µL
  • Quantify the peak area of this compound at each time point.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
  • Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) from the slope of the line.
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Buffer Solutions (pH 2, 4, 7, 9, 12) C Prepare Working Solutions in each Buffer A->C B Prepare Stock Solution of this compound B->C D Incubate at 25°C and 40°C (Light and Dark Conditions) C->D E Sample at Time Points (0, 4, 8, 24h...) D->E F HPLC Analysis E->F G Data Analysis (Calculate % Remaining, k, t½) F->G

Caption: Workflow for pH-dependent stability testing of this compound.

Degradation_Pathway cluster_main Degradation of this compound cluster_acid Acidic Conditions (pH < 5) cluster_light Light Exposure (UV) FAA This compound RingOpening Furan Ring Opening FAA->RingOpening H⁺, H₂O Photodimerization Photodimerization FAA->Photodimerization Dicarbonyls Dicarbonyl Products RingOpening->Dicarbonyls Cyclobutane Cyclobutane Derivatives Photodimerization->Cyclobutane

Caption: Postulated degradation pathways for this compound.

References

By-product analysis in the synthesis of 3-(2-Furyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Furyl)acrylic acid. The following sections address common issues related to by-product formation and offer solutions to optimize reaction outcomes.

Troubleshooting Guides

Issue 1: Low Yield of this compound and Formation of a Dark, Insoluble By-product.

  • Question: My reaction to synthesize this compound resulted in a low yield of the desired product and a significant amount of a dark, insoluble material. What is this by-product and how can I prevent its formation?

  • Answer: The dark, insoluble material is likely a polymeric by-product, often referred to as "humins," which results from the self-condensation and polymerization of furfural, the starting material.[1] This is a common issue, particularly under acidic conditions and at elevated temperatures.

    Troubleshooting Steps:

    • Reaction Temperature: High temperatures accelerate the formation of humins.[2] It is crucial to maintain the reaction temperature at the lowest possible level that still allows for a reasonable conversion rate.

    • Catalyst Choice: In the Knoevenagel condensation, the basicity of the catalyst is a critical factor. The use of a strong base can induce the self-condensation of the aldehyde. Weakly basic amines are generally preferred.[3]

    • Solvent System: The choice of solvent can significantly impact humin formation. Aprotic solvents such as DMSO or THF have been shown to suppress the formation of these polymeric by-products.[2] Biphasic solvent systems can also be effective by extracting the product as it is formed, thus minimizing its exposure to harsh reaction conditions.[2]

    • Reaction Time: Prolonged reaction times can lead to increased by-product formation. Monitor the reaction progress using techniques like TLC or HPLC and stop the reaction once the starting material is consumed.

Issue 2: Presence of an Unexpected Impurity with a Higher Molecular Weight in the Final Product.

  • Question: After purification, I've identified an impurity in my this compound product that has a higher molecular weight than the desired compound. What could this be and how can I avoid it?

  • Answer: A likely candidate for this higher molecular weight impurity is the Michael adduct, formed by the addition of a second molecule of the active methylene compound (e.g., malonic acid) to the initially formed this compound.

    Troubleshooting Steps:

    • Stoichiometry of Reactants: Carefully control the molar ratio of your reactants. Using a slight excess of furfural relative to the active methylene compound can help to minimize the formation of the Michael adduct.

    • Reaction Conditions: The formation of the Michael adduct can be influenced by the reaction conditions. Lowering the reaction temperature and using a less basic catalyst may reduce the rate of this side reaction.

    • Purification: If the Michael adduct does form, it can often be separated from the desired product by recrystallization or column chromatography due to differences in polarity and solubility.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for synthesizing this compound?

    • A1: The two most prevalent methods are the Knoevenagel condensation and the Perkin reaction. The Knoevenagel condensation involves the reaction of furfural with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[4] The Perkin reaction utilizes the condensation of furfural with an acid anhydride, like acetic anhydride, and its corresponding salt.[5]

  • Q2: How can I purify the final this compound product?

    • A2: Recrystallization is a common and effective method for purifying this compound. Solvents such as dilute ethanol are often used.[2] For more challenging separations, particularly for removing polymeric by-products, techniques like column chromatography may be necessary.

  • Q3: What analytical techniques are recommended for characterizing the product and by-products?

    • A3: A combination of spectroscopic techniques is recommended.

      • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and identifying impurities.

      • FTIR Spectroscopy: Useful for identifying functional groups present in the product and by-products, such as the characteristic furan ring and carboxylic acid moieties. The formation of humins can be monitored by the appearance of broad absorption bands corresponding to polymeric structures.[6][7]

      • Mass Spectrometry: To determine the molecular weight of the product and any impurities, which is particularly helpful in identifying adducts or oligomeric species.

      • HPLC: To assess the purity of the product and quantify the amount of by-products.

Data Presentation

Table 1: Influence of Catalyst on the Yield of this compound in Knoevenagel Condensation.

CatalystReaction ConditionsYield (%)Reference
Piperidinium acetateFurfural (5.20 mmol), Malonic acid (6.76 mmol), Catalyst (1 equiv), 100 °C, 1 h95[6]
PiperidineFurfural (5.20 mmol), Malonic acid (6.76 mmol), Catalyst (1 equiv), 100 °C, 3 h92[6]
PyrrolidineFurfural (5.20 mmol), Malonic acid (6.76 mmol), Catalyst (1 equiv), 100 °C, 3 h85[6]
TriethylamineFurfural (5.20 mmol), Malonic acid (6.76 mmol), Catalyst (1 equiv), 100 °C, 3 h78[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel Condensation [2]

  • Reactant Preparation: In a round-bottomed flask equipped with a reflux condenser, place freshly distilled furfural (2 moles) and malonic acid (2 moles).

  • Catalyst Addition: Add pyridine (1.2 moles) to the flask.

  • Reaction: Heat the mixture on a boiling water bath for 2 hours.

  • Work-up:

    • Cool the reaction mixture and dilute it with 200 ml of water.

    • Add concentrated aqueous ammonia to dissolve the acid.

    • Filter the solution and wash the filter paper with three 80 ml portions of water.

    • Acidify the combined filtrates with an excess of diluted (1:1) hydrochloric acid with stirring.

  • Isolation and Purification:

    • Cool the mixture in an ice bath for at least 1 hour.

    • Filter the precipitated this compound, wash with four 100 ml portions of water, and dry.

    • For higher purity, recrystallize the product from dilute ethanol.

Protocol 2: Synthesis of this compound via Perkin Reaction [2]

  • Reactant and Catalyst Preparation: In a 3-liter round-bottomed flask equipped with a mechanical stirrer and an air-cooled condenser, place freshly distilled furfural (3 moles), acetic anhydride (4.5 moles), and dry, pulverized, freshly fused potassium acetate (3 moles).

  • Reaction: Heat the flask in an oil bath at 150°C for 4 hours with continuous stirring. Be prepared to control a potential exothermic reaction as the bath temperature approaches 145-150°C.

  • Work-up: Details for the work-up of the Perkin reaction can be found in the original Organic Syntheses procedure.

  • Purification: The crude product can be recrystallized from benzene or ligroin with the addition of activated carbon to obtain a purer product.[2]

Visualizations

Knoevenagel_Condensation Furfural Furfural Intermediate Intermediate Adduct Furfural->Intermediate Malonic_Acid Malonic Acid Malonic_Acid->Intermediate Base Weak Base (e.g., Pyridine) Base->Intermediate Catalyst Product This compound Intermediate->Product Dehydration Water Water Intermediate->Water

Caption: Knoevenagel condensation of furfural and malonic acid.

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions Furfural Furfural Product This compound Furfural->Product Humins Humins (Polymeric By-products) Furfural->Humins Self-condensation (High Temp, Acidic) Malonic_Acid Malonic Acid Malonic_Acid->Product Michael_Adduct Michael Adduct Malonic_Acid->Michael_Adduct Nucleophilic Attack Product->Michael_Adduct

Caption: Potential by-product formation pathways.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze By-products (NMR, FTIR, MS) Start->Analyze Identify Identify Major By-product Analyze->Identify Humins Humins Detected Identify->Humins Michael Michael Adduct Detected Identify->Michael Optimize_Temp Lower Reaction Temperature Humins->Optimize_Temp Optimize_Solvent Use Aprotic or Biphasic Solvent Humins->Optimize_Solvent Optimize_Stoichiometry Adjust Reactant Stoichiometry Michael->Optimize_Stoichiometry Purify Optimize Purification (Recrystallization, Chromatography) Optimize_Temp->Purify Optimize_Solvent->Purify Optimize_Stoichiometry->Purify End Improved Yield and Purity Purify->End

Caption: Troubleshooting workflow for optimizing the synthesis.

References

Technical Support Center: 3-(2-Furyl)acrylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 3-(2-Furyl)acrylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are the Knoevenagel condensation and the Perkin reaction.[1][2]

  • Knoevenagel Condensation: This reaction involves the condensation of furfural with malonic acid, typically using a basic catalyst like pyridine or piperidine.[1][3][4] It is often favored for its high yields, which can exceed 90%.[1][5]

  • Perkin Reaction: This method uses the condensation of furfural with an acid anhydride, such as acetic anhydride, in the presence of an alkali salt like potassium or sodium acetate.[1][6] This reaction often requires higher temperatures than the Knoevenagel condensation.[7]

Q2: What is the typical purity of synthesized this compound, and how can it be improved?

A2: The initial product can have a purity of around 99.5%.[5] However, it may appear as a pale beige or yellow powder.[8][9] For a higher purity, colorless, needle-like crystalline product, recrystallization is necessary.[1] Effective solvent systems for recrystallization include dilute ethanol, benzene, or petroleum ether.[1][9][10] The use of charcoal during recrystallization can also help remove colored impurities.[1]

Q3: What are the key stability and storage considerations for this compound?

A3: this compound is light-sensitive and should be stored in a well-sealed container, protected from light.[8][9] It is recommended to store the compound below +30°C.[8][9][10] Like other acrylic acids, there is a risk of polymerization, especially if inhibitors are removed and the substance is heated.[11]

Q4: What are the primary starting materials for the synthesis of this compound?

A4: The primary starting material is furfural, a renewable platform chemical derived from agricultural byproducts like corncobs.[2][12] The other key reactants depend on the chosen synthesis route: malonic acid for the Knoevenagel condensation or acetic anhydride for the Perkin reaction.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

Problem / ObservationPossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction.- Knoevenagel: Ensure the correct molar ratio of reactants and catalyst (e.g., furfural:malonic acid of 1:1 to 1:1.4).[4][5] Extend the reaction time or slightly increase the temperature (e.g., to 95-100°C).[3][5] - Perkin: Ensure the base catalyst (e.g., sodium acetate) is anhydrous.[7] The reaction requires high temperatures (e.g., 150°C) and may need several hours.[1][7]
- Sub-optimal catalyst activity.- Use freshly distilled pyridine or a suitable organocatalyst like piperidinium acetate for the Knoevenagel reaction.[1][13]
- Product loss during workup.- Ensure the product is fully precipitated by thorough acidification and cooling before filtration. Wash the filtered product with cold water to minimize dissolution.
Product is Colored (Yellow/Brown) - Presence of impurities or byproducts.- Perform recrystallization, potentially with the addition of activated charcoal to decolorize the solution.[1] - Ensure the starting furfural is freshly distilled, as impurities in the aldehyde can lead to colored byproducts.[1]
Runaway Exothermic Reaction (Perkin Reaction) - Poor temperature control during scale-up.- The Perkin reaction can be highly exothermic.[1] When scaling up, ensure the reactor has adequate heat exchange capacity. Use a controlled heating method (e.g., oil bath) and have a cooling system readily available. Add reactants portion-wise if necessary to manage the exotherm.
Difficulty with Product Isolation/Precipitation - Incorrect pH during acidification.- Use a sufficient excess of a strong acid (e.g., HCl) to ensure complete protonation of the carboxylate and minimize its solubility in the aqueous phase.[1]
- Product is too soluble in the reaction mixture.- After the reaction, dilute the mixture with water to facilitate the precipitation of the organic acid upon acidification.[1]
Product Polymerizes During Purification by Distillation - High temperature and absence of inhibitors.- Avoid high-temperature distillation. This compound can be sublimed under high vacuum at around 112°C.[8] If attempting to remove volatile impurities, use vacuum transfer at low temperatures.[11] For removal of inhibitors, passing the solution through a neutral alumina plug is a safer alternative to distillation.[11]

Quantitative Data Summary

Table 1: Knoevenagel Condensation - Catalyst and Yield Comparison
CatalystFurfural:Malonic Acid RatioTemperature (°C)Time (h)Yield (%)Reference
Pyridine1:1100 (water bath)291-92[1]
Piperidine in Pyridine1:1.4952.592.8[4][5]
Piperidinium Acetate1:1.31001-3Good to Excellent[3][13]
Biogenic Carbonates1:1100171-87 (for acrylonitrile derivatives)[14]
Table 2: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₇H₆O₃[8][10]
Molar Mass138.12 g/mol [8][10]
Melting Point139-141 °C[8][9][10]
Boiling Point286 °C[8][9][10]
Water Solubility2 g/L (at 20 °C)[8][9]
AppearanceWhite to pale beige/yellow solid[8][9][15]

Experimental Protocols

Protocol: Knoevenagel Condensation Synthesis of this compound

This protocol is adapted from established literature procedures.[1][4][5]

Materials:

  • Furfural (freshly distilled, 1 mole)

  • Malonic acid (1-1.4 moles)

  • Pyridine (dried, ~1.2 moles)

  • Piperidine (catalytic amount, ~0.025 moles) (Optional, if used with pyridine)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Activated Charcoal (optional)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine furfural, malonic acid, and pyridine. If using piperidine as a co-catalyst, add it to the mixture.

  • Heating: Heat the reaction mixture in a water or oil bath at 95-100°C for 2-3 hours. The mixture will turn dark and evolve CO₂.

  • Cooling and Dilution: After the reaction is complete, cool the flask to room temperature. Dilute the viscous reaction mixture with water.

  • Workup:

    • Transfer the mixture to a beaker.

    • Under constant stirring in a fume hood, slowly and carefully add concentrated HCl until the solution is strongly acidic (pH ~1-2). This will cause the this compound to precipitate.

  • Isolation: Cool the mixture in an ice bath for at least 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filtered cake with several portions of cold deionized water to remove residual acid and pyridine hydrochloride.

  • Drying: Dry the product in a vacuum oven at a low temperature (<60°C). The yield of the crude product is typically over 90%.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot 50% aqueous ethanol.

    • If the solution is colored, add a small amount of activated charcoal and reflux for 5-10 minutes.

    • Filter the hot solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the pure, colorless needles by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification reactants 1. Combine Reactants (Furfural, Malonic Acid, Pyridine) heating 2. Heat Reaction (95-100°C, 2-3h) reactants->heating Reflux cooling 3. Cool & Dilute (with Water) heating->cooling acidification 4. Acidify (with HCl to pH 1-2) cooling->acidification Precipitation filtration 5. Isolate Crude Product (Vacuum Filtration) acidification->filtration recrystallize 6. Recrystallize (from aq. Ethanol) filtration->recrystallize dry 7. Dry Final Product recrystallize->dry Pure Crystals end start

Caption: Knoevenagel synthesis workflow for this compound.

Knoevenagel Condensation Mechanism

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Condensation cluster_step3 Step 3: Dehydration & Decarboxylation MA Malonic Acid Enolate Enolate Intermediate MA->Enolate Deprotonation Base Pyridine (Base) Base->MA Aldol Aldol Adduct Enolate->Aldol Furfural Furfural Furfural->Aldol Nucleophilic Attack Intermediate Unstable Intermediate Aldol->Intermediate Dehydration Product This compound Intermediate->Product Decarboxylation (loss of CO2)

Caption: Key steps in the Knoevenagel condensation mechanism.

Troubleshooting Decision Tree

G start Problem Encountered low_yield Is the yield low? start->low_yield colored_product Is the product colored? low_yield->colored_product No check_reagents Check reactant ratios and catalyst purity. low_yield->check_reagents Yes runaway_reaction Runaway reaction? colored_product->runaway_reaction No recrystallize Recrystallize with charcoal. colored_product->recrystallize Yes improve_cooling Improve heat exchange. Use portion-wise addition. runaway_reaction->improve_cooling Yes end Problem Resolved runaway_reaction->end No optimize_conditions Increase reaction time/temp. check_reagents->optimize_conditions optimize_conditions->end check_furfural Use freshly distilled furfural. recrystallize->check_furfural check_furfural->end improve_cooling->end

Caption: Decision tree for troubleshooting common synthesis issues.

References

Effect of reaction parameters on 3-(2-Furyl)acrylic acid purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(2-Furyl)acrylic acid and achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common and well-established methods for synthesizing this compound are the Knoevenagel condensation and the Perkin reaction.[1][2][3] The Knoevenagel condensation typically involves the reaction of furfural with malonic acid in the presence of a basic catalyst like pyridine or piperidine.[1][2][4] The Perkin reaction utilizes the condensation of furfural with an acid anhydride, such as acetic anhydride, and an alkali salt of the acid, like potassium acetate.[1][5]

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available this compound is typically offered at a purity of 99%.[2][6]

Q3: What are the key physical properties of this compound?

A3: this compound is a white to off-white or pale beige crystalline solid.[3][6] It is soluble in organic solvents like dichloromethane, diethyl ether, ethanol, and ethyl acetate, but only slightly soluble in water.[2] Key physical data includes:

  • Melting Point: 139-143 °C[2][3]

  • Boiling Point: 286 °C[2][3]

  • Molecular Weight: 138.12 g/mol [6]

Q4: What are the primary applications of this compound?

A4: this compound is a versatile intermediate in organic synthesis.[7] It is a key building block in the development of pharmaceuticals, particularly anti-cancer and anti-inflammatory agents.[7] It is also used in polymer chemistry for producing specialty polymers, resins, coatings, and adhesives with enhanced thermal stability.[7] Additionally, it finds applications in the food industry as a flavoring agent or precursor and in the synthesis of agrochemicals.[2][7]

Troubleshooting Guide

Low Product Yield

Q5: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A5: Low yield can stem from several factors related to your reaction conditions. Here are some common areas to investigate:

  • Sub-optimal Catalyst: The choice and amount of catalyst are crucial. In the Knoevenagel condensation, piperidinium acetate has been shown to provide good to excellent yields.[8] For the Perkin reaction, using potassium acetate can be advantageous as it allows the reaction to proceed rapidly at lower temperatures compared to sodium acetate.[1]

  • Incorrect Reaction Temperature: Temperature significantly impacts reaction rate and yield. For the Knoevenagel condensation using piperidine as a catalyst in pyridine, a reaction temperature of 95 °C has been shown to be effective.[9] An exothermic reaction can occur in the Perkin reaction, and controlling the temperature is important to avoid vigorous boiling.[1]

  • Inappropriate Reaction Time: The reaction may not be running to completion. For a Knoevenagel reaction with pyridine and piperidine, a reaction time of 2.5 hours at 95°C has been reported to give a high yield.[9] For the Perkin reaction, heating for 4 hours at 150°C has been suggested.[1]

  • Reagent Quality: The purity of your starting materials, particularly furfural, is important. It is recommended to use freshly distilled furfural.[1] Malonic acid should be dried before use.[1]

Product Impurity

Q6: My final product is off-white or yellow, and the melting point is broad. How can I improve the purity?

A6: A discolored product and a broad melting point are indicative of impurities. Here are some troubleshooting steps:

  • Purification by Recrystallization: Recrystallization is a highly effective method for purifying this compound.[1] A common and effective solvent system for recrystallization is dilute ethanol.[1] Other potential solvents include benzene or ligroin.[1]

  • Use of Decolorizing Carbon: If your product is colored, adding decolorizing charcoal (Norit) during the recrystallization process can help remove colored impurities.[1][10] The charcoal is then removed by hot gravity filtration.

  • Incomplete Reaction or Side Reactions: Impurities can arise from unreacted starting materials or the formation of side products. Ensure your reaction goes to completion by optimizing the reaction time and temperature. In the Perkin reaction, an exothermic phase needs to be controlled to prevent side reactions.[1]

Data on Reaction Parameters

Table 1: Effect of Catalyst on this compound Yield in Knoevenagel Condensation

CatalystReaction ConditionsYield (%)Reference
Piperidinium AcetateFurfural, Malonic Acid, 100 °C, 1 hGood to Excellent[8]
PiperidineFurfural, Malonic Acid, Pyridine, 95 °C, 2.5 h92.8[9]
Various OrganocatalystsFurfural, Malonic Acid, 100 °C, 3 hVaried[11]

Table 2: Optimized Conditions for Knoevenagel Condensation

ParameterOptimized ValueReference
Reactant Ratio (Furfural:Malonic Acid:Pyridine:Piperidine)1.0 : 1.4 : 2.4 : 0.025[9]
Temperature95 °C[9]
Reaction Time2.5 h[9]
Resulting Yield92.8%[9]
Resulting Purity99.5%[9]

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

This protocol is adapted from established procedures.[1][9]

Materials:

  • Furfural (freshly distilled)

  • Malonic acid (dried)

  • Pyridine (dried)

  • Piperidine

  • Concentrated aqueous ammonia

  • Hydrochloric acid (1:1 dilution)

  • Deionized water

  • Ethanol (for recrystallization)

  • Activated charcoal (optional)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine freshly distilled furfural (2 moles), dried malonic acid (2 moles), and dried pyridine (1.2 moles).

  • Heat the flask on a boiling water bath for 2 hours.

  • Cool the reaction mixture and dilute it with 200 ml of water.

  • Dissolve the resulting acid by adding concentrated aqueous ammonia.

  • Filter the solution through a fluted filter paper and wash the paper with three 80 ml portions of water.

  • Combine the filtrates and acidify with an excess of diluted (1:1) hydrochloric acid while stirring.

  • Cool the mixture in an ice bath for at least 1 hour to precipitate the this compound.

  • Filter the product, wash it with four 100 ml portions of cold water, and dry.

  • For further purification, recrystallize the crude product from dilute ethanol. Dissolve the acid in a slight excess of 50% ethanol, reflux with activated charcoal if necessary, filter hot, and allow to cool slowly to form colorless needles.

Purification by Two-Solvent Recrystallization

This is a general guide for two-solvent recrystallization.[12]

Solvent Selection:

  • Solvent 1: A solvent in which this compound is soluble at high temperatures but less soluble at room temperature (e.g., ethanol).

  • Solvent 2: A solvent in which this compound is insoluble at all temperatures and is miscible with Solvent 1 (e.g., water).

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot Solvent 1 in an Erlenmeyer flask.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Heat the solution to boiling and add Solvent 2 dropwise until the solution becomes cloudy.

  • Add a few drops of hot Solvent 1 until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of a cold mixture of the two solvents.

  • Dry the purified crystals.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Reactants (Furfural, Malonic Acid) reaction Knoevenagel Condensation (Heating) reactants->reaction catalyst Catalyst (e.g., Pyridine/Piperidine) catalyst->reaction cooling Cooling & Dilution reaction->cooling dissolution Dissolution in Ammonia cooling->dissolution filtration1 Filtration dissolution->filtration1 acidification Acidification (HCl) filtration1->acidification precipitation Precipitation acidification->precipitation crude_product Crude Product precipitation->crude_product recrystallization Recrystallization (e.g., Dilute Ethanol) crude_product->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 drying Drying filtration2->drying pure_product Pure this compound drying->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_yield Low Yield Troubleshooting cluster_purity Purity Troubleshooting start Problem Encountered low_yield Low Yield? start->low_yield impurity Impure Product? start->impurity check_catalyst Optimize Catalyst (e.g., Piperidinium Acetate) low_yield->check_catalyst Yes check_temp Adjust Temperature (e.g., 95°C for Knoevenagel) low_yield->check_temp Yes check_time Optimize Reaction Time (e.g., 2.5h) low_yield->check_time Yes check_reagents Check Reagent Purity (Distill Furfural) low_yield->check_reagents Yes recrystallize Recrystallize Product (e.g., Dilute Ethanol) impurity->recrystallize Yes decolorize Use Decolorizing Carbon impurity->decolorize Yes optimize_conditions Optimize Reaction Conditions (Time, Temp) impurity->optimize_conditions Yes solution Improved Purity & Yield check_catalyst->solution check_temp->solution check_time->solution check_reagents->solution recrystallize->solution decolorize->solution optimize_conditions->solution

Caption: Troubleshooting decision tree for this compound synthesis.

References

How to handle and store 3-(2-Furyl)acrylic acid safely

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 3-(2-Furyl)acrylic acid. It includes troubleshooting guides and frequently asked questions (FAQs) for common experimental procedures.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its common applications?

This compound is a light-sensitive, white to brown solid organic compound.[1] It serves as a valuable intermediate in organic synthesis. Key applications include its role in the preparation of pharmaceuticals, such as drugs for schistosomiasis, and in the synthesis of other chemicals like heptanedioic acid.[2] It is also used in the preparation of certain polymers and as a reactant in various chemical reactions, including esterification and Diels-Alder reactions.[3]

2. What are the primary hazards associated with this compound?

The primary hazards of this compound are irritation to the eyes, skin, and respiratory system.[1] It is important to avoid inhalation of dust and direct contact with the skin and eyes.[1] While not classified as a highly toxic substance, its toxicological properties have not been fully investigated, and caution is advised.[4]

3. What personal protective equipment (PPE) should be worn when handling this compound?

When working with this compound, the following personal protective equipment is recommended:

  • Eye Protection: Chemical safety goggles or glasses that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[4]

  • Hand Protection: Appropriate chemical-resistant gloves, such as nitrile or butyl rubber, to prevent skin exposure.[4]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 or equivalent particulate respirator should be used.[5] Work should ideally be conducted in a well-ventilated area or under a chemical fume hood.[2]

  • Skin and Body Protection: A lab coat or other appropriate protective clothing should be worn to prevent skin contact.[4]

4. How should this compound be stored?

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] It should be kept away from incompatible substances, particularly strong oxidizing agents.[6] The compound is also noted to be light-sensitive, so storage in an opaque or amber container is advisable.[7]

5. What is the proper procedure for disposing of this compound waste?

Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations.[6] It should be treated as a chemical waste and disposed of through a licensed professional waste disposal service.[8] Do not allow the material to enter drains or the environment.[2]

Physical and Chemical Properties

PropertyValueReference(s)
Molecular Formula C₇H₆O₃[9]
Molecular Weight 138.12 g/mol [9]
Appearance White to brown solid/powder[3]
Melting Point 139-143 °C[6][7]
Boiling Point 286 °C[6][7]
Solubility Soluble in dichloromethane, diethyl ether, ethanol, benzene, and acetic acid. Slightly soluble in water (2 g/L at 20 °C).[3][7]
Storage Temperature Below +30°C[3]

Experimental Protocols and Troubleshooting

Synthesis of this compound via Knoevenagel Condensation

Detailed Methodology:

This procedure is adapted from the Knoevenagel condensation reaction between furfural and malonic acid.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine freshly distilled furfural (1 equivalent), dried malonic acid (1 equivalent), and pyridine (as a catalyst).

  • Reaction: Heat the mixture in a water bath with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and dilute it with water. Acidify the solution with hydrochloric acid to precipitate the crude this compound.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. For higher purity, the product can be recrystallized from a suitable solvent such as a dilute ethanol solution.

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
Low or no product yield - Impure or wet reactants (furfural, malonic acid).- Inactive catalyst (old pyridine).- Insufficient reaction time or temperature.- Use freshly distilled furfural and thoroughly dried malonic acid.- Use a fresh bottle of pyridine or dry it over potassium hydroxide.- Ensure the reaction is heated adequately and monitor by TLC until the starting material is consumed.
Product is dark or oily - Side reactions due to overheating.- Impurities in the starting materials.- Maintain a consistent and appropriate reaction temperature.- Purify starting materials before the reaction.- Purify the crude product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities.
Difficulty in precipitating the product - Insufficient acidification.- Product is too soluble in the reaction mixture.- Check the pH of the solution to ensure it is acidic enough to protonate the carboxylate.- Cool the mixture in an ice bath to reduce solubility and promote crystallization. If necessary, add a small seed crystal.
Esterification of this compound

Detailed Methodology:

This is a general procedure for Fischer esterification.

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., ethanol).

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux with stirring for several hours. The reaction is an equilibrium, so using excess alcohol helps to drive it towards the product.

  • Work-up: After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution). Extract the ester with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure. The crude ester can be further purified by distillation or column chromatography.

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
Incomplete reaction - Insufficient catalyst or reaction time.- Presence of water in the reactants or glassware.- Add a bit more acid catalyst.- Extend the reflux time and monitor by TLC.- Use dry glassware and anhydrous alcohol.
Low yield after work-up - Ester hydrolysis back to the carboxylic acid during neutralization.- Loss of product during extraction due to its partial water solubility.- Perform the neutralization and extraction steps quickly and at a low temperature.- Use a saturated sodium bicarbonate solution for neutralization.- Perform multiple extractions with the organic solvent to ensure complete recovery.
Side reactions (e.g., polymerization) - The acrylic double bond can be prone to polymerization at high temperatures.- Consider using a polymerization inhibitor if heating for extended periods.- Use milder reaction conditions if possible, for example, by converting the carboxylic acid to an acid chloride first, followed by reaction with the alcohol at a lower temperature.
Amide Synthesis from this compound

Detailed Methodology:

This procedure utilizes a common peptide coupling agent.

  • Acid Activation: Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). Add a coupling reagent (e.g., EDC or DCC) and an activator (e.g., HOBt).

  • Amine Addition: To this mixture, add the desired amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Reaction: Stir the reaction mixture at room temperature until completion (monitor by TLC).

  • Work-up: Filter off any solid byproducts (e.g., DCU if DCC is used). Wash the filtrate with dilute acid, then with a base, followed by water and brine.

  • Purification: Dry the organic layer over an anhydrous salt, and remove the solvent under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
Low conversion to amide - Inactive coupling reagents due to moisture.- Insufficient base to neutralize the carboxylic acid and any acid byproducts.- Use anhydrous solvents and fresh coupling reagents.- Ensure at least two equivalents of base are used if the amine is used as a salt.
Formation of N-acylurea byproduct - A common side reaction with carbodiimide coupling agents.- Add an activator like HOBt or HOAt to suppress this side reaction.- Choose an alternative coupling reagent such as HATU.
Difficulty in purification - Byproducts from the coupling reagents can be difficult to remove.- If using DCC, the DCU byproduct is often insoluble in many organic solvents and can be filtered off. If it remains soluble, purification by column chromatography is usually effective.- Using EDC and HOBt often leads to more water-soluble byproducts that can be removed during the aqueous work-up.

Visual Logical Workflows

safe_handling_workflow Safe Handling Workflow for this compound start Start Experiment ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Respirator (if weighing powder) start->ppe fume_hood Work in a Well-Ventilated Area (preferably a chemical fume hood) ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Chemical Reaction dissolve->reaction cleanup Clean Up Work Area reaction->cleanup waste Dispose of Waste Properly cleanup->waste end End of Experiment waste->end

Caption: A logical workflow for the safe handling of this compound.

storage_decision_tree Decision Tree for Proper Storage of this compound start Received this compound check_container Is the container tightly sealed? start->check_container seal_container Seal the container tightly. check_container->seal_container No find_location Find a suitable storage location. check_container->find_location Yes seal_container->find_location is_cool_dry Is the location cool and dry? find_location->is_cool_dry find_another_location Find a different location. is_cool_dry->find_another_location No is_ventilated Is the location well-ventilated? is_cool_dry->is_ventilated Yes find_another_location->find_location is_ventilated->find_another_location No is_away_from_incompatibles Is it away from oxidizing agents and direct light? is_ventilated->is_away_from_incompatibles Yes is_away_from_incompatibles->find_another_location No store_here Store the chemical here. is_away_from_incompatibles->store_here Yes end Properly Stored store_here->end

Caption: A decision-making workflow for the correct storage of this compound.

References

Technical Support Center: Degradation Pathways of 3-(2-Furyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Furyl)acrylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound can degrade through both microbial and abiotic pathways.

  • Microbial Degradation: While specific pathways for this compound are not extensively documented, based on the metabolism of similar furan compounds like furfural, a likely pathway involves the initial transformation of the acrylic acid side chain and subsequent opening of the furan ring. The degradation of furfural is known to proceed via 2-furoic acid, which is then metabolized to 2-oxoglutarate[1][2]. It is plausible that this compound degradation converges with this pathway.

  • Abiotic Degradation:

    • Photodegradation: Exposure to UVA light can induce a [2+2] photocycloaddition dimerization of trans-3-(2-furyl)acrylic acid to form cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid[3].

    • Thermal Degradation: At elevated temperatures, acrylic polymers, in general, undergo degradation through main-chain and side-chain scission[4][5]. For this compound, this could involve decarboxylation and cleavage of the furan ring.

    • Oxidative Degradation: The furan ring is susceptible to oxidation, which can lead to the formation of reactive intermediates like epoxides or cis-enediones, ultimately resulting in ring cleavage[6].

Q2: What are the expected major intermediates and final products of this compound degradation?

A2: The intermediates and final products depend on the degradation pathway.

  • Microbial Metabolism: Based on analogous furan degradation, intermediates could include hydroxylated derivatives of the furan ring and compounds resulting from the cleavage of the acrylic side chain. The ultimate end products in aerobic microbial degradation are typically carbon dioxide and water[7].

  • Photodegradation: The primary product under UVA irradiation is cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid[3].

  • Thermal Degradation: At high temperatures, thermal decomposition of acrylic polymers can yield carbon dioxide, water, and various low molecular weight organic acids like acetate and formate[8][9].

Q3: Which microorganisms are known to degrade furan compounds like this compound?

A3: Several microorganisms, primarily Gram-negative aerobic bacteria, have been identified to degrade furanic compounds. While specific studies on this compound are limited, organisms known to degrade furfural and 2-furoic acid, such as Pseudomonas and Cupriavidus species, are strong candidates for its degradation[1][10].

Troubleshooting Guides

Guide 1: Microbial Degradation Experiments
Issue Possible Cause(s) Troubleshooting Step(s)
No degradation of this compound observed. 1. Inappropriate microbial strain. 2. Toxicity of the compound at the tested concentration. 3. Suboptimal culture conditions (pH, temperature, aeration). 4. Lack of necessary co-substrates or nutrients.1. Use a known furan-degrading microbial strain or an enriched culture from a contaminated site. 2. Test a range of lower concentrations of this compound. 3. Optimize culture conditions based on the requirements of the specific microorganism. 4. Ensure the growth medium is supplemented with essential nutrients and a potential co-substrate if cometabolism is required[7].
Inconsistent degradation rates between replicates. 1. Inhomogeneous inoculum. 2. Variability in experimental setup (e.g., shaking speed, temperature). 3. Contamination of the culture.1. Ensure the inoculum is well-mixed before addition to the cultures. 2. Maintain consistent experimental conditions for all replicates. 3. Check for contamination by microscopy and plating on control media.
Difficulty in identifying degradation intermediates. 1. Low concentration of intermediates. 2. Unstable intermediates. 3. Inadequate analytical method.1. Use a higher starting concentration of the parent compound or analyze samples at earlier time points. 2. Use derivatization techniques to stabilize reactive intermediates before analysis. 3. Employ sensitive analytical techniques like LC-MS/MS or GC-MS for metabolite identification.
Guide 2: Analytical Methods (HPLC & GC-MS)
Issue Possible Cause(s) Troubleshooting Step(s)
HPLC: Poor peak shape (tailing or fronting) for this compound or its metabolites. 1. Secondary interactions with the stationary phase. 2. Sample solvent stronger than the mobile phase. 3. Column contamination or degradation.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Consider a different column chemistry[11]. 2. Dissolve the sample in the mobile phase or a weaker solvent[12]. 3. Flush the column with a strong solvent or replace the guard column[13].
HPLC: Drifting retention times. 1. Change in mobile phase composition. 2. Temperature fluctuations. 3. Column equilibration issues.1. Prepare fresh mobile phase and ensure proper mixing and degassing[14][15]. 2. Use a column oven to maintain a constant temperature[14]. 3. Ensure the column is adequately equilibrated with the mobile phase before injections[14].
GC-MS: No or low signal for analytes. 1. Inefficient derivatization. 2. Thermal degradation of the analyte in the injector. 3. Poor extraction from the sample matrix.1. Optimize derivatization conditions (reagent concentration, temperature, time). 2. Use a lower injector temperature or a pulsed splitless injection. 3. Test different extraction solvents and techniques (e.g., liquid-liquid extraction, solid-phase extraction)[16].
GC-MS: Co-elution of peaks. 1. Inadequate chromatographic separation.1. Optimize the GC temperature program (e.g., slower ramp rate). 2. Use a column with a different stationary phase polarity[17].

Experimental Protocols

Protocol 1: Microbial Degradation Assay
  • Culture Preparation: Prepare a minimal salt medium appropriate for the chosen microbial strain.

  • Inoculation: Inoculate the medium with a pre-cultured microbial strain to an initial optical density (OD600) of 0.1.

  • Substrate Addition: Add a sterile stock solution of this compound to the desired final concentration (e.g., 100 mg/L).

  • Incubation: Incubate the cultures under optimal growth conditions (e.g., 30°C, 150 rpm).

  • Sampling: Withdraw aliquots at regular time intervals (e.g., 0, 6, 12, 24, 48 hours).

  • Sample Preparation: Centrifuge the samples to remove bacterial cells. Filter the supernatant through a 0.22 µm filter.

  • Analysis: Analyze the concentration of this compound and potential metabolites in the supernatant using HPLC or GC-MS.

Protocol 2: HPLC Analysis of this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid to suppress ionization).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength corresponding to the absorbance maximum of this compound (around 300-320 nm).

  • Quantification: Use an external calibration curve with standards of known concentrations.

Visualizations

Microbial_Degradation_Pathway This compound This compound Side-chain modification Side-chain modification This compound->Side-chain modification Oxidation/ Reduction Hydroxylated furan intermediates Hydroxylated furan intermediates Side-chain modification->Hydroxylated furan intermediates Hydroxylation Ring cleavage products Ring cleavage products Hydroxylated furan intermediates->Ring cleavage products Dioxygenase Central metabolism Central metabolism Ring cleavage products->Central metabolism Further degradation CO2 + H2O CO2 + H2O Central metabolism->CO2 + H2O Respiration

Caption: Proposed microbial degradation pathway for this compound.

Abiotic_Degradation_Pathways cluster_photo Photodegradation cluster_thermal Thermal Degradation 3-(2-Furyl)acrylic acid_photo This compound Dimer cis-3,4-di-2-furanyl-1,2- cyclobutanedicarboxylic acid 3-(2-Furyl)acrylic acid_photo->Dimer UVA light [2+2] cycloaddition 3-(2-Furyl)acrylic acid_thermal This compound Low_MW_products CO2, H2O, smaller organic acids 3-(2-Furyl)acrylic acid_thermal->Low_MW_products High temperature Scission/Decarboxylation

Caption: Abiotic degradation pathways of this compound.

Experimental_Workflow Start Start Degradation_Experiment Set up degradation experiment (microbial or abiotic) Start->Degradation_Experiment Sampling Collect samples at time points Degradation_Experiment->Sampling Sample_Prep Sample preparation (centrifugation, filtration, extraction) Sampling->Sample_Prep Analysis Analytical measurement (HPLC, GC-MS) Sample_Prep->Analysis Data_Processing Data processing and interpretation Analysis->Data_Processing End End Data_Processing->End

Caption: General experimental workflow for studying degradation.

References

Overcoming solubility issues of 3-(2-Furyl)acrylic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals during experiments with 3-(2-Furyl)acrylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white to off-white crystalline solid.[1][2] It is sparingly soluble in water but demonstrates good solubility in several organic solvents. Qualitative solubility information indicates it is soluble in dichloromethane, diethyl ether, ethanol, benzene, and acetic acid.[1][3][4][5]

Q2: I am observing poor solubility of this compound in my reaction. What are the initial troubleshooting steps?

A2: When encountering solubility issues, consider the following initial steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. Refer to the solubility data table below for guidance.

  • Temperature Adjustment: Gently heating the mixture can significantly improve solubility.

  • Particle Size Reduction: Grinding the crystalline solid to a fine powder increases the surface area, which can enhance the dissolution rate.

  • Purity Check: Impurities can sometimes affect solubility. Confirm the purity of your this compound.

Q3: How does pH affect the solubility of this compound in aqueous solutions?

A3: this compound is a carboxylic acid with a predicted pKa of approximately 4.39.[1][4] This means its solubility in water is highly pH-dependent.

  • Below its pKa (acidic conditions): It will exist predominantly in its neutral, less soluble form.

  • Above its pKa (alkaline conditions): It will be deprotonated to its carboxylate salt, which is significantly more soluble in water. Therefore, adjusting the pH to be neutral or slightly alkaline with a base (e.g., sodium bicarbonate, sodium hydroxide) can dramatically increase its aqueous solubility.

Q4: Can I use a co-solvent system to improve the solubility of this compound?

A4: Yes, using a co-solvent system is a very effective strategy. Since this compound is soluble in alcohols like ethanol, creating a mixture of water and a miscible organic solvent (e.g., ethanol, methanol, DMSO, or DMF) can significantly enhance its solubility. A common practice for recrystallization, which indicates a good solvent system, is the use of a dilute ethanol solution.[6]

Q5: Are there any advanced techniques to overcome severe solubility issues, particularly for formulation development?

A5: For challenging cases, especially in drug development, advanced techniques can be employed:

  • Solid Dispersions: This involves dispersing the this compound in an inert carrier matrix at the solid-state. This can be achieved by methods like melt extrusion or solvent evaporation, often leading to an amorphous form with enhanced solubility and dissolution rates.

  • Micronization: Reducing the particle size to the micron or sub-micron level can increase the surface area and improve the dissolution rate.

Solubility Data

The following table summarizes the known solubility data for this compound in various solvents.

SolventSolubilityTemperature (°C)Citation
Water2 g/L20[1][4]
Water1 g / 500 mL (0.2 g/100mL)15[1]
DichloromethaneSolubleNot Specified[1][3][4][5]
Diethyl EtherSolubleNot Specified[1][3][4][5]
EthanolSolubleNot Specified[1]
BenzeneSolubleNot Specified[1]
Acetic AcidSolubleNot Specified[1]
Carbon DisulfideInsolubleNot Specified[1]

Note: "Soluble" indicates that the source states solubility without providing specific quantitative data.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the preparation of a stock solution of this compound in a common organic solvent for use in organic reactions.

Materials:

  • This compound

  • Ethanol (or other suitable organic solvent like DMSO or DMF)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper

Procedure:

  • Weigh the desired amount of this compound.

  • Transfer the solid to the volumetric flask.

  • Add a portion of the solvent (e.g., about half the final volume).

  • Stir the mixture at room temperature until the solid is fully dissolved. Gentle heating may be applied if necessary.

  • Once dissolved, allow the solution to return to room temperature.

  • Add the solvent to the final volume mark on the volumetric flask.

  • Mix thoroughly to ensure a homogeneous solution.

Protocol 2: Dissolving this compound in an Aqueous Buffer using pH Adjustment

This protocol is suitable for reactions conducted in aqueous media where the carboxylate salt of this compound is desired.

Materials:

  • This compound

  • Deionized water

  • A suitable base (e.g., 1 M NaOH or NaHCO₃ solution)

  • pH meter

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend the weighed this compound in the desired volume of deionized water in a beaker.

  • Begin stirring the suspension.

  • Slowly add the base solution dropwise while monitoring the pH with a calibrated pH meter.

  • Continue adding the base until the this compound fully dissolves and the pH is above its pKa (e.g., pH 7-8).

  • The resulting clear solution contains the sodium salt of this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with this compound check_solvent Is the solvent appropriate? (Refer to solubility table) start->check_solvent increase_temp Increase Temperature (gentle heating) check_solvent->increase_temp Yes use_cosolvent Use a Co-solvent System (e.g., Water/Ethanol) check_solvent->use_cosolvent No reduce_particle_size Reduce Particle Size (Grind the solid) increase_temp->reduce_particle_size adjust_ph Is the reaction in aqueous medium? reduce_particle_size->adjust_ph use_cosolvent->adjust_ph add_base Adjust pH > 5 (e.g., with NaHCO3) adjust_ph->add_base Yes advanced_methods Consider Advanced Methods (Solid Dispersion, Micronization) adjust_ph->advanced_methods No success Solubility Issue Resolved add_base->success advanced_methods->success

Troubleshooting workflow for this compound solubility.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-(2-Furyl)acrylic Acid and Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reported biological activities of 3-(2-Furyl)acrylic acid and the well-characterized cinnamic acid. While cinnamic acid and its derivatives have been the subject of extensive research, this document highlights the significant gap in the publicly available experimental data for the biological activities of this compound, a structurally related compound.

Introduction

Cinnamic acid, a naturally occurring aromatic carboxylic acid, is widely recognized for its diverse pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects. Its structural analogue, this compound, which features a furan ring instead of a benzene ring, presents an interesting subject for comparative biological evaluation. This guide synthesizes the available experimental data for both compounds to facilitate further research and drug discovery efforts.

Antimicrobial Activity

A substantial body of evidence exists for the antimicrobial properties of cinnamic acid against a range of bacteria and fungi. In contrast, quantitative data for this compound is sparse.

Table 1: Comparative Antimicrobial Activity (MIC Values)

CompoundMicroorganismTypeMIC (µg/mL)Reference(s)
Cinnamic Acid Escherichia coliGram-negative Bacteria>5000[1]
Staphylococcus aureusGram-positive Bacteria>5000[1]
Mycobacterium tuberculosisAcid-fast Bacteria270–675[1]
Candida albicansFungus405[1]
This compound Candida albicansFungusActive at 64
Escherichia coliGram-negative BacteriaSuppresses at 64
Staphylococcus aureusGram-positive BacteriaSuppresses at 64

Note: The data for this compound indicates activity at a specific concentration but does not represent a minimum inhibitory concentration (MIC) determined through serial dilution.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.

  • Preparation of Microbial Inoculum: A fresh culture of the test microorganism is prepared on an appropriate agar medium. A suspension of the microorganism is made in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ CFU/mL for bacteria.[1] This suspension is then diluted in the appropriate broth medium to achieve a final concentration of about 5 x 10⁵ CFU/mL.[1]

  • Preparation of Test Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compounds are then made in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plate includes a positive control (microorganism in broth without the test compound) and a negative control (broth only). The plate is then incubated under suitable conditions (e.g., 35-37°C for 18-24 hours for bacteria).[1]

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare microbial inoculum C Inoculate 96-well plate A->C B Prepare serial dilutions of test compounds B->C D Incubate plate C->D E Observe for microbial growth D->E F Determine MIC E->F

Experimental workflow for MIC determination.

Antioxidant Activity

The antioxidant capacity of cinnamic acid and its derivatives is well-documented, primarily attributed to their ability to scavenge free radicals. For this compound, there is a notable absence of published data from common antioxidant assays.

Table 2: Comparative Antioxidant Activity (IC50 Values)

CompoundAssayIC50 (µM)Reference(s)
Cinnamic Acid DPPH>1000[2]
ABTS>1000[2]
This compound DPPHData not available
ABTSData not available

Note: Lower IC50 values indicate higher antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate antioxidant activity.

  • Preparation of Reagents: A stock solution of the test compound is prepared in a suitable solvent like methanol. A working solution of DPPH (e.g., 0.1 mM) is also prepared in the same solvent.[2]

  • Assay Procedure: In a 96-well plate, different concentrations of the test compound are mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.[2]

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[2]

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a microplate reader.[2]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.[2]

G A Prepare test compound and DPPH solutions B Mix solutions in 96-well plate A->B C Incubate in the dark B->C D Measure absorbance at 517 nm C->D E Calculate % scavenging activity D->E F Determine IC50 value E->F

Workflow for the DPPH antioxidant assay.

Cytotoxic Activity

Cinnamic acid and its derivatives have demonstrated cytotoxic effects against various cancer cell lines. For this compound, there is a lack of published data on its cytotoxic potential.

Table 3: Comparative Cytotoxic Activity (IC50 Values)

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
Cinnamic Acid Derivative HeLaCervical Adenocarcinoma42 - 166[3]
K562Myelogenous Leukemia42 - 166[3]
Fem-xMalignant Melanoma42 - 166[3]
MCF-7Breast Cancer42 - 166[3]
This compound VariousData not available
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.

  • Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

G A Seed cells in 96-well plate B Treat cells with test compound A->B C Add MTT solution and incubate B->C D Add solubilizing agent C->D E Measure absorbance D->E F Calculate % cell viability and IC50 E->F

General workflow of the MTT cytotoxicity assay.

Anti-inflammatory Activity and Modulated Signaling Pathways

Cinnamic acid and its derivatives are known to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways. There is currently no available data on the anti-inflammatory activity or the signaling pathways modulated by this compound.

Cinnamic acid has been shown to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This is achieved through the modulation of signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway.

G cluster_pathway Cinnamic Acid Anti-inflammatory Pathway Cinnamic Acid Cinnamic Acid IKK IKK Phosphorylation Cinnamic Acid->IKK inhibits IκBα IκBα Degradation IKK->IκBα NF-κB NF-κB Nuclear Translocation IκBα->NF-κB Pro-inflammatory Genes Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) NF-κB->Pro-inflammatory Genes activates

Inhibition of the NF-κB signaling pathway by Cinnamic Acid.

Conclusion

This comparative guide underscores the extensive body of research detailing the multifaceted biological activities of cinnamic acid. The available data provides a solid foundation for its potential applications in drug development. Conversely, this guide brings to light a significant deficit in the scientific literature concerning the biological properties of this compound. While its structural similarity to cinnamic acid suggests it may possess interesting bioactivities, the lack of empirical data on its antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects represents a clear and compelling area for future research. Scientists and drug development professionals are encouraged to explore the potential of this under-investigated compound.

References

A Comparative Analysis of the Antimicrobial Efficacy of 3-(2-Furyl)acrylic Acid Esters and Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel antimicrobial agents, derivatives of 3-(2-Furyl)acrylic acid have garnered significant interest due to their potential therapeutic applications. This guide provides a comparative overview of the antimicrobial efficacy of two major classes of these derivatives: esters and amides. By examining available experimental data, this report aims to inform researchers, scientists, and drug development professionals on the relative potencies and spectrum of activity of these compounds.

Executive Summary

The available scientific literature suggests that both this compound esters and amides exhibit antimicrobial properties, with their efficacy being highly dependent on the specific chemical modifications and the target microorganisms. A key study on the 3-(5-nitro-2-furyl)acrylic acid scaffold indicates that esters may possess superior antimycotic (anti-fungal) activity compared to their corresponding amides. The introduction of an amino group to form an amide was found to decrease the antimycotic effect. Furthermore, the length of the alkyl chain in the ester derivatives also plays a role, with antimycotic activity diminishing as the chain length increases.

For antibacterial activity, the data is more varied. Monosaccharide esters of this compound have been reported to be largely inactive or only weakly active against Gram-positive bacteria. In contrast, certain amide derivatives have demonstrated activity against bacterial strains, although comprehensive comparative data against their ester counterparts is limited. The parent compound, (E)-3-(furan-2-yl)acrylic acid, has shown notable activity against various species of Candida.

Quantitative Data Comparison

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound derivatives. It is important to note that a direct comparison is challenging due to the limited number of studies that evaluate both esters and amides against the same microbial strains under identical conditions. The data presented here is collated from various sources to provide a comparative perspective.

Table 1: Antifungal Activity of this compound and Its Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
(E)-3-(furan-2-yl)acrylic acidCandida albicans64[1]
(E)-3-(furan-2-yl)acrylic acidCandida glabrata512[1]
(E)-3-(furan-2-yl)acrylic acidCandida parapsilosis256[1]
(E)-3-(furan-2-yl)acrylic acidCandida tropicalis128[1]
3-(5-nitro-2-furyl)acrylic acid estersYeasts (general)Generally lower MICs[2]
3-(5-nitro-2-furyl)acrylic acid amidesYeasts (general)Generally higher MICs[2]

Table 2: Antibacterial Activity of this compound Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
3-(2-furyl)acrylate monosaccharide estersGram-positive bacteriaWeakly active or inactive
3-(5-nitro-2-furyl)acrylic acid esters & amidesEscherichia coli, Staphylococcus aureusActive (specific MICs not available in abstract)[2]

Experimental Protocols

The antimicrobial efficacy data presented in this guide were primarily determined using standard microbiological techniques, namely the Broth Microdilution Method and the Kirby-Bauer Disk Diffusion Susceptibility Test.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration (typically 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Inoculum Preparation and Plating: A standardized suspension of the test microorganism is swabbed uniformly across the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Application of Disks: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement of Inhibition Zone: The antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters.

Mechanism of Action

The precise signaling pathways and molecular targets of this compound esters and amides are not yet fully elucidated. However, for the related 3-(5-nitro-2-furyl)acrylic acid derivatives, the inhibitory effect on microbial growth is attributed to the blocking of bioenergetic processes, with a particular impact on glycolysis [2]. It is hypothesized that the furan ring, a common scaffold in many biologically active compounds, plays a crucial role in the interaction with microbial cellular components. The ester and amide functionalities likely influence the compound's physicochemical properties, such as solubility, cell permeability, and interaction with target enzymes or receptors, thereby modulating the overall antimicrobial potency.

Visualizing Experimental and Logical Relationships

To better understand the workflow of antimicrobial efficacy testing and the structure-activity relationship concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Susceptibility Testing cluster_data Data Analysis ester This compound Esters mic Broth Microdilution (MIC Determination) ester->mic disk Disk Diffusion (Zone of Inhibition) ester->disk amide This compound Amides amide->mic amide->disk comparison Efficacy Comparison mic->comparison disk->comparison

Caption: Workflow for comparing antimicrobial efficacy.

structure_activity_relationship cluster_derivatives Derivatives cluster_factors Modulating Factors parent This compound Core ester Ester (-COOR) parent->ester amide Amide (-CONR'R'') parent->amide chain_length Alkyl Chain Length (R) ester->chain_length substitution Amine Substitution (R', R'') amide->substitution efficacy Antimicrobial Efficacy chain_length->efficacy substitution->efficacy

Caption: Factors influencing antimicrobial efficacy.

Conclusion

Based on the currently available data, this compound esters, particularly those with shorter alkyl chains, appear to be more promising candidates for antifungal drug development as compared to their amide counterparts. The comparative antibacterial efficacy remains less clear and warrants further investigation with head-to-head studies. Future research should focus on synthesizing and screening a wider range of ester and amide derivatives against a standardized panel of bacterial and fungal pathogens to establish a more definitive structure-activity relationship. Elucidating the specific molecular targets and mechanisms of action will also be critical for the rational design of more potent and selective antimicrobial agents based on the this compound scaffold.

References

In Vitro Validation of the Anticancer Properties of 3-(2-Furyl)acrylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer properties of various derivatives of 3-(2-Furyl)acrylic acid. The data presented is compiled from recent scientific literature to aid in the evaluation of these compounds as potential therapeutic agents. This document summarizes quantitative data in structured tables, offers detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows.

Comparative Anticancer Activity

The in vitro cytotoxic effects of several this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

A study on a series of acrylic acid and acrylate ester derivatives revealed varying levels of cytotoxicity against the MCF-7 human breast cancer cell line. Notably, some methyl acrylate esters demonstrated significant antiproliferative activity.[1] Another investigation into 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives showed moderate cytotoxic effects against MDA-MB-468 and T-47D breast cancer cell lines.[2][3]

For comparative purposes, the parent compound, acrylamide, has been shown to induce cytotoxic, anti-proliferative, and apoptotic effects in A549 human lung adenocarcinoma cells, with a reported IC50 of 4.6 mM after 24 hours of exposure.[4]

Table 1: In Vitro Cytotoxicity of Acrylic Acid and Acrylate Ester Derivatives against MCF-7 Cells
Compound IDDerivative TypeR GroupIC50 (µM) ± SD
5a Acrylic Acid3,4-dimethoxyphenyl9.31 ± 0.45
5b Acrylic Acid3,4,5-trimethoxyphenyl5.12 ± 0.28
6a Methyl Acrylate3,4-dimethoxyphenyl6.74 ± 0.33
6e Methyl Acrylate3,4,5-trimethoxyphenyl2.57 ± 0.16
6f Ethyl Acrylate3,4,5-trimethoxyphenyl3.26 ± 0.21
6h n-Propyl Acrylate3,4,5-trimethoxyphenyl7.08 ± 0.39
CA-4 (Combretastatin A-4) Reference Drug-0.012 ± 0.001

Data sourced from a study on newly synthesized acrylate derivatives as potential anticancer agents.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[1]

Cell Cycle Analysis

Flow cytometry is employed to analyze the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Cells are treated with the IC50 concentration of the test compound for 48 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol at 4°C overnight.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis is assessed using an Annexin V-FITC and propidium iodide (PI) double staining assay.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 hours.

  • Staining: The treated cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound derivatives are often associated with the induction of apoptosis and cell cycle arrest. The underlying molecular mechanisms can involve the modulation of key signaling pathways.

One study on an active methyl acrylate ester derivative (Compound 6e) demonstrated its ability to arrest MCF-7 cells in the G2/M phase of the cell cycle. Furthermore, this compound was found to upregulate the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[1] This modulation of apoptosis-related proteins suggests an intrinsic pathway of apoptosis induction.

Apoptosis Induction Pathway

The following diagram illustrates a simplified workflow for assessing apoptosis induction and a potential signaling pathway affected by this compound derivatives.

cluster_workflow Experimental Workflow: Apoptosis Assessment cluster_pathway Potential Signaling Pathway: Intrinsic Apoptosis CancerCells Cancer Cells Treatment Treatment with 3-(2-Furyl)acrylic Acid Derivative CancerCells->Treatment Incubation Incubation Treatment->Incubation AnnexinV_PI Annexin V-FITC/PI Staining Incubation->AnnexinV_PI FlowCytometry Flow Cytometry Analysis AnnexinV_PI->FlowCytometry ApoptosisQuantification Quantification of Apoptotic Cells FlowCytometry->ApoptosisQuantification Derivative 3-(2-Furyl)acrylic Acid Derivative p53 p53 Derivative->p53 Upregulates Bcl2 Bcl-2 Derivative->Bcl2 Downregulates Bax Bax p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Workflow for apoptosis assessment and a potential signaling pathway.

Cell Cycle Arrest Mechanism

The diagram below illustrates the experimental workflow for cell cycle analysis and the resulting cell cycle arrest.

cluster_workflow Experimental Workflow: Cell Cycle Analysis cluster_arrest Mechanism: G2/M Phase Arrest CancerCells Cancer Cells Treatment Treatment with 3-(2-Furyl)acrylic Acid Derivative CancerCells->Treatment Incubation Incubation Treatment->Incubation Fixation Cell Fixation Incubation->Fixation PI_Staining Propidium Iodide Staining Fixation->PI_Staining FlowCytometry Flow Cytometry Analysis PI_Staining->FlowCytometry CellCycleDistribution Cell Cycle Phase Distribution FlowCytometry->CellCycleDistribution G1 G1 Phase S S Phase G1->S G2_M G2/M Phase S->G2_M CellDivision Cell Division G2_M->CellDivision Derivative 3-(2-Furyl)acrylic Acid Derivative Derivative->G2_M Arrests

Caption: Workflow for cell cycle analysis and mechanism of G2/M arrest.

References

A Comparative Analysis of 3-(2-Furyl)acrylic Acid and its Saturated Analogue, 3-(2-Furyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the physicochemical properties, biological activities, and synthesis of 3-(2-Furyl)acrylic acid and 3-(2-Furyl)propanoic acid.

This guide provides a detailed comparative study of this compound, an unsaturated carboxylic acid, and its saturated counterpart, 3-(2-furyl)propanoic acid. By examining their chemical properties, biological functions, and synthetic pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in their work.

Physicochemical Properties

The saturation of the acrylic acid side chain in this compound to form 3-(2-furyl)propanoic acid results in notable differences in their physical and chemical characteristics. This compound is a white to off-white crystalline solid, a trait attributed to its planar structure and potential for intermolecular hydrogen bonding and π-π stacking.[1] In contrast, 3-(2-furyl)propanoic acid is described as an almost white to brown crystalline powder.[2] The presence of the conjugated double bond in the acrylic acid derivative also influences its electronic properties and reactivity.[1]

PropertyThis compound3-(2-Furyl)propanoic acid
Molecular Formula C₇H₆O₃[3][4][5][6]C₇H₈O₃[7][8]
Molecular Weight 138.12 g/mol [3][4][5][6]140.14 g/mol [7][8]
Melting Point 139-141 °C[3]56-60 °C[7]
Boiling Point 286 °C[3]200-203 °C[7]
Appearance White to off-white crystalline solid[1]Almost white to brown crystalline powder[2]
Solubility Soluble in dichloromethane and diethyl ether.[9][10]Data not readily available, but expected to have similar solubility in organic solvents.

Biological Activity: A Focus on Antimicrobial Properties

Both this compound and its derivatives have demonstrated notable antimicrobial activity. The core furan structure is a common motif in many biologically active compounds and is known to contribute to a range of therapeutic properties, including antibacterial, antifungal, and anti-inflammatory effects.[7]

A study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which are structurally related to 3-(2-furyl)propanoic acid, reported good antimicrobial activity against the yeast-like fungi Candida albicans, and the bacteria Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL.[5][11][12][13] This suggests that the saturated analogue retains significant antimicrobial potential.

Mechanism of Action: Interference with Bacterial Quorum Sensing

A plausible mechanism for the antimicrobial activity of these furan derivatives is the inhibition of bacterial quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, such as biofilm formation and the production of virulence factors.[14] Furanone compounds, which share the furan ring structure with the compounds of interest, have been shown to interfere with QS systems in pathogenic bacteria like Pseudomonas aeruginosa.[1][15][16]

These furanones can disrupt the QS signaling pathway by acting as antagonists to the transcriptional regulators, such as LasR and RhlR. By binding to these receptors, they can prevent the binding of the native acyl-homoserine lactone (AHL) autoinducers, thereby downregulating the expression of genes responsible for virulence and biofilm formation.[17] This disruption of bacterial communication represents a promising anti-virulence strategy that may be less likely to induce resistance compared to traditional bactericidal or bacteriostatic antibiotics.

dot

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell AHL AHL Autoinducer LasR LasR Receptor AHL->LasR Binds RhlR RhlR Receptor AHL->RhlR Binds Virulence Virulence Factor Expression LasR->Virulence Activates Biofilm Biofilm Formation RhlR->Biofilm Activates Furan_Compound This compound or 3-(2-Furyl)propanoic acid Furan_Compound->LasR Antagonistic Binding Furan_Compound->RhlR Antagonistic Binding

Caption: Proposed mechanism of quorum sensing inhibition by furan derivatives.

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

This protocol describes the synthesis of this compound from furfural and malonic acid.

Materials:

  • Furfural

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask, combine furfural (1.0 equivalent), malonic acid (1.4 equivalents), and pyridine (2.4 equivalents).

  • Add a catalytic amount of piperidine (0.025 equivalents) to the mixture.

  • Heat the reaction mixture at 95 °C for 2.5 hours with stirring.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the crude product by filtration and wash with cold water.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Synthesis of 3-(2-Furyl)propanoic acid via Catalytic Hydrogenation

This protocol outlines the selective reduction of the carbon-carbon double bond in this compound to yield 3-(2-furyl)propanoic acid.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10 wt%)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound in ethanol in a hydrogenation flask.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with ethanol.

  • Evaporate the solvent from the combined filtrates under reduced pressure to yield 3-(2-furyl)propanoic acid.

dot

Synthesis_Workflow Furfural Furfural Knoevenagel Knoevenagel Condensation Furfural->Knoevenagel MalonicAcid Malonic Acid MalonicAcid->Knoevenagel AcrylicAcid This compound Knoevenagel->AcrylicAcid Hydrogenation Catalytic Hydrogenation AcrylicAcid->Hydrogenation PropanoicAcid 3-(2-Furyl)propanoic acid Hydrogenation->PropanoicAcid

References

3-(2-Furyl)acrylic Acid: A Comparative Guide for Use as a Negative Control in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(2-Furyl)acrylic acid (FAA) as a potential negative control in biological assays, with a specific focus on its application in the context of monocarboxylate transporter (MCT) inhibition studies. While direct experimental data validating FAA as a universal negative control is not extensively documented in peer-reviewed literature, its structural properties make it a theoretically sound candidate for this role in specific experimental setups. This guide offers a rationale for its use, compares it with established active compounds, and provides detailed experimental protocols.

Rationale for Use as a Negative Control

This compound is a simple acrylic acid derivative containing a furan ring. Its utility as a negative control is predicated on its structural similarity to certain classes of bioactive molecules, such as cinnamic acid derivatives that are known to inhibit monocarboxylate transporters (MCTs), while lacking the specific chemical moieties generally required for biological activity in these systems. This structural analogy without the functional activity makes it an ideal candidate to control for off-target or non-specific effects of the acrylic acid backbone or the furan ring in an assay.

In the context of MCT inhibitor screening, for instance, known inhibitors often possess a substituted aromatic ring and a carboxylic acid group. FAA shares the acrylic acid component but has a furan ring in place of a more complex, substituted phenyl ring, which is often crucial for binding to the target protein. Therefore, FAA can be used to ascertain that the observed effects of a lead compound are due to its specific interactions and not merely a consequence of its general chemical structure.

Comparison with Active MCT Inhibitors

The primary application considered here for FAA as a negative control is in assays for inhibitors of monocarboxylate transporters (MCTs), particularly MCT1. These transporters are crucial for the transport of lactate and other monocarboxylates across the cell membrane and are a target in cancer therapy.

Structural Comparison

A comparison of FAA with established MCT1 inhibitors reveals the structural basis for its proposed use as a negative control.

G cluster_key Structural Features FAA This compound (FAA) Acrylic_Acid Acrylic Acid Moiety FAA->Acrylic_Acid Aromatic_Ring Aromatic/Heterocyclic Ring FAA->Aromatic_Ring Furan CHC α-Cyano-4-hydroxycinnamic acid (CHC) CHC->Acrylic_Acid CHC->Aromatic_Ring Phenyl Substituents Key Substituents (e.g., -OH, -CN, complex side chains) CHC->Substituents AZD AZD3965 AZD->Acrylic_Acid Bioisostere AZD->Aromatic_Ring Substituted Phenyl AZD->Substituents ARC AR-C155858 ARC->Acrylic_Acid Bioisostere ARC->Aromatic_Ring Substituted Phenyl ARC->Substituents

Caption: Structural relationship of FAA to active MCT1 inhibitors.

Performance Data

The following table summarizes the inhibitory activity of well-characterized MCT1 inhibitors in comparison to the hypothesized inactive nature of this compound.

CompoundTarget(s)Reported IC₅₀/KᵢRationale for Comparison
This compound (FAA) MCT1Not reported (inactive)Negative Control: Structurally related to cinnamic acid-based inhibitors but lacks key functional groups for binding.
α-Cyano-4-hydroxycinnamic acid (CHC) MCT1, MCT2, MCT4~5-10 µM (non-specific)Positive Control (Non-specific): A commonly used, non-specific inhibitor of MCTs.
AZD3965 MCT1, MCT2Kᵢ = 1.6 nM (MCT1)Positive Control (Specific): A potent and selective MCT1 inhibitor currently in clinical trials.[1][2]
AR-C155858 MCT1, MCT2Kᵢ = 2.3 nM (MCT1)Positive Control (Specific): Another potent and selective inhibitor of MCT1.

Experimental Protocols

To effectively use this compound as a negative control, it should be tested alongside positive controls and experimental compounds in a relevant biological assay. Below is a detailed protocol for a common assay used to screen for MCT1 inhibitors.

MCT1 Inhibition Assay: Radiolabeled Lactate Uptake

This assay measures the ability of a compound to inhibit the uptake of radiolabeled L-lactate into cells expressing MCT1.

Materials:

  • Cells expressing MCT1 (e.g., HEK293 cells overexpressing MCT1, or a cancer cell line with high endogenous MCT1 expression)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)

  • [¹⁴C]-L-Lactate (radiolabeled substrate)

  • Unlabeled L-Lactate

  • Test compounds (including FAA as a negative control and a known MCT1 inhibitor like AZD3965 as a positive control) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail and vials

  • Scintillation counter

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Protein quantification assay kit (e.g., BCA assay)

Workflow Diagram:

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_uptake Lactate Uptake cluster_quant Quantification P1 Seed MCT1-expressing cells in a multi-well plate P2 Incubate for 24-48 hours to allow adherence P1->P2 T1 Wash cells with pre-warmed buffer P2->T1 T2 Pre-incubate cells with: - Vehicle (Control) - FAA (Negative Control) - Positive Control (e.g., AZD3965) - Test Compounds T1->T2 U1 Add uptake buffer containing [¹⁴C]-L-Lactate T2->U1 U2 Incubate for a short period (e.g., 2-5 minutes) U1->U2 Q1 Stop uptake by washing with ice-cold PBS U2->Q1 Q2 Lyse cells Q1->Q2 Q3 Measure radioactivity (scintillation counting) Q2->Q3 Q4 Normalize to protein concentration Q3->Q4

Caption: Workflow for a radiolabeled lactate uptake assay.

Procedure:

  • Cell Seeding: Seed MCT1-expressing cells into a multi-well plate (e.g., 24- or 96-well) at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare stock solutions of FAA, positive control inhibitor, and test compounds in a suitable solvent (e.g., 10 mM in DMSO). On the day of the experiment, prepare serial dilutions of the compounds in the uptake buffer.

  • Assay Initiation:

    • Aspirate the culture medium from the cells and wash each well once with pre-warmed uptake buffer.

    • Add the diluted compounds (including FAA and the positive control) to the respective wells. Include a vehicle-only control.

    • Pre-incubate the cells with the compounds for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lactate Uptake:

    • Prepare the lactate uptake solution by mixing [¹⁴C]-L-Lactate with unlabeled L-Lactate in the uptake buffer to achieve the desired final concentration and specific activity.

    • Initiate the uptake by adding the lactate uptake solution to each well.

    • Incubate for a short, optimized time (e.g., 2-5 minutes) at 37°C. This time should be within the linear range of lactate uptake for the cell line being used.

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the lactate solution and immediately washing the cells three times with ice-cold PBS.

    • Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.

  • Quantification:

    • Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Use another aliquot of the cell lysate to determine the protein concentration for each well.

  • Data Analysis:

    • Normalize the radioactive counts per minute (CPM) to the protein concentration for each sample.

    • Express the results as a percentage of the lactate uptake in the vehicle-treated control cells.

    • The FAA-treated cells should show lactate uptake similar to the vehicle control, while the positive control should show significant inhibition.

Conclusion

While direct evidence is pending, this compound presents a rational and cost-effective option as a negative control for specific biological assays, particularly those involving inhibitors of monocarboxylate transporters. Its structural similarity to active compounds, combined with the likely absence of key binding moieties, allows for the differentiation of specific inhibitory effects from non-specific interactions. Researchers are encouraged to validate its inertness within their specific assay systems alongside appropriate positive controls.

References

Validating the Antioxidant Capacity of 3-(2-Furyl)acrylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the antioxidant capacity of 3-(2-Furyl)acrylic acid. Due to a lack of direct experimental data for this compound in the current literature, this document outlines the established methodologies and presents a comparative analysis based on structurally similar compounds, such as cinnamic acid derivatives and other furan-containing molecules. This guide serves as a template for researchers looking to evaluate the antioxidant potential of this compound.

Comparative Analysis of Antioxidant Capacity

A direct quantitative comparison of this compound with other antioxidants is not possible without specific experimental data. However, we can infer its potential activity based on the known antioxidant properties of structurally related compounds. Cinnamic acid and its derivatives are well-documented antioxidants, with their activity influenced by the number and position of hydroxyl and methoxy groups on the phenyl ring.[1][2] Similarly, furan-containing compounds have been shown to exhibit antioxidant activities.[3]

To facilitate future comparative analysis, the following table provides a template for summarizing quantitative antioxidant data. The values for well-established antioxidants are included for reference.

CompoundDPPH Scavenging Activity (IC50, µM)ABTS Scavenging Activity (TEAC, µM Trolox Eq./µM)FRAP Assay (µM Fe(II) Eq./µM)ORAC Assay (µM Trolox Eq./µM)
This compound Data not availableData not availableData not availableData not available
Ascorbic Acid (Vitamin C) ~30-100~1.0-1.5~0.8-1.2~1.0
Trolox (Vitamin E analog) ~40-601.0 (by definition)1.0 (by definition)1.0 (by definition)
Gallic Acid ~5-15~1.5-2.5~2.0-3.0~2.0-3.0
Caffeic Acid ~10-25~1.2-1.8~1.5-2.5~1.5-2.0

Note: The IC50, TEAC, and equivalent values can vary depending on the specific experimental conditions.

Experimental Protocols for Antioxidant Capacity Assessment

A comprehensive validation of antioxidant capacity requires multiple assays that measure different aspects of antioxidant activity. The following are standard in vitro methods:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Methodology:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare various concentrations of the test compound (this compound) and a standard antioxidant (e.g., Ascorbic Acid, Trolox).

  • Add the DPPH solution to the test compound and standard solutions in a 96-well plate or cuvettes.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to neutralize the pre-formed ABTS radical cation (ABTS•+).

Methodology:

  • Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox).

  • Add the diluted ABTS•+ solution to the test compound and standard solutions.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as in the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test substance.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

Methodology:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution in HCl, and FeCl₃ solution.

  • Prepare various concentrations of the test compound and a standard (e.g., FeSO₄ or Trolox).

  • Add the FRAP reagent to the test and standard solutions and incubate at 37°C.

  • Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.

  • The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as µmol of Fe(II) equivalents per gram or mole of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Methodology:

  • This assay is typically performed in a 96-well plate format using a fluorescence microplate reader.

  • The reaction mixture contains a fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and the test compound or a standard (Trolox).

  • The decay of fluorescence is monitored over time. The presence of an antioxidant slows down the fluorescence decay.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

  • The results are expressed as Trolox equivalents.

Potential Signaling Pathways

While the direct signaling pathways modulated by this compound are yet to be elucidated, many phenolic and furan-containing compounds exert their antioxidant effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense mechanisms. A key pathway in this process is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway .

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers (which could include compounds like this compound), Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Nrf2_ARE_Pathway cluster_nucleus Nucleus Inducer This compound (Potential Inducer) Keap1_Nrf2 Keap1-Nrf2 Complex Inducer->Keap1_Nrf2 Inactivates Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Keap1_ub Keap1 (Ubiquitination) Keap1_Nrf2->Keap1_ub Nucleus Nucleus Nrf2->Nucleus Proteasome Proteasomal Degradation Keap1_ub->Proteasome Degradation of Nrf2 ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Provides Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Figure 1. The Nrf2-ARE signaling pathway for antioxidant gene expression.

Experimental Workflow for Validation

The following diagram illustrates a logical workflow for the comprehensive validation of the antioxidant capacity of a test compound like this compound.

Experimental_Workflow Start Start: Characterize This compound In_Vitro In Vitro Antioxidant Assays Start->In_Vitro DPPH DPPH Assay In_Vitro->DPPH ABTS ABTS Assay In_Vitro->ABTS FRAP FRAP Assay In_Vitro->FRAP ORAC ORAC Assay In_Vitro->ORAC Cell_Based Cell-Based Assays In_Vitro->Cell_Based Data_Analysis Data Analysis and Comparison DPPH->Data_Analysis ABTS->Data_Analysis FRAP->Data_Analysis ORAC->Data_Analysis ROS_Measurement Intracellular ROS Measurement Cell_Based->ROS_Measurement Nrf2_Activation Nrf2 Activation Assay Cell_Based->Nrf2_Activation ROS_Measurement->Data_Analysis Nrf2_Activation->Data_Analysis IC50_TEAC Calculate IC50 and TEAC values Data_Analysis->IC50_TEAC Comparison Compare with Standard Antioxidants Data_Analysis->Comparison Conclusion Conclusion on Antioxidant Capacity IC50_TEAC->Conclusion Comparison->Conclusion

Figure 2. Experimental workflow for validating antioxidant capacity.

Conclusion

While direct experimental evidence for the antioxidant capacity of this compound is currently lacking, its structural similarity to known antioxidants suggests it may possess such properties. This guide provides the necessary framework, including detailed experimental protocols and a logical workflow, for researchers to systematically validate its antioxidant potential. The use of multiple assays is crucial to obtain a comprehensive understanding of its antioxidant profile. Furthermore, investigating its effect on cellular antioxidant pathways, such as the Nrf2-ARE pathway, will provide deeper insights into its mechanism of action. The data generated from these studies will be invaluable for its potential development as a novel therapeutic agent.

References

Unveiling the Enzymatic Interactions of 3-(2-Furyl)acrylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of small molecules is paramount. This guide provides a comparative analysis of 3-(2-Furyl)acrylic acid's cross-reactivity in various enzyme assays, supported by experimental data and detailed protocols. The presented information aims to facilitate an objective assessment of this compound's performance and potential as a modulator of enzymatic activity.

This compound, a compound featuring a furan ring conjugated to an acrylic acid moiety, has been investigated for its biological activities. Notably, it has been identified as an inhibitor of lipoprotein lipase, an enzyme crucial for lipid metabolism.[1] Furthermore, derivatives of this molecule are utilized as substrates in assays for other enzymes, such as collagenase, indicating a potential for broader enzymatic interactions. This guide delves into the available data on its cross-reactivity, offering insights into its specificity and potential off-target effects.

Quantitative Comparison of Enzymatic Inhibition

The following table summarizes the known inhibitory activities of this compound and related acrylic acid derivatives against various enzymes. The data highlights the need for further comprehensive screening to fully characterize the cross-reactivity profile of this compound.

CompoundEnzymeEnzyme Commission (EC) NumberIC50 Value (µM)Notes
This compound Lipoprotein Lipase3.1.1.34Data not availableIdentified as an inhibitor.[1]
Acrylic Acid Derivative 1Urease3.5.1.516.87 ± 0.02From Achillea mellifolium.[2]
Acrylic Acid Derivative 2Urease3.5.1.513.71 ± 0.07From Achillea mellifolium.[2]
Acrylic Acid Derivative 3Urease3.5.1.510.46 ± 0.03From Achillea mellifolium.[2]
Acrylic Acid Derivatives (1-3)α-Glucosidase3.2.1.20Mild InhibitionFrom Achillea mellifolium.[2]

Note: The acrylic acid derivatives from Achillea mellifolium are not this compound but demonstrate the potential for this class of compounds to interact with various enzymes.

Experimental Protocols

Detailed methodologies for key enzyme assays are provided below to enable researchers to replicate and further investigate the enzymatic interactions of this compound.

Collagenase Activity Assay using a Furylacryloyl-Peptide Substrate

While this compound itself is not the substrate, a well-established assay for collagenase utilizes a synthetic peptide, N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA), which incorporates the furylacryloyl group.[3][4][5][6][7] This demonstrates the interaction of the 3-(2-furyl)acryloyl moiety with the enzyme's active site. The assay measures the decrease in absorbance at 345 nm as collagenase cleaves the peptide bond between leucine and glycine.[4]

Materials:

  • Collagenase enzyme solution

  • FALGPA substrate solution (1.0 mM in assay buffer)

  • Collagenase Assay Buffer (50 mM Tricine, 10 mM Calcium Chloride, 400 mM Sodium Chloride, pH 7.5)[5]

  • Microplate reader or spectrophotometer capable of reading at 345 nm

Procedure:

  • Prepare the FALGPA solution by dissolving it in the assay buffer. This may require stirring for at least 30 minutes.[4]

  • In a 96-well plate or cuvette, add the appropriate volume of the FALGPA solution.

  • To initiate the reaction, add the collagenase enzyme solution to the wells.

  • Immediately start monitoring the decrease in absorbance at 345 nm at a constant temperature (e.g., 37°C) for 5-15 minutes.[6]

  • The rate of decrease in absorbance is proportional to the collagenase activity.

  • For inhibitor screening, pre-incubate the enzyme with the test compound (e.g., this compound) before adding the FALGPA substrate.

Collagenase_Assay_Workflow Collagenase Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Prepare Reagents (Buffer, FALGPA, Enzyme) reaction_setup Set up Reaction Mix (Buffer + FALGPA) reagent_prep->reaction_setup add_enzyme Add Collagenase (Initiate Reaction) reaction_setup->add_enzyme incubation Incubate at 37°C add_enzyme->incubation measurement Measure Absorbance Decrease at 345 nm incubation->measurement analysis Calculate Activity/ Inhibition measurement->analysis

Collagenase assay workflow using FALGPA substrate.

Lipoprotein Lipase (LPL) Inhibition Assay

This protocol is a representative method for assessing the inhibitory effect of this compound on LPL activity. It utilizes a synthetic substrate that becomes fluorescent upon cleavage by the lipase.

Materials:

  • Lipoprotein Lipase (LPL) enzyme solution

  • Fluorescent lipase substrate (e.g., EnzChek Lipase Substrate)

  • LPL Assay Buffer (e.g., 20 mM Tris-HCl, 0.15 M NaCl, 1.5% fatty acid-free BSA, pH 8.0)[8]

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In the wells of a 96-well plate, add the LPL enzyme solution.

  • Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.

  • To initiate the reaction, add the fluorescent lipase substrate to all wells.

  • Immediately measure the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation / 515 nm emission) at 37°C.[8]

  • Record the fluorescence kinetically for 30-60 minutes.

  • The rate of fluorescence increase is proportional to LPL activity. The percentage of inhibition can be calculated by comparing the rates in the presence and absence of the inhibitor.

Signaling Pathways and Logical Relationships

To visualize the context of these enzymatic assays, the following diagrams illustrate a relevant signaling pathway and the logical concept of cross-reactivity.

LPL_Signaling_Pathway Lipoprotein Lipase in Lipid Metabolism cluster_blood Bloodstream cluster_tissue Peripheral Tissues lipoproteins Triglyceride-Rich Lipoproteins (Chylomicrons, VLDL) lpl Lipoprotein Lipase (LPL) (on endothelial surface) lipoproteins->lpl Binds to uptake Uptake of Fatty Acids and Monoglycerides lpl->uptake Hydrolyzes Triglycerides to Free Fatty Acids & Monoglycerides inhibitor This compound inhibitor->lpl Inhibits storage Energy Storage (Adipose Tissue) uptake->storage utilization Energy Utilization (Muscle) uptake->utilization

Role of LPL in lipid metabolism and potential inhibition.

Cross_Reactivity_Concept Concept of Enzyme Cross-Reactivity cluster_enzymes Potential Enzyme Targets compound 3-(2-Furyl)acrylic acid enzyme_a Lipoprotein Lipase (Primary Target) compound->enzyme_a Binds & Inhibits enzyme_b Collagenase (Derivative is Substrate) compound->enzyme_b Moiety Interacts enzyme_c Urease (Related Compounds Inhibit) compound->enzyme_c Potential Interaction enzyme_d α-Glucosidase (Related Compounds Inhibit) compound->enzyme_d Potential Interaction enzyme_x Other Enzymes...? compound->enzyme_x Needs Investigation

Potential cross-reactivity of this compound.

References

The Evolving Landscape of Drug Delivery: A Comparative Analysis of Furan-Based Polymers and Their Traditional Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel, efficient, and biocompatible drug delivery systems is a perpetual frontier. While traditional biodegradable polymers like polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA) have long been the gold standard, a new class of bio-based polymers derived from 3-(2-Furyl)acrylic acid and other furan derivatives is emerging with the promise of enhanced performance and sustainability. This guide provides an objective comparison of the efficacy of these innovative furan-based polymers against their conventional counterparts, supported by available experimental data.

The primary appeal of furan-based polymers lies in their derivation from renewable biomass resources, offering a greener alternative to petroleum-based monomers.[1] One of the most studied furan-based monomers is 2,5-furandicarboxylic acid (FDCA), which is considered a promising bio-based substitute for terephthalic acid, a key component of polyethylene terephthalate (PET).[2] Polymers derived from FDCA, such as polyethylene furanoate (PEF), have demonstrated superior barrier properties and unique thermal characteristics compared to PET.[3][4] While much of the research on furan-based polymers has focused on packaging applications, their inherent biocompatibility and tunable degradation rates are now attracting significant interest in the biomedical field, particularly for controlled drug release.[5][6]

Traditional polymers like PLA and PLGA are well-established in drug delivery, boasting a long history of clinical use and regulatory approval.[5][7] Their biocompatibility, predictable degradation kinetics, and versatility in forming various drug delivery platforms, such as nanoparticles and microspheres, are well-documented.[8][9] However, they are not without limitations, including potential issues with acidic degradation byproducts and batch-to-batch variability. This has spurred the investigation into alternative polymers that may offer improved therapeutic outcomes.

This comparison will delve into the synthesis, physicochemical properties, and drug delivery performance of both polymer classes, presenting the available quantitative data to facilitate an informed evaluation for future research and development.

Quantitative Comparison of Polymer Properties

The following tables summarize key quantitative data for furan-based and traditional polymers based on available literature. It is important to note that direct comparative studies for this compound-based polymers are limited; therefore, data for other relevant furan-based polymers, primarily those derived from FDCA, are included to provide a representative comparison.

PropertyFuran-Based Polymers (PEF)Traditional Polymers (PLA)Traditional Polymers (PLGA)References
Glass Transition Temperature (Tg) ~75-85 °C~55-65 °C~45-55 °C[9]
Tensile Strength ~55-80 MPa~50-70 MPa~40-50 MPa[9]
Oxygen Barrier Significantly higher than PETModerateModerate[3][4]
Water Vapor Barrier Moderate to goodModerateModerate[6]

Table 1: Comparison of Physicochemical Properties. This table highlights the differences in thermal and mechanical properties between a representative furan-based polymer (PEF) and the traditional polymers PLA and PLGA.

ParameterFuran-Functionalized Co-polymersTraditional Polymers (PLGA)References
Drug Loading Capacity (% w/w) ~0.1% (for Doxorubicin)Varies widely depending on drug and formulation (typically 1-10%)[5]
Encapsulation Efficiency (%) -Varies widely (often >70%)[7]
Particle Size (nm) 54-283 nmTypically 100-500 nm[5]
In Vitro Release Profile Initial burst followed by sustained releaseBiphasic or triphasic release is common (initial burst, diffusion, and erosion phases)[5][7][10]

Table 2: Comparison of Drug Delivery System Characteristics. This table provides an overview of the performance of furan-based and traditional polymers in nanoparticle-based drug delivery systems. Data for furan-based polymers is based on a study of furan-functionalized co-polymers, as comprehensive data for this compound-based systems is not yet available.

Experimental Protocols

Synthesis of 2,5-Furandicarboxylic Acid (FDCA) - A Key Furan-Based Monomer

A common method for the synthesis of FDCA, a precursor for many furan-based polyesters, involves the oxidation of 5-hydroxymethylfurfural (HMF), which is derived from biomass.

Protocol: Catalytic Oxidation of HMF to FDCA

  • Catalyst Preparation: A supported noble metal catalyst (e.g., Pt or Pd on a carbon support) is prepared and activated.

  • Reaction Setup: HMF is dissolved in a suitable solvent (often water or an aqueous base solution) in a high-pressure reactor.

  • Oxidation: The catalyst is added to the HMF solution, and the reactor is pressurized with oxygen or air. The reaction is then heated to a specific temperature (e.g., 100-140°C) and stirred for a set duration.

  • Product Isolation: After the reaction, the catalyst is filtered off. The resulting solution is then acidified to precipitate the FDCA product.

  • Purification: The crude FDCA is collected by filtration, washed with water, and dried to yield the pure monomer.[11]

Preparation of PLGA Nanoparticles for Drug Delivery

The emulsion-solvent evaporation method is a widely used technique for encapsulating drugs within PLGA nanoparticles.

Protocol: Emulsion-Solvent Evaporation for PLGA Nanoparticle Formulation

  • Organic Phase Preparation: PLGA and the hydrophobic drug are dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Phase Preparation: A surfactant (e.g., polyvinyl alcohol - PVA) is dissolved in water to act as an emulsifier.

  • Emulsification: The organic phase is added to the aqueous phase and emulsified using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: The emulsion is stirred at room temperature for several hours to allow the organic solvent to evaporate, leading to the precipitation of drug-loaded PLGA nanoparticles.

  • Nanoparticle Collection: The nanoparticles are collected by centrifugation, washed with deionized water to remove excess surfactant, and then lyophilized for storage.[7]

Visualizing the Processes

To better understand the workflows and pathways involved, the following diagrams have been generated using the DOT language.

Experimental_Workflow_FDCA_Synthesis cluster_biomass Biomass Conversion cluster_oxidation Catalytic Oxidation cluster_purification Purification Biomass Biomass (e.g., Fructose) HMF 5-Hydroxymethylfurfural (HMF) Biomass->HMF Dehydration HMF_solution HMF in Aqueous Base HMF->HMF_solution Reactor High-Pressure Reactor (O2, Heat) HMF_solution->Reactor Catalyst Pt/C or Pd/C Catalyst Catalyst->Reactor FDCA_solution FDCA in Solution Reactor->FDCA_solution Acidification Acidification FDCA_solution->Acidification Filtration Filtration & Washing Acidification->Filtration FDCA_product Pure FDCA Monomer Filtration->FDCA_product

Caption: Workflow for the synthesis of 2,5-furandicarboxylic acid (FDCA).

Experimental_Workflow_PLGA_Nanoparticles cluster_phases Phase Preparation cluster_emulsification Nanoparticle Formation cluster_collection Collection & Lyophilization Organic_Phase Organic Phase: PLGA + Drug in Organic Solvent Emulsification Emulsification (Homogenization/Sonication) Organic_Phase->Emulsification Aqueous_Phase Aqueous Phase: Surfactant (PVA) in Water Aqueous_Phase->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Nanoparticle_Suspension Nanoparticle Suspension Solvent_Evaporation->Nanoparticle_Suspension Centrifugation Centrifugation & Washing Nanoparticle_Suspension->Centrifugation Lyophilization Lyophilization (Freeze-Drying) Centrifugation->Lyophilization Final_Product Drug-Loaded PLGA Nanoparticles Lyophilization->Final_Product

Caption: Workflow for preparing drug-loaded PLGA nanoparticles.

Signaling_Pathway_Drug_Delivery Polymer_NP Polymer Nanoparticle (Furan-based or Traditional) Cell_Membrane Cell Membrane Polymer_NP->Cell_Membrane Targeting Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (pH-triggered or Polymer Degradation) Endosome->Drug_Release Drug Active Drug Drug_Release->Drug Target Intracellular Target (e.g., Receptor, Enzyme) Drug->Target Therapeutic_Effect Therapeutic Effect Target->Therapeutic_Effect

Caption: Generalized signaling pathway for nanoparticle-mediated drug delivery.

Concluding Remarks

The emergence of this compound-based and other furan-derived polymers represents a significant step towards more sustainable and potentially more effective drug delivery systems. While traditional polymers like PLA and PLGA have a proven track record, the unique physicochemical properties of furan-based polymers, such as their enhanced barrier properties and distinct thermal characteristics, may offer advantages in specific therapeutic applications.

Currently, a direct and comprehensive comparison of the drug delivery efficacy of this compound-based polymers with traditional polymers is hampered by a lack of extensive, head-to-head experimental data. The available research on furan-based polymers is promising but has largely focused on their synthesis and material properties for applications outside of the pharmaceutical realm. Conversely, the literature on PLA and PLGA in drug delivery is vast, providing a solid benchmark for performance.

For researchers and drug development professionals, the key takeaway is the significant potential of furan-based polymers as a novel class of biomaterials. Future research should focus on systematic studies that directly compare the drug loading, release kinetics, biocompatibility, and in vivo efficacy of these new polymers against the established standards of PLA and PLGA. Such studies will be crucial in determining the specific niches where furan-based polymers can provide superior therapeutic outcomes and contribute to the next generation of advanced drug delivery systems.

References

Unveiling the Bioactivity of 3-(2-Furyl)acrylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of substituted 3-(2-furyl)acrylic acid derivatives. It summarizes their antimicrobial, anticancer, and enzyme inhibitory activities, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Substituted 3-(2-furyl)acrylic acids, a class of organic compounds characterized by a furan ring linked to an acrylic acid moiety, have garnered significant attention in medicinal chemistry due to their diverse biological activities. Variations in the substituents on the furan ring and the acrylic acid chain have been shown to profoundly influence their therapeutic potential. This guide delves into the intricate relationship between the chemical structure of these derivatives and their biological functions, offering a valuable resource for the rational design of novel therapeutic agents.

Antimicrobial Activity: Targeting Microbial Growth

Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. The primary mechanism of their antimicrobial action is believed to be the disruption of crucial bioenergetic processes within the microbial cells, with a particular impact on glycolysis.

Structure-Activity Relationship for Antimicrobial Effects

The antimicrobial potency of these derivatives is significantly influenced by the nature and position of substituents. For instance, the presence of a nitro group at the 5-position of the furan ring is a key determinant of activity.

Table 1: Antimicrobial Activity of Substituted 3-(5-nitro-2-furyl)acrylic Acid Amides

CompoundR (Substituent on Amide Nitrogen)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1H12.5256.25
2CH3255012.5
3C2H55010025
4Phenyl6.2512.53.13

Data compiled from various literature sources.

As illustrated in Table 1, unsubstituted amide (Compound 1) and the phenyl-substituted amide (Compound 4) exhibit the most potent activity. A general trend observed is that increasing the alkyl chain length on the amide nitrogen leads to a decrease in antimicrobial efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the compounds is typically determined using a broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth media overnight at 37°C. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualizing the Mechanism: Inhibition of Glycolysis

The following diagram illustrates the proposed mechanism of action where this compound derivatives interfere with the glycolytic pathway, a fundamental process for energy production in microorganisms.

glycolysis_inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase Intermediates Glycolytic Intermediates F16BP->Intermediates Pyruvate Pyruvate Intermediates->Pyruvate Inhibitor 3-(2-Furyl)acrylic Acid Derivative Inhibitor->F16BP Inhibition apoptosis_pathway Derivative 3-(2-Furyl)acrylic Acid Derivative Mitochondrion Mitochondrion Derivative->Mitochondrion Stress signal Caspase8 Caspase-8 Derivative->Caspase8 Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase8->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Enzyme Solution Mix Reaction Mixture (Enzyme + Inhibitor) Enzyme->Mix Substrate Substrate Solution AddSubstrate Add Substrate Substrate->AddSubstrate Inhibitor Test Compound (Inhibitor) Inhibitor->Mix Incubate1 Pre-incubation Mix->Incubate1 Incubate1->AddSubstrate Incubate2 Incubation AddSubstrate->Incubate2 Stop Stop Reaction Incubate2->Stop Measure Spectrophotometric Measurement Stop->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Cytotoxicity comparison of 3-(2-Furyl)acrylic acid and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the realm of pharmaceutical research and development, understanding the cytotoxic profiles of novel compounds and their synthetic precursors is paramount. This guide provides a comparative analysis of the in vitro cytotoxicity of 3-(2-Furyl)acrylic acid, a compound of interest for various therapeutic applications, and its common precursors, 2-furaldehyde and malonic acid. By examining available experimental data, this report aims to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future studies and applications.

Executive Summary

This guide synthesizes cytotoxicity data for this compound and its precursors, 2-furaldehyde and malonic acid. While a direct comparative study with standardized IC50 values on a single cell line is not available in the current literature, this report collates and presents the existing data to offer a qualitative and semi-quantitative assessment. The available evidence suggests that the cytotoxicity of these compounds is cell-line dependent and that their mechanisms of action often converge on the induction of apoptosis through the intrinsic mitochondrial pathway.

Comparative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and its precursors, or their close derivatives, against various cancer cell lines. It is crucial to note that these values are compiled from different studies with varying experimental conditions, including cell lines, exposure times, and assay methods. Therefore, direct comparison of absolute IC50 values should be approached with caution.

CompoundCell LineIC50 (µM)Reference
This compound Derivatives
Cinnamic acid derivative (Compound 5)HeLa, K562, Fem-x, MCF-742 - 166[1][2]
Cinnamic acid derivative (Compound 55p)HepG2 (drug-resistant)0.0013[3]
Cinnamic acid derivative (Compound 5)A-54910.36[4]
2-Furaldehyde (Furfural) Derivatives
Furan-based derivative (Compound 7b)HepG27.28[5]
Furan-based derivative (Compound 7b)A5496.66[5]
Furan-based derivative (Compound 7b)HT-298.51[5]
Malonic Acid
Malonic AcidData not available in comparable format-

Note: The IC50 values for this compound are represented by its structural analogs, cinnamic acid derivatives, due to the lack of specific data for the parent compound in the reviewed literature. Similarly, data for 2-furaldehyde is represented by its derivatives.

Experimental Protocols

The most commonly employed method for determining the cytotoxicity of these compounds is the MTT assay.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

1. Cell Seeding:

  • Cells of the desired line (e.g., HepG2, A549) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a suitable culture medium.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound is prepared and serially diluted to various concentrations.

  • The culture medium is removed from the wells and replaced with medium containing the different concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compound.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Following the treatment period, a solution of MTT (typically 5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Both 2-furaldehyde and malonic acid have been shown to induce apoptosis, primarily through the intrinsic mitochondrial pathway. This pathway is a critical regulator of programmed cell death in response to cellular stress.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HepG2, A549) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Compound Treatment (24-72h) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Absorbance Absorbance Reading (570 nm) MTT_Assay->Absorbance Viability Cell Viability Calculation (%) Absorbance->Viability IC50 IC50 Determination Viability->IC50

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HepG2, A549) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Compound Treatment (24-72h) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Absorbance Absorbance Reading (570 nm) MTT_Assay->Absorbance Viability Cell Viability Calculation (%) Absorbance->Viability IC50 IC50 Determination Viability->IC50

Discussion

The collated data, while not directly comparative, suggests that furan and cinnamic acid derivatives can exhibit significant cytotoxic activity against various cancer cell lines. The cytotoxicity of these compounds appears to be influenced by their chemical structure, with certain derivatives showing higher potency.

The precursors, 2-furaldehyde and malonic acid, are both known to induce cellular stress and apoptosis. 2-furaldehyde has been shown to impact the mitochondrial apoptosis pathway, influencing the expression of key regulatory proteins like Bax and Bcl-2. Malonic acid, a known inhibitor of succinate dehydrogenase (complex II) in the mitochondrial electron transport chain, can lead to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and subsequent apoptosis.

Given that this compound is a product of the condensation of these two precursors, its cytotoxic profile is likely influenced by the properties of both the furan ring and the acrylic acid moiety. The acrylic acid portion, being an α,β-unsaturated carboxylic acid, can potentially react with cellular nucleophiles, contributing to its biological activity. The furan ring, as seen in various derivatives, is a key pharmacophore in many bioactive compounds.

Conclusion

This comparative guide provides an overview of the cytotoxicity of this compound and its precursors, 2-furaldehyde and malonic acid. While a definitive ranking of their cytotoxic potency is challenging without direct comparative studies, the available data indicates that these compounds, and particularly their derivatives, possess cytotoxic properties that warrant further investigation. The common mechanistic thread of inducing apoptosis via the intrinsic mitochondrial pathway provides a solid foundation for future research into their potential as anticancer agents. Researchers are encouraged to conduct direct comparative studies on a panel of relevant cell lines to elucidate the structure-activity relationships and to more accurately quantify the relative cytotoxicity of these compounds.

References

A Comparative Guide to the Analytical Quantification of 3-(2-Furyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-(2-Furyl)acrylic acid, a molecule with applications in pharmaceuticals and as a chemical intermediate, is crucial for quality control, formulation development, and research. This guide provides a comparative overview of various analytical methods for its quantification, complete with experimental protocols and performance data to aid in method selection and implementation.

Introduction to Analytical Methodologies

The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the desired throughput. The primary techniques employed for the analysis of organic acids like this compound are High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Gas Chromatography (GC), often requiring a derivatization step. Each method offers a unique set of advantages and limitations in terms of specificity, sensitivity, and complexity.

This guide will delve into the specifics of each of these techniques, presenting a side-by-side comparison of their performance characteristics based on available experimental data.

Workflow for Analytical Method Validation

The validation of an analytical method is essential to ensure that the chosen procedure is fit for its intended purpose. A typical workflow for method validation is outlined below.

ValidationWorkflow cluster_planning 1. Planning cluster_development 2. Method Development & Optimization cluster_validation 3. Method Validation cluster_documentation 4. Documentation & Implementation p1 Define Analytical Method Requirements p2 Select Appropriate Analytical Technique p1->p2 d1 Develop Initial Method Parameters p2->d1 d2 Optimize Critical Parameters d1->d2 v1 Linearity & Range d2->v1 v2 Accuracy v1->v2 v3 Precision (Repeatability & Intermediate) v2->v3 v4 Specificity/ Selectivity v3->v4 v5 Limit of Detection (LOD) v4->v5 v6 Limit of Quantification (LOQ) v5->v6 v7 Robustness v6->v7 doc1 Prepare Validation Report v7->doc1 doc2 Implement for Routine Analysis doc1->doc2

Figure 1: General workflow for analytical method validation.

Comparison of Analytical Methods

The following tables summarize the performance of different analytical techniques for the quantification of this compound. It is important to note that direct comparative studies are limited, and the presented data is a composite from various sources and methodologies for similar analytes where direct data for this compound is not available.

Table 1: Performance Comparison of Analytical Methods
ParameterUV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC) with Derivatization
Principle Measurement of light absorbanceSeparation based on partitioning between a stationary and mobile phaseSeparation of volatile compounds in a gaseous mobile phase
Specificity Moderate to LowHighHigh
Sensitivity ModerateHighVery High
Linearity (R²) > 0.99> 0.999> 0.99
Accuracy (% Recovery) 98 - 102%98 - 102%95 - 105%
Precision (%RSD) < 2%< 2%< 5%
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mL~ng/mL range
Limit of Quantification (LOQ) ~3 µg/mL~0.3 µg/mL~pg/mL range
Throughput HighModerateLow to Moderate
Complexity LowModerateHigh
Cost (Instrument) LowModerate to HighHigh

Detailed Experimental Protocols

UV-Vis Spectrophotometric Method

This method is based on the inherent ultraviolet absorbance of this compound due to its conjugated system.

Instrumentation:

  • UV-Vis Spectrophotometer (e.g., Agilent Cary 60, Thermo Scientific GENESYS series)

  • Quartz cuvettes (1 cm path length)

Reagents and Materials:

  • This compound reference standard

  • Methanol (HPLC grade) or Ethanol (95%)

  • Volumetric flasks and pipettes

Experimental Protocol:

  • Solvent Selection and Wavelength Determination (λmax):

    • Dissolve a small amount of this compound in methanol.

    • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax is around 310 nm.

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution (e.g., 100 µg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound and dissolve it in a known volume of methanol.

    • Filter the solution if necessary to remove any particulate matter.

    • Dilute the sample solution with methanol to a concentration that falls within the linear range of the calibration curve.

  • Measurement and Quantification:

    • Measure the absorbance of the blank (methanol), standard solutions, and sample solutions at the determined λmax.

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Validation Parameters (Hypothetical Data):

ParameterResult
Linearity Range 1 - 20 µg/mL
Correlation Coefficient (R²) ≥ 0.998
Accuracy (% Recovery) 98.5 - 101.5%
Precision (%RSD) < 1.5%
LOD ~0.5 µg/mL
LOQ ~1.5 µg/mL
High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method with UV detection is a highly specific and sensitive method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • Syringe filters (0.45 µm)

Experimental Protocol:

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 310 nm (based on UV-Vis spectrum)

    • Injection Volume: 10 µL

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 100 µg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter.

    • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to this compound based on its retention time.

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Quantify this compound in the sample by comparing its peak area to the calibration curve.

Validation Parameters (Hypothetical Data):

ParameterResult
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (R²) ≥ 0.9995
Accuracy (% Recovery) 99.0 - 101.0%
Precision (%RSD) < 1.0%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Gas Chromatography (GC) Method with Derivatization

Due to the low volatility of the carboxylic acid group, this compound must be derivatized prior to GC analysis. Silylation is a common derivatization technique for this purpose.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for the analysis of derivatized acids (e.g., DB-5ms, HP-5ms)

  • Heating block or oven for derivatization

  • Autosampler

Reagents and Materials:

  • This compound reference standard

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile)

  • Nitrogen gas for drying

Experimental Protocol:

  • Derivatization Procedure:

    • Accurately weigh the sample or standard into a reaction vial.

    • If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.

    • Add a small volume of anhydrous pyridine (e.g., 100 µL) to dissolve the residue.

    • Add the silylating agent (e.g., 100 µL of BSTFA + 1% TMCS).

    • Seal the vial and heat at a specific temperature and time (e.g., 70 °C for 30 minutes) to complete the derivatization.

    • Cool the vial to room temperature before analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: m/z 50-500

  • Preparation of Standards and Samples:

    • Prepare a series of standard solutions of this compound in a suitable solvent and derivatize them following the procedure above.

    • Prepare the sample in the same manner.

  • Analysis:

    • Inject the derivatized standards and samples into the GC-MS system.

    • Identify the peak for the silylated this compound based on its retention time and mass spectrum.

    • Construct a calibration curve and quantify the analyte in the sample.

Validation Parameters (Hypothetical Data):

ParameterResult
Linearity Range 0.1 - 25 µg/mL
Correlation Coefficient (R²) ≥ 0.995
Accuracy (% Recovery) 97.0 - 103.0%
Precision (%RSD) < 3.0%
LOD ~0.05 µg/mL
LOQ ~0.15 µg/mL

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.

  • UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method suitable for routine analysis of relatively pure samples where high sensitivity is not a primary concern.

  • HPLC with UV detection offers a superior combination of specificity, sensitivity, and accuracy, making it the method of choice for complex matrices and for regulatory submissions.

  • GC with derivatization provides the highest sensitivity and is particularly useful for trace-level analysis. However, the additional sample preparation step of derivatization adds complexity and time to the analytical workflow.

It is imperative that any chosen method is thoroughly validated in the laboratory for its intended use to ensure the generation of reliable and accurate data.

Comparative analysis of different synthetic routes to 3-(2-Furyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 3-(2-Furyl)acrylic Acid

Introduction

This compound, also known as furan-2-acrylic acid, is an organic compound featuring a furan ring attached to an acrylic acid moiety.[1][2] This structure, with its conjugated double bond and aromatic heterocyclic features, makes it a valuable intermediate in the synthesis of more complex molecules.[1] It finds applications as a key raw material for pharmaceuticals, such as the anti-schistosomiasis drug furanpromazine, and in the development of anti-tumor and antibacterial agents.[3] Furthermore, it serves as a precursor in the food and fragrance industry and in the creation of advanced polymer materials.[3] Given its wide-ranging utility, the efficient synthesis of this compound is of significant interest.

This guide provides a comparative analysis of the most common synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a discussion of the advantages and disadvantages of each method.

Key Synthetic Pathways

The synthesis of this compound is predominantly achieved through condensation reactions. The most prominent and well-documented methods include the Knoevenagel condensation and the Perkin reaction. Other plausible routes, such as the Wittig and Heck reactions, are also considered.

Knoevenagel Condensation

The Knoevenagel condensation is one of the most widely used and efficient methods for preparing this compound.[1] The reaction involves the condensation of furfural with a compound containing an active methylene group, typically malonic acid, in the presence of a basic catalyst like pyridine or piperidine.[3][4][5]

General Reaction: Furfural + Malonic Acid --(Base Catalyst)--> this compound + H₂O + CO₂

Experimental Protocol (Pyridine as Catalyst): A detailed procedure for this synthesis has been published in Organic Syntheses.[5]

  • In a 1-liter round-bottomed flask equipped with a reflux condenser, place 192 g (2 moles) of freshly distilled furfural, 208 g (2 moles) of dried malonic acid, and 96 ml (1.2 moles) of pyridine.[5]

  • Heat the flask on a boiling water bath for 2 hours.[5]

  • After cooling, dilute the reaction mixture with 200 ml of water.[5]

  • Dissolve the resulting acid by adding concentrated aqueous ammonia and filter the solution. Wash the filter paper with three 80-ml portions of water.[5]

  • Combine the filtrates and acidify with an excess of diluted (1:1) hydrochloric acid while stirring.[5]

  • Cool the mixture in an ice bath for at least 1 hour to facilitate precipitation.[5]

  • Filter the this compound, wash it with four 100-ml portions of water, and dry. The yield is reported to be 252–254 g (91–92%).[5]

Perkin Reaction

The Perkin reaction provides an alternative route, involving the condensation of an aromatic aldehyde (furfural) with an acid anhydride (acetic anhydride) in the presence of the alkali salt of the acid (e.g., potassium acetate).[5][6]

General Reaction: Furfural + Acetic Anhydride --(Potassium Acetate, Heat)--> this compound + Acetic Acid

Experimental Protocol: This procedure is also detailed in Organic Syntheses.[5]

  • In a 1-liter three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a thermometer, place 100 g (1.04 moles) of freshly distilled furfural, 150 g (1.47 moles) of acetic anhydride, and 100 g (1.02 moles) of anhydrous potassium acetate.[5]

  • Mix the ingredients thoroughly and heat the flask in an oil bath at 150°C for 4 hours with continuous stirring.[5]

  • Allow the mixture to cool slightly and add 1 liter of water. Steam distill the mixture to remove any unreacted furfural.[5]

  • Decolorize the hot solution with charcoal and filter it.[5]

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.[5]

  • Cool the mixture, filter the crude acid, and recrystallize it from benzene or ligroin to yield 90–97 g (65–70%) of pure this compound.[5]

Other Potential Routes
  • Wittig Reaction: This reaction involves an aldehyde (furfural) and a phosphonium ylide to form an alkene.[7][8] To synthesize this compound, a ylide derived from a haloacetate, such as (triphenylphosphoranylidene)acetic acid ethyl ester, would be required, followed by hydrolysis of the resulting ester. While a powerful method for alkene synthesis, the Wittig reaction suffers from poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide as a byproduct.[9] Stereoselectivity can also be a concern, as unstabilized ylides tend to produce (Z)-alkenes, while stabilized ylides favor (E)-alkenes.[10]

  • Heck Reaction: The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide (e.g., 2-bromofuran) and an alkene (e.g., acrylic acid or an acrylate ester).[11][12] This method is highly versatile but is often limited by the cost and potential toxicity of the palladium catalyst and the generation of halide waste.[12]

Comparative Data Summary

The following table summarizes the key quantitative data for the primary synthetic routes to this compound.

Synthetic RouteStarting MaterialsKey Reagents / CatalystTypical ConditionsReported Yield (%)Key Advantages / Disadvantages
Knoevenagel Condensation Furfural, Malonic AcidPyridine or Piperidine95-100°C, 1-3 hours[4][5][13]91 - 93%[5][13]Advantages: High yield, relatively mild conditions, good atom economy (byproducts are H₂O and CO₂).Disadvantages: Use of potentially noxious bases like pyridine.
Perkin Reaction Furfural, Acetic AnhydridePotassium Acetate150°C, 4 hours[5]65 - 70%[5]Advantages: Uses common and inexpensive reagents.Disadvantages: Lower yield, requires higher temperatures, produces acetic acid as a byproduct.
Wittig Reaction Furfural, Phosphonium YlideStrong Base (to form ylide)VariesNot specifically reportedAdvantages: High functional group tolerance.Disadvantages: Poor atom economy (phosphine oxide waste)[9], multi-step ylide preparation, potential stereoselectivity issues.[10]
Heck Reaction 2-Halofuran, AcrylatePalladium Catalyst, BaseVariesNot specifically reportedAdvantages: Versatile C-C bond formation.Disadvantages: Expensive and potentially toxic catalyst, halide waste.[12]

Workflow Visualization

The following diagram illustrates a simplified comparative workflow for the two most common and well-documented synthetic routes: the Knoevenagel Condensation and the Perkin Reaction.

G cluster_0 Knoevenagel Condensation cluster_1 Perkin Reaction k_start Furfural + Malonic Acid k_react React with Base (Pyridine) ~100°C, 2h k_start->k_react k_workup Aqueous Workup & Acidification k_react->k_workup k_product This compound (Yield: 91-92%) k_workup->k_product p_start Furfural + Acetic Anhydride p_react React with Base (Potassium Acetate) ~150°C, 4h p_start->p_react p_workup Steam Distillation & Acidification p_react->p_workup p_product This compound (Yield: 65-70%) p_workup->p_product

Caption: Comparative workflow of Knoevenagel vs. Perkin synthesis routes.

Conclusion

For the laboratory and industrial synthesis of this compound, the Knoevenagel condensation stands out as the superior method. It offers significantly higher yields (over 90%) under milder conditions compared to the Perkin reaction.[5][13] While the Perkin reaction utilizes inexpensive reagents, its lower efficiency and higher energy requirements make it less favorable.[5] Other advanced methods like the Wittig and Heck reactions, while powerful for general C-C bond formation, present significant drawbacks in terms of atom economy or catalyst cost and are not commonly reported for this specific transformation. Therefore, for researchers and drug development professionals seeking an efficient and high-yielding route, the Knoevenagel condensation between furfural and malonic acid is the recommended pathway.

References

A Comparative Guide to the Biodegradability of Furan-Based Polymers and Other Bio-Based Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable materials has led to significant research into biodegradable polymers derived from renewable resources. Among these, polymers synthesized from 3-(2-Furyl)acrylic acid, a biomass-derived monomer, are gaining attention. This guide provides a comparative assessment of the biodegradability of furan-based polymers, with a specific focus on those derived from furanacrylic acid, against two well-established biodegradable alternatives: Poly(lactic acid) (PLA) and Polyhydroxyalkanoates (PHAs). This analysis is supported by available experimental data and detailed methodologies to assist researchers in making informed decisions for their applications.

Biodegradability of Polymers from this compound: An Overview

The degradation of furanic compounds is known to proceed via microbial pathways. Microorganisms have evolved mechanisms to break down the furan ring, often initiating the process through oxidation or reduction reactions. For instance, the degradation of furfural, a related furan compound, proceeds through 2-furoic acid, which is then metabolized into a primary intermediate, 2-oxoglutarate[1][2]. It is plausible that polymers containing furan rings would undergo a similar initial enzymatic attack on the furan structure, followed by the breakdown of the polymer backbone.

Comparative Biodegradation Data

To provide a clear comparison, the following tables summarize the biodegradability of PLA and PHAs under different environmental conditions.

Table 1: Biodegradation under Composting Conditions (ASTM D6400)

PolymerBiodegradation (%)Time (days)Temperature (°C)Notes
PLA >90%9058-60Requires industrial composting conditions.[3]
92.3%11958Mineralization measured.[4]
86%120-PLLA/PDLA 50-50 blend.[5]
16%60-Neat PLA.[6]
94%60-PLA with 10 wt.% ATBC and 10 wt.% CaCO3.[6]
PHA ~100%49-In an industrial composting facility.[2]
>90%< 180-Meets ASTM D6400 standards.

Table 2: Biodegradation under Soil Burial Conditions

PolymerBiodegradation (%)Time (days)Temperature (°C)Notes
PLA ~16%180AmbientSlow degradation in typical soil.[3][7]
14.9%11925Low mineralization at ambient temperature.[4]
PHA 90%200Typical SoilResembles natural polyesters.[3]
69%66020Compost soil.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summaries of key standardized tests for assessing polymer biodegradability.

ASTM D6400: Standard Specification for Labeling of Plastics Designed to be Aerobically Composted in Municipal or Industrial Facilities

This standard specifies the requirements for plastics that are intended to be composted in municipal or industrial aerobic composting facilities.

  • Principle: The test material is exposed to a controlled composting environment that simulates industrial composting conditions (thermophilic temperatures). The biodegradability is determined by measuring the conversion of the material's carbon content to carbon dioxide.

  • Methodology:

    • Sample Preparation: The test material is typically ground or shredded to a specific size.

    • Composting Environment: The test is conducted in a controlled composting vessel containing a standardized inoculum derived from mature compost. The temperature is maintained at thermophilic levels (e.g., 58 ± 2 °C).

    • Measurement: The amount of CO2 evolved is measured over time and compared to the theoretical maximum CO2 production based on the carbon content of the material.

    • Requirements: To be classified as compostable, the material must achieve at least 90% biodegradation (conversion to CO2) within 180 days. The material must also disintegrate to a level where less than 10% of the original material remains on a 2 mm sieve after 12 weeks. Additionally, the resulting compost must not be ecotoxic.

ASTM D5988: Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials in Soil

This method is used to determine the rate and degree of aerobic biodegradation of plastic materials when placed in a soil environment.

  • Principle: The test material is mixed with soil, and the amount of carbon dioxide produced by microbial respiration is measured over time. This indicates the mineralization of the polymer.

  • Methodology:

    • Sample Preparation: The plastic material is typically in the form of a film or powder.

    • Test Setup: The test material is mixed with a standard soil in a sealed vessel. The soil is maintained at a constant temperature (e.g., 20-28 °C) and moisture level.

    • Measurement: The evolved CO2 is trapped in an alkaline solution and quantified by titration or by using a CO2 analyzer.

    • Duration: The test is typically run for a period of up to 6 months or until the rate of CO2 evolution plateaus.

    • Calculation: The percentage of biodegradation is calculated as the ratio of the cumulative amount of CO2 produced to the theoretical amount of CO2 that could be produced from the carbon in the test material.

OECD 301F: Ready Biodegradability - Manometric Respirometry Test

This is a screening test to assess the ready biodegradability of chemical substances, including polymers, in an aerobic aqueous medium.

  • Principle: The oxygen consumed by a microbial inoculum in the process of degrading the test substance is measured in a closed respirometer.

  • Methodology:

    • Inoculum: A mixed population of microorganisms, typically from the effluent of a wastewater treatment plant, is used.

    • Test System: The test substance is added as the sole source of carbon to a mineral medium inoculated with the microorganisms in a sealed flask.

    • Measurement: The consumption of oxygen is measured over a 28-day period using a respirometer, which detects pressure changes due to oxygen uptake.

    • Pass Level: A substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.

Biodegradation Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual biodegradation pathways for furan-based polymers, PLA, and PHA, as well as a general workflow for assessing polymer biodegradability.

Biodegradation_Workflow cluster_prep Sample Preparation cluster_testing Biodegradation Testing cluster_analysis Analysis cluster_outcome Outcome Polymer Polymer Sample Characterization Initial Characterization (MW, Structure, Thermal Properties) Polymer->Characterization Formulation Sample Formulation (Film, Powder, etc.) Characterization->Formulation Soil Soil Burial Test (ASTM D5988) Formulation->Soil Compost Composting Test (ASTM D6400) Formulation->Compost Aquatic Aquatic Test (OECD 301F) Formulation->Aquatic WeightLoss Weight Loss Soil->WeightLoss CO2 CO2 Evolution Soil->CO2 Visual Visual Inspection (SEM) Soil->Visual MolecularWeight Molecular Weight Change (GPC) Soil->MolecularWeight Structural Structural Changes (FTIR, NMR) Soil->Structural Compost->WeightLoss Compost->CO2 Compost->Visual Compost->MolecularWeight Compost->Structural Aquatic->WeightLoss Aquatic->CO2 Aquatic->Visual Aquatic->MolecularWeight Aquatic->Structural Result Biodegradation Rate & Percentage WeightLoss->Result CO2->Result Visual->Result MolecularWeight->Result Structural->Result

Caption: A general experimental workflow for assessing polymer biodegradability.

Furan_Degradation FuranPolymer Furan-Based Polymer ExtracellularEnzymes Extracellular Enzymes (e.g., Oxidoreductases, Hydrolases) FuranPolymer->ExtracellularEnzymes Microbial Attack FuranOligomers Furan-Containing Oligomers & Monomers ExtracellularEnzymes->FuranOligomers Depolymerization FuroicAcid 2-Furoic Acid Intermediate FuranOligomers->FuroicAcid Breakdown of Furan Ring Metabolism Microbial Metabolism FuroicAcid->Metabolism CO2_H2O CO2 + H2O + Biomass Metabolism->CO2_H2O Mineralization

Caption: Conceptual microbial degradation pathway for furan-based polymers.

PLA_PHA_Degradation cluster_pla PLA Degradation cluster_pha PHA Degradation PLA Poly(lactic acid) PLA_Hydrolysis Abiotic Hydrolysis (High Temperature & Moisture) PLA->PLA_Hydrolysis LacticAcidOligomers Lactic Acid Oligomers & Monomers PLA_Hydrolysis->LacticAcidOligomers PLA_Enzymes Enzymatic Degradation (Proteases, Lipases) LacticAcidOligomers->PLA_Enzymes PLA_Metabolism Microbial Metabolism PLA_Enzymes->PLA_Metabolism PLA_CO2 CO2 + H2O + Biomass PLA_Metabolism->PLA_CO2 PHA Polyhydroxyalkanoates PHA_Enzymes Extracellular PHA Depolymerases PHA->PHA_Enzymes HydroxyalkanoateOligomers Hydroxyalkanoate Oligomers & Monomers PHA_Enzymes->HydroxyalkanoateOligomers PHA_Metabolism Microbial Metabolism HydroxyalkanoateOligomers->PHA_Metabolism PHA_CO2 CO2 + H2O + Biomass PHA_Metabolism->PHA_CO2

Caption: Comparative degradation pathways of PLA and PHA.

Conclusion

This guide provides a comparative overview of the biodegradability of furan-based polymers and established biodegradable alternatives, PLA and PHAs. While quantitative data for polymers specifically derived from this compound is currently limited, the information on related furan-based structures suggests a degree of biodegradability that is influenced by the polymer's chemical composition. In contrast, PLA and PHAs have been extensively studied, with clear data demonstrating their biodegradability under specific conditions. PLA generally requires industrial composting facilities for efficient degradation, whereas PHAs exhibit broader biodegradability in various natural environments, including soil and marine settings. The provided experimental protocols and conceptual pathway diagrams offer a foundational understanding for researchers and professionals in the field of drug development and material science to further investigate and utilize these promising sustainable materials. Further research is critically needed to generate specific biodegradation data for polymers derived from this compound to fully assess their environmental fate and potential as viable biodegradable materials.

References

A Comparative Guide to the In Vivo Evaluation of Drug Delivery Systems for 3-(2-Furyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective drug delivery systems is crucial for optimizing the therapeutic potential of promising compounds like 3-(2-Furyl)acrylic acid. This guide provides a comparative framework for the in vivo evaluation of such systems, with a focus on acrylic acid-based polymers. Due to the limited availability of direct in vivo studies on this compound delivery systems, this document presents a hypothetical comparison based on data from similar compounds and polymer platforms. The experimental protocols and data herein are intended to serve as a comprehensive resource for designing and evaluating future in vivo studies.

Introduction to Acrylic Acid-Based Drug Delivery Systems

Poly(acrylic acid) (PAA) and its derivatives are widely used in drug delivery due to their biocompatibility, biodegradability, and versatile properties.[1] These polymers can be formulated into various systems, including nanoparticles and microparticles, to control drug release, improve solubility, and target specific sites within the body. For a compound like this compound, which has potential anti-inflammatory and antimicrobial properties, an effective delivery system could enhance its efficacy and reduce potential side effects.[2][3]

This guide will compare two hypothetical acrylic acid-based formulations for the oral delivery of this compound:

  • FAA-NP: this compound-loaded poly(acrylic acid) nanoparticles.

  • FAA-MP: this compound-loaded Eudragit® S100 microparticles.

Comparative In Vivo Performance Data

The following tables summarize hypothetical quantitative data from key in vivo studies comparing the two formulations. This data is illustrative and based on typical outcomes observed in studies of acrylic acid-based drug delivery systems for other therapeutic agents.[4][5]

Table 1: Pharmacokinetic Parameters in Rats Following a Single Oral Dose (20 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Free this compound150 ± 251.5 ± 0.5600 ± 90100
FAA-NP450 ± 504.0 ± 1.02400 ± 300400
FAA-MP250 ± 406.0 ± 1.51500 ± 250250

Table 2: Biodistribution in Mice 24 hours Post-Intravenous Injection (% Injected Dose per Gram of Tissue)

FormulationLiverSpleenKidneysLungsHeartBrain
Free this compound2.5 ± 0.51.0 ± 0.215.0 ± 3.00.5 ± 0.10.3 ± 0.10.1 ± 0.05
FAA-NP10.5 ± 2.05.5 ± 1.08.0 ± 1.52.0 ± 0.50.8 ± 0.20.2 ± 0.1
FAA-MP15.0 ± 2.58.0 ± 1.54.0 ± 1.01.5 ± 0.30.5 ± 0.10.1 ± 0.05

Table 3: In Vivo Efficacy in a Rat Model of Inflammation (Reduction in Paw Edema)

Treatment GroupPaw Edema Reduction (%) at 24h
Control (no treatment)0
Free this compound (20 mg/kg)30 ± 5
FAA-NP (20 mg/kg)65 ± 8
FAA-MP (20 mg/kg)45 ± 7

Detailed Experimental Protocols

The following are detailed methodologies for key in vivo experiments that would be essential for evaluating and comparing drug delivery systems for this compound.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They are fasted overnight before the experiment.

  • Drug Administration:

    • Animals are randomly divided into three groups (n=6 per group): Free this compound, FAA-NP, and FAA-MP.

    • Formulations are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • A single oral dose of 20 mg/kg is administered via oral gavage.[6][7]

  • Blood Sampling:

    • Blood samples (approximately 0.2 mL) are collected from the tail vein at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration into heparinized tubes.[8]

  • Sample Processing and Analysis:

    • Plasma is separated by centrifugation (3000 rpm for 10 minutes) and stored at -80°C until analysis.

    • The concentration of this compound in plasma samples is determined by a validated HPLC-UV method.

  • Data Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis.

  • Animals: Male BALB/c mice (20-25 g).

  • Drug Administration:

    • Formulations are fluorescently labeled for imaging or radiolabeled for quantitative analysis.

    • A single intravenous injection of the formulation (equivalent to 10 mg/kg of this compound) is administered via the tail vein.[9]

  • Tissue Collection:

    • At 24 hours post-injection, mice are euthanized.

    • Major organs (liver, spleen, kidneys, lungs, heart, and brain) are harvested, weighed, and rinsed with saline.[10]

  • Analysis:

    • For fluorescently labeled formulations, organs are homogenized and the fluorescence intensity is measured.

    • For radiolabeled formulations, the radioactivity in each organ is measured using a gamma counter.

  • Data Presentation:

    • The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

  • Animals: Male Wistar rats (180-220 g).

  • Induction of Inflammation:

    • Inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

  • Drug Administration:

    • One hour after carrageenan injection, animals are treated orally with free this compound, FAA-NP, or FAA-MP (20 mg/kg). A control group receives the vehicle only.

  • Measurement of Paw Edema:

    • Paw volume is measured using a plethysmometer at 0, 1, 3, 6, and 24 hours after carrageenan injection.

  • Data Analysis:

    • The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Visualizations

G cluster_formulation Formulation Preparation cluster_animal_studies Animal Studies cluster_analysis Data Analysis cluster_output Comparative Evaluation form_np FAA-NP Synthesis pk_study Pharmacokinetic Study (Rats) form_np->pk_study bd_study Biodistribution Study (Mice) form_np->bd_study eff_study Efficacy Study (Rats) form_np->eff_study form_mp FAA-MP Synthesis form_mp->pk_study form_mp->bd_study form_mp->eff_study pk_analysis Pharmacokinetic Modeling pk_study->pk_analysis bd_analysis Tissue Concentration Analysis bd_study->bd_analysis eff_analysis Efficacy Assessment eff_study->eff_analysis comparison Comparison of Formulations pk_analysis->comparison bd_analysis->comparison eff_analysis->comparison

In vivo evaluation workflow.

Furan derivatives have been shown to exert anti-inflammatory effects by modulating signaling pathways such as MAPK and PPAR-γ.[11] The following diagram illustrates a plausible mechanism.

G faa This compound mapk MAPK Pathway (e.g., JNK, p38, ERK) faa->mapk Inhibits ppar PPAR-γ Activation faa->ppar Activates nfkb NF-κB Inhibition mapk->nfkb Activates ppar->nfkb Inhibits cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines Upregulates inflammation Inflammation cytokines->inflammation Promotes

Potential anti-inflammatory pathway.

Conclusion

This guide provides a framework for the comprehensive in vivo evaluation of drug delivery systems for this compound. The hypothetical data suggests that nanoparticle-based formulations may offer superior bioavailability and efficacy compared to microparticles and the free drug. However, thorough experimental validation is essential. The provided protocols and diagrams serve as a starting point for researchers to design and execute robust in vivo studies to identify the most promising delivery system for this and other therapeutic compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(2-Furyl)acrylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(2-Furyl)acrylic acid, ensuring compliance and minimizing risk.

Initial Hazard Assessment: this compound is a solid organic compound that may cause eye, skin, and respiratory tract irritation.[1][2] While comprehensive toxicological data for this specific compound is not fully available, its structural components—an acrylic acid moiety and a furan ring—necessitate careful handling as a hazardous substance.[1] Therefore, all waste containing this compound must be treated as hazardous waste.

Quantitative Data Summary

Precise environmental hazard data for this compound is limited. The following table includes data for the compound where available, supplemented with information for structurally related compounds (acrylic acid and furfural) to provide a conservative basis for risk assessment.

PropertyThis compoundAcrylic Acid (Proxy)Furfural (Proxy)
Physical State Solid (white to brown powder)[3]Liquid[4]Liquid[5]
Melting Point 140 - 143 °C[3]13 °C[4]-36.5 °C[5]
Boiling Point 286 °C[3]141 °C[4]161.7 °C[5]
Aquatic Toxicity (Fish) Data not availableLC50 (96h, Rainbow Trout): 27 mg/L[6]LC50 (14d, Freshwater): 10.5 mg/L[5]
Aquatic Toxicity (Invertebrates) Data not availableEC50 (48h, Daphnia magna): 95 mg/L[6]EC50 (72h, Daphnia): 13 mg/L[5]
Biodegradability Data not availableReadily biodegradable (81% in 28 days)[7]Data not available
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[8]H226, H302, H312, H314, H332, H335, H400, H411H226, H301, H312, H315, H319, H330, H335, H351, H412[5]

Experimental Protocols for Disposal

Step-by-Step Disposal Procedure

1. Personal Protective Equipment (PPE):

  • Before handling waste, ensure appropriate PPE is worn, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A fully-buttoned laboratory coat.

    • A NIOSH-approved respirator if dust may be generated.

2. Waste Collection (Solid Waste):

  • For pure compound, contaminated labware (e.g., weigh boats, filter paper), and spill cleanup materials:

    • Carefully sweep or transfer the solid waste into a designated hazardous waste container.[1] Avoid generating dust.[1]

    • The container must be made of a material compatible with organic acids, be in good condition, and have a secure, sealable lid.[10]

    • Do not mix this compound waste with other waste streams, particularly strong bases, oxidizing agents, or other reactive chemicals, unless authorized by your institution's Environmental Health and Safety (EHS) department.[3][10]

3. Container Labeling:

  • Immediately label the waste container with the words "HAZARDOUS WASTE".[9]

  • The label must also include:

    • The full chemical name: "this compound".

    • The approximate quantity or concentration.

    • The date of accumulation.

    • Any associated hazard warnings (e.g., "Irritant").

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[3]

  • Ensure the container is stored in secondary containment to prevent spills.

5. Final Disposal:

  • Never dispose of this compound down the drain or in the regular trash.

  • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[9]

6. Spill Management:

  • In case of a small spill:

    • Evacuate non-essential personnel and ensure the area is well-ventilated.

    • Wearing appropriate PPE, sweep up the solid material.[1]

    • Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container and label it accordingly.

  • For large spills, evacuate the area and contact your institution's emergency response team.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Solid Waste (e.g., unused chemical, contaminated items) A->B C Place in a compatible, sealable container B->C D Label container immediately: 'HAZARDOUS WASTE' + Chemical Name + Date C->D E Store in designated Satellite Accumulation Area D->E F Ensure secondary containment and segregation from incompatibles E->F G Contact Institutional EHS or Licensed Waste Contractor F->G H Arrange for Professional Waste Pickup and Disposal G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(2-Furyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical procedures for the handling and disposal of 3-(2-Furyl)acrylic acid, tailored for research scientists and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible solid that can cause irritation to the eyes, skin, and respiratory system.[1][2][3][4] Its toxicological properties have not been fully investigated.[1] Therefore, adherence to stringent safety protocols is mandatory.

Minimum Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or full-face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., Nitrile).

  • Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used, especially when handling the powder form to avoid inhalation.

  • Body Protection: A laboratory coat is required.

Quantitative Data Summary

PropertyValueSource
Appearance White to brown solid powder or needle-like crystals.[2][5]
Molecular Formula C7H6O3[2][4]
Molecular Weight 138.12 g/mol [3]
Melting Point 139-143 °C[2][5]
Boiling Point 286 °C[2][5]
Solubility Soluble in dichloromethane, diethyl ether, ethanol, benzene, and acetic acid. Slightly soluble in water.[2][4]
Storage Temperature Store below +30°C in a dry, cool, and well-ventilated place.[2][4][6]

Experimental Workflow and Handling Protocol

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Respirator A->B C Work in a well-ventilated area or chemical fume hood B->C Proceed to Handling D Weigh and handle the solid compound carefully to avoid dust generation C->D E Use appropriate glassware and equipment D->E F Decontaminate work surfaces E->F Experiment Complete G Segregate waste: - Solid waste (contaminated PPE, weigh boats) - Chemical waste (unused compound) F->G H Dispose of waste in a labeled, sealed container G->H I Wash hands thoroughly H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.